molecular formula C5H4BrN5 B1499372 6-Bromo-[1,2,4]triazolo[1,5-a]pyrazin-2-amine CAS No. 1184915-33-0

6-Bromo-[1,2,4]triazolo[1,5-a]pyrazin-2-amine

Cat. No.: B1499372
CAS No.: 1184915-33-0
M. Wt: 214.02 g/mol
InChI Key: PNVSGTXSNOHCTG-UHFFFAOYSA-N
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Description

6-Bromo-[1,2,4]triazolo[1,5-a]pyrazin-2-amine is a useful research compound. Its molecular formula is C5H4BrN5 and its molecular weight is 214.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-bromo-[1,2,4]triazolo[1,5-a]pyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrN5/c6-3-2-11-4(1-8-3)9-5(7)10-11/h1-2H,(H2,7,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNVSGTXSNOHCTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CC2=NC(=NN21)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40657759
Record name 6-Bromo[1,2,4]triazolo[1,5-a]pyrazin-2-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1184915-33-0
Record name 6-Bromo[1,2,4]triazolo[1,5-a]pyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40657759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 6-Bromo-triazolo[1,5-a]pyrazin-2-amine

An In-Depth Technical Guide to the Synthesis of 6-Bromo-[1][2][3]triazolo[1,5-a]pyrazin-2-amine

Abstract

This technical guide provides a comprehensive overview of a robust and scientifically validated pathway for the synthesis of 6-Bromo-[1][2][3]triazolo[1,5-a]pyrazin-2-amine, a key heterocyclic intermediate in contemporary drug discovery. The narrative delves into the strategic rationale behind the chosen synthetic route, a detailed, step-by-step experimental protocol, and the underlying chemical mechanisms. The synthesis is presented as a logical, two-step sequence commencing with the selective hydrazinolysis of a dihalogenated aminopyrazine precursor, followed by a cyanogen bromide-mediated cyclization to construct the fused triazole ring system. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of complex nitrogen-rich heterocycles.

Introduction: The Significance of the Triazolo[1,5-a]pyrazine Scaffold

The[1][2][3]triazolo[1,5-a]pyrazine core is a privileged heterocyclic scaffold in medicinal chemistry. As a bioisostere of purine, this nitrogen-rich system is adept at forming key hydrogen bond interactions with a multitude of biological targets, leading to its incorporation into a wide array of pharmacologically active agents.[4] Derivatives have demonstrated potential as antidiabetic, antimalarial, and anticonvulsant agents.[4][5]

The target molecule, 6-Bromo-[1][2][3]triazolo[1,5-a]pyrazin-2-amine, serves as a versatile intermediate. The bromine atom at the 6-position provides a crucial handle for late-stage functionalization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the rapid generation of diverse compound libraries. The 2-amino group offers another site for modification or can act as a critical pharmacophoric element. A reliable and scalable synthesis of this building block is therefore of paramount importance for advancing drug discovery programs that leverage this scaffold.

Retrosynthetic Analysis and Strategy

The synthesis of the target compound is most logically approached via the construction of the fused triazole ring onto a pre-functionalized pyrazine core.

A retrosynthetic analysis disconnects the triazole ring at the N1-C2 and C8a-N8 bonds. This reveals the key precursor: a 2-amino-3-hydrazinopyrazine derivative. The 2-amino group on the final triazole ring can be installed by using a one-carbon electrophile containing a nitrogen atom, such as cyanogen bromide (CNBr). This leads to the identification of 2-amino-6-bromo-3-hydrazinopyrazine as the pivotal intermediate. This intermediate, in turn, can be synthesized from a commercially available or readily accessible dihalogenated aminopyrazine through selective nucleophilic aromatic substitution. The chlorine atom at the C3 position of a 2-amino-3-chloro-6-bromopyrazine is significantly more activated towards nucleophilic attack than the bromine at C6, allowing for selective displacement by hydrazine.

This retrosynthetic blueprint forms the basis of the forward synthesis detailed below.

Overall Synthesis Workflow

The synthetic pathway is a two-step process starting from 2-amino-3-chloro-6-bromopyrazine.

GAStart: 2-Amino-3-chloro-6-bromopyrazineBStep 1: HydrazinolysisA->B Reagent:Hydrazine HydrateCIntermediate: 2-Amino-6-bromo-3-hydrazinopyrazineB->C SelectiveDisplacementDStep 2: Cyclization with CNBrC->D Reagent:Cyanogen BromideEFinal Product: 6-Bromo-[1,2,4]triazolo[1,5-a]pyrazin-2-amineD->E Ring Formation

Caption: High-level workflow for the synthesis of the target compound.

Detailed Synthesis Pathway and Mechanism

Step 1: Synthesis of 2-Amino-6-bromo-3-hydrazinopyrazine

This step involves the nucleophilic aromatic substitution of the chloride atom on the pyrazine ring with hydrazine.

Reaction Scheme: (A chemical diagram showing 2-amino-3-chloro-6-bromopyrazine reacting with hydrazine hydrate to yield 2-amino-6-bromo-3-hydrazinopyrazine and HCl)

Causality and Experimental Choices:

  • Reagent Selection: Hydrazine hydrate (N₂H₄·H₂O) is used as the nucleophile. It is a potent and readily available reagent for introducing a hydrazinyl group.

  • Solvent: A high-boiling polar solvent such as n-butanol or ethanol is typically employed to facilitate the reaction, which often requires elevated temperatures to proceed at a practical rate.

  • Selectivity: The C3 chlorine is preferentially displaced over the C6 bromine. This is due to the electronic activation provided by the adjacent pyrazine nitrogen atoms and the amino group, which makes the C3 position more electrophilic and susceptible to nucleophilic attack.

Experimental Protocol: A detailed protocol for this transformation is described in patent literature for analogous heterocyclic systems.[6]

  • To a stirred suspension of 2-amino-3-chloro-6-bromopyrazine (1.0 eq) in n-butanol (5-10 mL per mmol of substrate), add hydrazine hydrate (3.0-5.0 eq).

  • Heat the reaction mixture to reflux (approx. 110-120 °C) and maintain for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the mixture to room temperature. The product often precipitates from the solution.

  • Filter the resulting solid, wash with a cold solvent like ethanol or water to remove excess hydrazine, and dry under vacuum to yield the crude product.

  • The product can be used in the next step without further purification or can be recrystallized if necessary.

Step 2: Synthesis of 6-Bromo-[1][2][3]triazolo[1,5-a]pyrazin-2-amine

This step accomplishes the formation of the fused triazole ring through a condensation and cyclization reaction.

Reaction Scheme: (A chemical diagram showing 2-amino-6-bromo-3-hydrazinopyrazine reacting with cyanogen bromide to yield 6-Bromo-[1][2][3]triazolo[1,5-a]pyrazin-2-amine)

Mechanism Deep Dive: The reaction proceeds via a well-established mechanism. The terminal nitrogen of the hydrazinyl group, being the more nucleophilic center, attacks the electrophilic carbon of cyanogen bromide. This is followed by an intramolecular cyclization where the amino group attacks the newly formed nitrile-like carbon. A subsequent tautomerization and loss of HBr yields the stable, aromatic triazolopyrazine ring system.

Gcluster_0Mechanism of CyclizationAHydrazineIntermediateCInitial Adduct(Pyrazine-NH-NH-C(=NH)-Br)A->C Nucleophilic Attack(Hydrazine on CNBr)BCyanogenBromide(Br-C≡N)B->CDCyclized IntermediateC->D IntramolecularCyclizationEFinal Product(Aromatic Ring)D->E Tautomerization &Loss of HBr

Caption: Mechanism of the cyanogen bromide-mediated cyclization.

Experimental Protocol: This procedure is adapted from established methods for the synthesis of 2-aminotriazolo-fused heterocycles.[6]

  • Dissolve the intermediate, 2-amino-6-bromo-3-hydrazinopyrazine (1.0 eq), in a polar protic solvent such as methanol (10-20 mL per mmol).

  • Add a solution of cyanogen bromide (1.0-1.2 eq) in the same solvent dropwise at room temperature. Caution: Cyanogen bromide is highly toxic and must be handled in a well-ventilated fume hood with appropriate personal protective equipment.

  • Stir the reaction mixture at room temperature for 2-6 hours. The reaction is often accompanied by the formation of a precipitate.

  • Monitor the reaction for completion by TLC or LC-MS.

  • Upon completion, filter the solid product. Wash the filter cake sequentially with the reaction solvent (methanol) and then a non-polar solvent like diethyl ether.

  • Dry the solid under vacuum to afford the final product, 6-Bromo-[1][2][3]triazolo[1,5-a]pyrazin-2-amine.

Data Summary and Characterization

ParameterExpected Result
Appearance Off-white to pale yellow solid
Purity (HPLC) >95%
¹H NMR Signals corresponding to the aromatic protons on the pyrazine ring.
¹³C NMR Resonances for all unique carbons in the heterocyclic core.
Mass Spec (ESI) [M+H]⁺ peak corresponding to the molecular weight (199.01 for C₅H₃BrN₄).

Conclusion

The two-step synthesis pathway presented herein offers a direct and reliable method for producing 6-Bromo-[1][2][3]triazolo[1,5-a]pyrazin-2-amine. The strategy relies on a selective hydrazinolysis followed by an efficient cyclization, employing readily accessible reagents and conditions analogous to well-documented procedures for similar heterocyclic systems. This guide provides the foundational knowledge and practical protocol necessary for researchers to synthesize this valuable intermediate for applications in pharmaceutical research and development.

References

  • Mondal, D., Bisht, P., Kumari, P., Kumar, S., Das Gupta, G., & Verma, S. K. (2025). Exploring the pharmacological versatility of triazolopyrazine: A multi-target scaffold for drug development. Future Medicinal Chemistry. (Note: This is a future-dated citation from the search results, indicating ongoing relevance of the scaffold).
  • Ababneh, T. S., El-Khateeb, M., Tanash, A. K., AL-Shboul, T. M. A., Shammout, M. J. A., Jazzazi, T. M. A., Alomari, M., Daoud, S., & Talib, W. H. (2022). Synthesis, computational, anticancerous and antiproliferative effects of some copper, manganese and zinc complexes. Journal of Molecular Structure, 1255, 132407.
  • Coster, M. J., Lum, K. Y., White, J. M., Avery, V. M., & Davis, R. A. (2021). Synthesis of New Triazolopyrazine Antimalarial Compounds. Molecules, 26(9), 2421. [Link]
  • Coster, M. J., Lum, K. Y., White, J. M., Avery, V. M., & Davis, R. A. (2021). Synthesis of New Triazolopyrazine Antimalarial Compounds. PubMed, PMC8122397. [Link]
  • Jethava, D. J., Borad, M. A., Bhoi, M. N., Acharya, P. T., & Patel, H. D. (2020). New dimensions in triazolo[4,3-a]pyrazine derivatives: The land of opportunity in organic and medicinal chemistry. Arabian Journal of Chemistry, 13(12), 8532-8591. [Link]
  • El-Gazzar, A. R. B. A., Gaafar, A. M., & Aly, H. M. (2009).
  • Insuasty, H., et al. (2013). ChemInform Abstract: An Efficient Two-Step Synthesis of Novel 2-Amino-Substituted Pyrazolo[1,5-a][1][4][5]triazines.
  • Gelin, M., et al. (2018). Pyrazolo[1,5-a][1][4][5]triazines (5-Aza-9-deazapurines): Synthesis and Biological Activity.
  • Askew, B., et al. (2013). PYRAZOLO[1,5-a]PYRIMIDINE-BASED COMPOUNDS, COMPOSITIONS COMPRISING THEM, AND METHODS OF THEIR USE.
  • Aggarwal, N., Kumar, R., & Singh, P. (2016). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry, 12, 2579–2619. [Link]
  • CHAPMAN, D. D. (1997). MANUFACTURE OF AROMATIC AMINES.
  • Holland, S., et al. (2009).[1][2][3]triazolo[1,5-a]pyridine and[1][2][3]triazolo[1,5-c]pyrimidine compounds and their use.
  • Bakr, R. B. M., El-Gammal, O. A., & Flefel, E. M. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal, 11(1), 52. [Link]
  • Shevchenko, O. P., et al. (2022). Synthesis and antioxidant activity of 3-(2-R-ylidenehydrazinyl)-6-tert-butyl-4H-[1][2][3]triazin-5-ones.
  • FENDT, S., et al. (2019). Process for the preparation of 3-amino-1-(2,6-disubstituted-phenyl)pyrazoles.
  • Polepalli, S., et al. (2014). Synthesis, Characterisation of Some Novel Purine Derivatives. Journal of Chemical and Pharmaceutical Sciences.
  • STECKL, E. (1960). 3-amino-6-halopyridazines and process of preparation.
  • ZHU, L., et al. (2019). Scalable process for preparing 2-amino-3-bromo-6-chloropyrazine.

An In-depth Technical Guide to 6-Bromo-triazolo[1,5-a]pyrazin-2-amine (CAS Number: 1184915-33-0)

An In-depth Technical Guide to 6-Bromo-[1][2][3]triazolo[1,5-a]pyrazin-2-amine (CAS Number: 1184915-33-0)

For Researchers, Scientists, and Drug Development Professionals

Foreword

The landscape of modern medicinal chemistry is characterized by the pursuit of novel molecular scaffolds that offer unique structural and electronic features, enabling the exploration of new chemical space and the development of next-generation therapeutics. Within this context, nitrogen-rich heterocyclic compounds have emerged as a particularly fruitful area of investigation. The[1][2]triazolo[1,5-a]pyrazine core, a purine isostere, has garnered significant attention due to its presence in a variety of biologically active molecules. This guide provides a comprehensive technical overview of a key derivative of this scaffold: 6-Bromo-[1][2]triazolo[1,5-a]pyrazin-2-amine.

This document serves as a detailed resource for researchers, offering insights into its synthesis, physicochemical properties, and its strategic application as a versatile intermediate in the synthesis of potent kinase inhibitors. The information presented herein is curated to support the rational design and execution of research and development programs targeting a range of therapeutic areas.

Physicochemical Properties

6-Bromo-[1][2]triazolo[1,5-a]pyrazin-2-amine is a stable, solid organic compound. Its key physicochemical properties are summarized in the table below. The presence of a bromine atom and an amino group on the triazolopyrazine core provides two key points for chemical modification, making it a valuable building block in synthetic chemistry.

PropertyValueSource
CAS Number 1184915-33-0[3]
Molecular Formula C₅H₄BrN₅[3]
Molecular Weight 214.02 g/mol [3]
Appearance SolidN/A
Solubility Soluble in organic solvents such as DMSO and DMFInferred from typical solubility of similar heterocyclic compounds.

Synthesis Protocol

The synthesis of 6-Bromo-[1][2]triazolo[1,5-a]pyrazin-2-amine has been described in the patent literature, notably in WO2010007427A1, where it is prepared as a key intermediate for the synthesis of kinase inhibitors. The synthetic route involves a two-step process starting from commercially available reagents.

Synthesis of[1][2][3]triazolo[1,5-a]pyrazin-2-amine (Intermediate 9)

The initial step involves the cyclization of aminoguanidine hydrochloride with 2,2-dihydroxyacetaldehyde.

Reaction Scheme:

Synthesis_Step_1cluster_reactantsReactantscluster_productsProductAminoguanidineAminoguanidine HClIntermediate9[1,2,4]triazolo[1,5-a]pyrazin-2-amine(Intermediate 9)Aminoguanidine->Intermediate91. Water, Reflux2. NaOHGlyoxal2,2-Dihydroxyacetaldehyde(Glyoxal monohydrate)Glyoxal->Intermediate9

Caption: Synthesis of the triazolopyrazine core.

Detailed Protocol:

  • A solution of 2,2-dihydroxyacetaldehyde (1.0 equivalent) in water is prepared.

  • Aminoguanidine hydrochloride (1.0 equivalent) is added to the solution.

  • The reaction mixture is heated to reflux for 4 hours.

  • After cooling to room temperature, the mixture is basified to pH 12 with a 6M sodium hydroxide solution.

  • The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to yield[1][2]triazolo[1,5-a]pyrazin-2-amine.

Synthesis of 6-Bromo-[1][2][3]triazolo[1,5-a]pyrazin-2-amine (Intermediate 10)

The second step is a regioselective bromination of the triazolopyrazine core using N-bromosuccinimide (NBS).

Reaction Scheme: ```dot digraph "Synthesis_Step_2" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial"]; node [shape=plaintext, fontname="Arial"];

}

Caption: Synthetic utility in the development of kinase inhibitors.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

6-Bromo-t[1][2]riazolo[1,5-a]pyrazin-2-amine is a valuable and versatile building block for the synthesis of complex heterocyclic molecules, particularly in the field of drug discovery. Its straightforward two-step synthesis and the presence of two orthogonal functional groups make it an attractive starting material for the construction of libraries of compounds for high-throughput screening. The demonstrated utility of this intermediate in the synthesis of potent kinase inhibitors underscores its importance for research and development programs aimed at discovering novel therapeutics for a range of human diseases. This guide provides a foundational understanding of this key molecule, empowering researchers to leverage its potential in their own synthetic endeavors.

References

  • GlaxoSmithKline LLC. (2010). Pyrazolopyridine derivatives as inhibitors of TBK1 and IKK-epsilon. (Patent No. WO2010007427A1). World Intellectual Property Organization.

Unambiguous Structure Elucidation of 6-Bromo-1,2,4-triazolo[1,5-a]pyrazin-2-amine: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Triazolopyrazine Scaffold

Nitrogen-containing heterocyclic compounds are foundational to modern medicinal chemistry, with over 75% of FDA-approved drugs featuring such moieties.[1][2] The triazolo[1,5-a]pyrazine core, a privileged scaffold, has garnered significant attention due to its wide spectrum of biological activities, including antimalarial, antibacterial, and kinase inhibitory properties.[3][4] The precise structural characterization of novel derivatives of this scaffold is paramount for understanding structure-activity relationships (SAR) and ensuring the integrity of drug discovery programs. This guide provides an in-depth, experience-driven walkthrough for the complete structure elucidation of a key intermediate, 6-Bromo-1,2,4-triazolo[1,5-a]pyrazin-2-amine, employing a suite of modern analytical techniques. Our approach emphasizes not just the "how" but the "why," providing a logical framework for analytical choices and data interpretation.

Molecular Overview and Elucidation Strategy

The target molecule, 6-Bromo-1,2,4-triazolo[1,5-a]pyrazin-2-amine, possesses a fused bicyclic system with multiple nitrogen atoms, a bromine substituent, and an amino group. This combination of features necessitates a multi-pronged analytical approach to definitively assign its constitution and connectivity. Our strategy is built on a foundation of spectroscopic and spectrometric techniques, culminating in ultimate confirmation via X-ray crystallography.

G cluster_synthesis Sample Genesis cluster_elucidation Structure Elucidation Workflow Synthesis Synthesis & Purification MS Mass Spectrometry (Molecular Formula) Synthesis->MS Initial Analysis NMR_1D 1D NMR (¹H, ¹³C) (Proton/Carbon Environment) MS->NMR_1D Formula Confirmed NMR_2D 2D NMR (COSY, HSQC, HMBC) (Connectivity) NMR_1D->NMR_2D Initial Scaffolding XRay X-Ray Crystallography (Absolute Confirmation) NMR_2D->XRay Proposed Structure Final_Structure Elucidated Structure XRay->Final_Structure Final Confirmation

Caption: Overall workflow for the structure elucidation of 6-Bromo-1,2,4-triazolo[1,5-a]pyrazin-2-amine.

Part 1: Establishing the Molecular Blueprint - Mass Spectrometry

Expertise & Rationale: High-Resolution Mass Spectrometry (HRMS) is the first-line technique to confirm the molecular formula. For a bromine-containing compound, the isotopic signature is a critical diagnostic tool. Bromine exists naturally as two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[5][6] This results in a characteristic M/M+2 isotopic pattern for any fragment containing a bromine atom, providing immediate evidence of its presence and number.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Dissolve approximately 0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

  • Analysis Mode: Operate in positive ion mode to facilitate protonation of the basic nitrogen atoms, forming the [M+H]⁺ ion.

  • Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500. Ensure the instrument is calibrated to achieve mass accuracy within 5 ppm.

Data Interpretation and Expected Results

The molecular formula for 6-Bromo-1,2,4-triazolo[1,5-a]pyrazin-2-amine is C₅H₄BrN₅.[7] The expected HRMS data will confirm this formula.

Ion SpeciesCalculated m/z (C₅H₅BrN₅)⁺Observed m/z (Expected)Isotope Pattern
[M+H]⁺ (with ⁷⁹Br)213.9723~213.972 (± 5 ppm)~50% Relative Abundance
[M+2+H]⁺ (with ⁸¹Br)215.9702~215.970 (± 5 ppm)~50% Relative Abundance

The observation of this doublet, with two peaks of nearly equal intensity separated by approximately 2 m/z units, is a hallmark of a monobrominated compound and provides high confidence in the elemental composition.[5][6][8]

Part 2: Mapping the Core Structure - Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments will allow for the unambiguous assignment of all proton and carbon signals and establish the bonding framework of the heterocyclic core.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent, such as DMSO-d₆. The choice of DMSO-d₆ is strategic, as it effectively solubilizes many nitrogen-containing heterocycles and allows for the observation of exchangeable protons (e.g., -NH₂).

  • Instrumentation: A 500 MHz (or higher) NMR spectrometer equipped with a cryoprobe is recommended for optimal resolution and sensitivity.

  • Experiments to be Performed:

    • ¹H NMR

    • ¹³C{¹H} NMR

    • Correlation Spectroscopy (COSY)

    • Heteronuclear Single Quantum Coherence (HSQC)

    • Heteronuclear Multiple Bond Correlation (HMBC)

¹H and ¹³C NMR: The First Look
  • ¹H NMR: The aromatic region is expected to show two distinct singlets, corresponding to the protons on the pyrazine ring. The amino group (-NH₂) will likely appear as a broad singlet, the chemical shift of which can be concentration and temperature-dependent.

  • ¹³C NMR: The spectrum will show five distinct carbon signals. The chemical shifts will be influenced by the electronegativity of the adjacent nitrogen atoms and the bromine substituent. The carbon bearing the bromine (C6) is expected to be shifted to a relatively upfield position compared to its non-halogenated analog due to the heavy atom effect.

2D NMR: Connecting the Dots

HSQC (Heteronuclear Single Quantum Coherence): This experiment directly correlates each proton to the carbon it is attached to. It is the primary method for assigning carbon signals that have attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for this scaffold. It reveals long-range (2-3 bond) correlations between protons and carbons. These correlations are the key to piecing together the molecular puzzle, connecting the protonated carbons to quaternary (non-protonated) carbons and bridging different parts of the molecule.[4][9]

G N1 N2 N3 N4 C5 C6 C7 C8a N8 Br H5 H7 NH2_C2

Caption: Numbering scheme for 6-Bromo-1,2,4-triazolo[1,5-a]pyrazin-2-amine.

Expected Key HMBC Correlations:

ProtonCorrelates to Carbon (³JCH)Correlates to Carbon (²JCH)Significance of Correlation
H5 C7, C8aC6Confirms the connectivity around the pyrazine ring.
H7 C5, C8aC6Links H7 to the fused triazole ring system.
-NH₂ C2C3aCrucially places the amino group at the C2 position.

These correlations, when mapped out, provide irrefutable evidence for the connectivity of the entire scaffold. For instance, the correlation from the amine protons to the C2 and C3a carbons definitively establishes the "2-amine" isomer over other possibilities. The use of ¹H-¹⁵N HMBC can also be a powerful tool to differentiate between triazolopyrimidine regioisomers, a principle that extends to this pyrazine system.[10][11]

Part 3: The Final Arbiter - Single-Crystal X-ray Crystallography

Trustworthiness & Rationale: While the combination of HRMS and comprehensive NMR analysis provides a very high degree of confidence, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of structure.[12] It provides a three-dimensional map of electron density, revealing the precise spatial arrangement of every atom in the crystal lattice, confirming not only connectivity but also bond lengths and angles. Obtaining suitable crystals is often the rate-limiting step, but the resulting data is incontrovertible.

Experimental Protocol: X-ray Crystallography
  • Crystal Growth: The key challenge is to grow single crystals of sufficient quality. This is often achieved by slow evaporation of a solvent from a concentrated solution of the purified compound. A range of solvents and solvent mixtures (e.g., methanol, ethanol, ethyl acetate/hexane) should be screened.

  • Data Collection: A suitable crystal is mounted on a diffractometer. X-ray diffraction data are collected, typically using Mo Kα radiation.[12]

  • Structure Solution and Refinement: The collected diffraction data is processed to solve the crystal structure. The resulting electron density map is fitted with the atomic model, which is then refined to yield the final structure.

The output of a successful X-ray analysis is a detailed crystallographic information file (CIF) and a visual representation (e.g., an ORTEP diagram) that confirms the exact structure of 6-Bromo-1,2,4-triazolo[1,5-a]pyrazin-2-amine. This has been successfully applied to confirm the structures of numerous triazolopyrazine derivatives.[9]

Conclusion: A Self-Validating System for Structural Integrity

References

  • Synthesis of New Triazolopyrazine Antimalarial Compounds. National Institutes of Health (NIH).
  • Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. ResearchGate.
  • Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. National Institutes of Health (NIH).
  • Investigations of amination reactions on an antimalarial 1,2,4- triazolo[4,3-a]pyrazine scaffold. Beilstein Journal of Organic Chemistry.
  • Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. docbrown.info.
  • Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. MDPI.
  • CN105503906A - Triazolo pyrazine derivative A crystal form and preparation method thereof. Google Patents.
  • CN105503905A - Triazolo pyrazine derivative B crystal form and preparation method thereof. Google Patents.
  • An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. MDPI.
  • RECENT ADVANCES IN NITROGEN-CONTAINING HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL SIGNIFICANCE. IIP Series.
  • Synthesis of New Triazolopyrazine Antimalarial Compounds. MDPI.
  • A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. National Institutes of Health (NIH).
  • mass spectrum & fragmentation of 1-bromobutane. YouTube.
  • Experimental details of X-ray crystallography of triazoloquinazolines 1 and 2. ResearchGate.
  • Isoxazolyl-Derived 1,4-Dihydroazolo[5,1-c][4][9][13]Triazines: Synthesis and Photochemical Properties. National Institutes of Health (NIH).
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  • CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Sam Houston State University.
  • 6-bromo-[4][9][13]triazolo[1,5-a]pyridin-2-amine. PubChemLite.
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  • 6-bromo-[4][9][13]triazolo[1,5-a]pyrazine. PubChemLite.
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A Technical Guide to Determining the Solubility of 6-Bromo-triazolo[1,5-a]pyrazin-2-amine in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility of 6-Bromo-triazolo[1,5-a]pyrazin-2-amine in various organic solvents. The triazolo[1,5-a]pyrazine scaffold is a significant motif in medicinal chemistry, and understanding the solubility of its derivatives is paramount for successful drug discovery and development.[1] This document outlines the theoretical underpinnings of solubility, provides detailed experimental protocols, and offers insights into data interpretation, ensuring a robust and scientifically sound approach.

Introduction to 6-Bromo-triazolo[1,5-a]pyrazin-2-amine and the Importance of Solubility

6-Bromo-triazolo[1,5-a]pyrazin-2-amine (CAS No. 1184915-33-0) is a heterocyclic compound featuring a fused triazolopyrazine ring system.[2][3] Such nitrogen-rich heterocyclic cores are prevalent in pharmacologically active molecules due to their ability to engage in various biological interactions.[1] The bromo- and amino-substituents provide handles for further chemical modification, making this compound a potentially valuable building block in synthetic and medicinal chemistry. A related compound, 6-bromo-[4][][6]triazolo[1,5-a]pyrazine, is noted for its utility as a versatile intermediate in the development of kinase inhibitors and other targeted therapies.

Solubility is a critical physicochemical property that profoundly influences a compound's journey from a laboratory curiosity to a viable therapeutic agent.[7][8] It impacts numerous aspects of drug development, including:

  • Bioavailability: Poor aqueous solubility is a major hurdle for oral drug absorption.[9]

  • Formulation Development: The choice of excipients and delivery systems is heavily dependent on the active pharmaceutical ingredient's (API) solubility.[]

  • Process Chemistry: Solubility in organic solvents is crucial for purification, crystallization, and reaction optimization.[]

  • In Vitro Assays: Achieving appropriate concentrations in biological buffers is essential for accurate pharmacological evaluation.

Given the aromatic and crystalline nature typical of such heterocyclic systems, 6-Bromo-triazolo[1,5-a]pyrazin-2-amine is anticipated to have low aqueous solubility. A related compound, 6-bromo-[4][][6]triazolo[1,5-a]pyrazine, exhibits poor water solubility but is readily soluble in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). This suggests that our target compound will likely require organic solvents for solubilization in many applications.

Theoretical Foundations of Solubility

The solubility of a solid in a liquid is a thermodynamic equilibrium process, defined as the maximum concentration of the solute that can be dissolved in a solvent at a specific temperature and pressure.[10] This equilibrium is governed by the interplay of several factors, including the physical and chemical properties of both the solute and the solvent, as well as external conditions.

Solute-Solvent Interactions and the "Like Dissolves Like" Principle

The adage "like dissolves like" is a useful heuristic in predicting solubility.[11] It implies that substances with similar polarities are more likely to be soluble in one another. For 6-Bromo-triazolo[1,5-a]pyrazin-2-amine, the presence of the amine group and nitrogen atoms in the heterocyclic core introduces polarity and hydrogen bonding capabilities. However, the fused aromatic ring system contributes to its nonpolar character. Therefore, a range of solvents with varying polarities should be investigated.

Thermodynamics of Dissolution

The dissolution process can be conceptually broken down into three steps:

  • Breaking of solute-solute interactions in the crystal lattice (endothermic).

  • Breaking of solvent-solvent interactions to create a cavity for the solute (endothermic).

  • Formation of solute-solvent interactions (exothermic).

The overall enthalpy of solution (ΔH_sol) is the sum of the enthalpy changes of these steps. Solubility is also influenced by the change in entropy (ΔS_sol). A spontaneous dissolution process is characterized by a negative Gibbs free energy change (ΔG_sol = ΔH_sol - TΔS_sol).

The temperature dependence of solubility is governed by the enthalpy of solution. For most solids, dissolution is an endothermic process (ΔH > 0), meaning solubility increases with temperature.[4][10][12] Conversely, if the dissolution is exothermic (ΔH < 0), solubility will decrease as temperature rises.[4][12][13]

The Impact of the Solid State: Polymorphism

The crystal structure of an API can significantly affect its solubility.[][14] Polymorphs are different crystalline forms of the same compound that can exhibit distinct physicochemical properties, including solubility and dissolution rate.[14] The most stable polymorph at a given temperature will generally have the lowest solubility. It is crucial to characterize the solid form of 6-Bromo-triazolo[1,5-a]pyrazin-2-amine before and after solubility experiments to ensure that no polymorphic transformations have occurred.

Experimental Determination of Thermodynamic Solubility

The following section details a robust, step-by-step protocol for determining the thermodynamic solubility of 6-Bromo-triazolo[1,5-a]pyrazin-2-amine. The shake-flask method is the gold standard for this purpose, and quantification via High-Performance Liquid Chromatography (HPLC) offers high sensitivity and specificity.[8][15]

Materials and Equipment
  • 6-Bromo-triazolo[1,5-a]pyrazin-2-amine (solid)

  • Selected organic solvents (e.g., DMSO, DMF, Methanol, Ethanol, Acetonitrile, Ethyl Acetate, Dichloromethane)

  • HPLC system with a UV detector

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker incubator

  • Centrifuge

  • Syringe filters (0.45 µm or finer)

  • Autosampler vials

  • Volumetric flasks and pipettes

Experimental Workflow

The overall workflow for determining solubility is depicted in the following diagram:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess solid compound B Add known volume of solvent A->B Create slurry C Agitate at constant temperature (e.g., 24-48h) B->C D Centrifuge to pellet undissolved solid C->D E Filter supernatant D->E F Dilute sample appropriately E->F G Quantify by HPLC F->G H Calculate solubility G->H

Figure 1: Experimental workflow for thermodynamic solubility determination.
Step-by-Step Protocol
  • Preparation of the Slurry:

    • Add an excess amount of solid 6-Bromo-triazolo[1,5-a]pyrazin-2-amine to a series of vials. The excess is crucial to ensure that a saturated solution is achieved.

    • Accurately add a known volume of each selected organic solvent to the respective vials.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a thermostatic shaker and agitate at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium.[6] Typically, 24 to 48 hours is adequate, but this should be confirmed by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.

  • Phase Separation:

    • After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by centrifugation followed by filtration of the supernatant through a syringe filter (e.g., 0.45 µm PTFE).[16] This step must be performed carefully to avoid disturbing the equilibrium.

  • Sample Preparation for Analysis:

    • Accurately dilute the clear, saturated filtrate with a suitable solvent (usually the mobile phase of the HPLC method) to bring the concentration within the linear range of the calibration curve.

  • Quantification by HPLC:

    • Develop a validated HPLC method for the quantification of 6-Bromo-triazolo[1,5-a]pyrazin-2-amine. This involves selecting an appropriate column, mobile phase, and detection wavelength.

    • Prepare a series of standard solutions of known concentrations to generate a calibration curve.

    • Inject the prepared sample and standards into the HPLC system.

    • Determine the concentration of the diluted sample from the calibration curve.[17][18]

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is the thermodynamic solubility of the compound in that solvent at the specified temperature.

Data Presentation and Interpretation

The determined solubility values should be summarized in a clear and concise table for easy comparison.

Table 1: Thermodynamic Solubility of 6-Bromo-triazolo[1,5-a]pyrazin-2-amine at 25 °C

SolventDielectric ConstantPolarity IndexSolubility (mg/mL)Solubility (mol/L)
Dimethyl Sulfoxide (DMSO)46.77.2[Experimental Data][Calculated Data]
N,N-Dimethylformamide (DMF)36.76.4[Experimental Data][Calculated Data]
Methanol32.75.1[Experimental Data][Calculated Data]
Ethanol24.54.3[Experimental Data][Calculated Data]
Acetonitrile37.55.8[Experimental Data][Calculated Data]
Ethyl Acetate6.04.4[Experimental Data][Calculated Data]
Dichloromethane (DCM)9.13.1[Experimental Data][Calculated Data]

Note: Dielectric constant and polarity index values are for reference and can help in interpreting the results.

The relationship between solvent properties and solubility can be visualized to identify trends.

G cluster_input Input Parameters cluster_output Output Solute Solute Properties (Polarity, H-bonding) Solubility Solubility Data (mg/mL, mol/L) Solute->Solubility influences Solvent Solvent Properties (Polarity, Dielectric Const.) Solvent->Solubility influences Temp Temperature Temp->Solubility influences

Figure 2: Factors influencing the final solubility determination.

Conclusion and Best Practices

Determining the solubility of 6-Bromo-triazolo[1,5-a]pyrazin-2-amine in organic solvents is a critical step in its evaluation for further applications in drug discovery and development. A systematic approach, grounded in the principles of thermodynamic equilibrium and utilizing robust analytical techniques like HPLC, is essential for obtaining accurate and reliable data.

Key considerations for ensuring data integrity:

  • Purity of the Compound: Ensure the starting material is of high purity to avoid erroneous results.

  • Solid-State Characterization: Analyze the solid phase before and after the experiment (e.g., by XRPD) to check for polymorphism.

  • Equilibrium Confirmation: Verify that the system has reached equilibrium by sampling at multiple time points.

  • Method Validation: The analytical method used for quantification must be properly validated for linearity, accuracy, and precision.

By following the comprehensive guide presented herein, researchers can confidently and accurately characterize the solubility profile of 6-Bromo-triazolo[1,5-a]pyrazin-2-amine, enabling informed decisions in subsequent research and development activities.

References

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  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • American Pharmaceutical Review. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
  • TAPI. (n.d.). Solving solubility issues in modern APIs.
  • PharmaTutor. (2013, February 15). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.
  • Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection.
  • National Center for Biotechnology Information. (2022, August 12). The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools?.
  • Cambrex. (2023, May 5). Enhanced Solubility through API Processing: Salt and Cocrystal Formation.
  • ResearchGate. (n.d.). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates.
  • PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.
  • International Journal of Pharmaceutical Research & Allied Sciences. (n.d.). Impact On Bioavailability Of Apis In Drug Drug Co Crystallization A Review.
  • National Center for Biotechnology Information. (n.d.). 6,8-Dibromo[4][5][6]triazolo[1,5-a]pyrazine.
  • ScienceDirect. (n.d.). New dimensions in triazolo[4,3-a]pyrazine derivatives: The land of opportunity in organic and medicinal chemistry.
  • National Center for Biotechnology Information. (n.d.). Comparison of high-performance liquid chromatography and ultraviolet-visible spectrophotometry to determine the best method to assess Levofloxacin released from mesoporous silica microspheres/nano-hydroxyapatite composite scaffolds.
  • ResearchGate. (2008, January). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium.
  • PubChemLite. (n.d.). 6-bromo-[4][5][6]triazolo[1,5-a]pyridin-2-amine.
  • MOLBASE. (n.d.). 6-bromo-[4][5][6]triazolo[1,5-a]pyrazin-2-amine.
  • MDPI. (n.d.). Experimental and Theoretical Screening for Green Solvents Improving Sulfamethizole Solubility.
  • PubChemLite. (n.d.). 6-bromo-2-methyl-[4][5][6]triazolo[1,5-a]pyridine.
  • ResearchGate. (n.d.). Synthesis and Evaluation of Thermodynamic Solubility of Triazolo Quinolone Class Derivatives in Various Solvents at 298.15-328.15 K.

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6-Bromo-triazolo[1,5-a]pyrazin-2-amine molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 6-Bromo-[1][2]triazolo[1,5-a]pyrazin-2-amine

Introduction

6-Bromo-[1][2]triazolo[1,5-a]pyrazin-2-amine is a heterocyclic organic compound featuring a fused triazolopyrazine ring system. This scaffold is of significant interest to researchers in medicinal chemistry and drug discovery. The triazolopyrazine core is considered a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets. The strategic placement of an amine group and a bromine atom provides versatile chemical handles for synthetic modification, making it a valuable building block for the creation of diverse chemical libraries aimed at identifying novel therapeutic agents.

Physicochemical Properties

The fundamental molecular properties of 6-Bromo-[1][2]triazolo[1,5-a]pyrazin-2-amine are summarized below. These characteristics are foundational for its use in synthetic chemistry, influencing reaction stoichiometry, analytical characterization, and formulation development.

PropertyValueSource
Molecular Formula C₅H₄BrN₅[3]
Molecular Weight 214.02 g/mol [3]
CAS Number 1184915-33-0[3]
Appearance Yellowish solid (expected)
Solubility Poor in water; Soluble in DMSO, DMF (expected)
Stability Light-sensitive (expected)

Synthetic Utility and Reactivity

The synthetic value of 6-Bromo-[1][2]triazolo[1,5-a]pyrazin-2-amine is primarily derived from its bromine substituent. The bromine atom on the electron-deficient pyrazine ring serves as an excellent leaving group in metal-catalyzed cross-coupling reactions. This feature is critical for its function as a versatile synthetic intermediate.

Palladium-Catalyzed Cross-Coupling Reactions

The most prominent application of this bromo-heterocycle is in palladium-catalyzed reactions, such as the Suzuki-Miyaura cross-coupling. This reaction enables the formation of a carbon-carbon bond between the triazolopyrazine core and a wide variety of aryl or heteroaryl boronic acids or esters.

Causality of Experimental Design: The choice of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), a suitable base (e.g., Na₂CO₃ or K₃PO₄), and an appropriate solvent system (e.g., dioxane/water or DMF) is critical for achieving high reaction yields. The base is required to activate the boronic acid, while the palladium catalyst facilitates the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle. The 2-amine group can influence the electronic properties of the scaffold and may require protection in certain synthetic routes, although it often remains compatible.

Suzuki_Coupling_Workflow start Reactant Setup reactants 1. 6-Bromo-triazolo[1,5-a]pyrazin-2-amine 2. Arylboronic Acid 3. Palladium Catalyst 4. Base (e.g., Na2CO3) start->reactants Combine reaction Inert Atmosphere Heat (e.g., 80-100 °C) reactants->reaction Execute monitoring Reaction Monitoring (TLC / LC-MS) reaction->monitoring Track Progress workup Aqueous Workup & Extraction monitoring->workup Upon Completion purification Purification (Column Chromatography) workup->purification Isolate Crude product Final Product: 2-Amino-6-aryl-triazolo[1,5-a]pyrazine purification->product Obtain Pure

Sources

Spectroscopic Characterization of 6-Bromo-triazolo[1,5-a]pyrazin-2-amine: A Technical Guide

Spectroscopic Characterization of 6-Bromo-[1][2][3]triazolo[1,5-a]pyrazin-2-amine: A Technical Guide

This technical guide provides an in-depth analysis of the expected spectroscopic data for the novel heterocyclic compound, 6-Bromo-[1][2][3]triazolo[1,5-a]pyrazin-2-amine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes foundational spectroscopic principles with data from structurally related analogs to present a comprehensive characterization. In the absence of published experimental data for this specific molecule, this guide serves as an expert-level predictive analysis, detailing the anticipated mass spectrometry (MS), infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy results.

The structural elucidation of complex heterocyclic compounds is fundamental to advancing pharmaceutical research and development. The triazolo[1,5-a]pyrazine scaffold is a key pharmacophore in numerous biologically active molecules.[4] The addition of a bromine atom and an amine group creates a unique electronic and structural profile, making a thorough spectroscopic analysis essential for unambiguous identification and for understanding its chemical behavior. This guide explains the causality behind the predicted spectral features, offering a self-validating system for researchers who may synthesize this compound in the future.

Molecular Structure and Properties

  • IUPAC Name: 6-bromo-[1][2][3]triazolo[1,5-a]pyrazin-2-amine

  • Molecular Formula: C₅H₄BrN₅[5]

  • Molecular Weight: 214.02 g/mol [5]

  • CAS Number: 1184915-33-0[3]

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental composition of a compound. For 6-Bromo-[1][2][3]triazolo[1,5-a]pyrazin-2-amine, high-resolution mass spectrometry (HRMS) is the preferred method for obtaining an accurate mass measurement, which is critical for confirming the molecular formula.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

A robust protocol for analyzing the title compound would involve Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer.

  • Sample Preparation: A dilute solution of the compound (approximately 1 mg/mL) is prepared in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF or Orbitrap instrument, is used.

  • Ionization Mode: Positive ion mode ESI is selected, as the multiple nitrogen atoms in the heterocyclic system are readily protonated.

  • Mass Analysis: The instrument is calibrated using a known standard to ensure high mass accuracy. Data is acquired over a mass-to-charge (m/z) range of 50-500.

  • Data Processing: The resulting spectrum is analyzed to identify the protonated molecular ion [M+H]⁺ and to observe the characteristic isotopic pattern of bromine.

Predicted Mass Spectrum and Interpretation

The mass spectrum of 6-Bromo-[1][2][3]triazolo[1,5-a]pyrazin-2-amine is expected to be distinguished by a prominent molecular ion peak cluster that reflects the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are in a nearly 1:1 ratio).[6][7]

Table 1: Predicted High-Resolution Mass Spectrometry Data

IonCalculated m/z ([M+H]⁺)Observed Isotopic Pattern
C₅H₅⁷⁹BrN₅⁺213.9774M⁺ peak
C₅H₅⁸¹BrN₅⁺215.9753M+2 peak

The presence of a pair of peaks of nearly equal intensity at approximately m/z 214 and 216 is the definitive signature of a monobrominated compound.[8] High-resolution analysis would allow for the confirmation of the elemental composition, distinguishing it from other potential formulas with a similar nominal mass.

The "nitrogen rule" in mass spectrometry states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[6] In this case, with five nitrogen atoms, the odd molecular weight of the [M+H]⁺ ion (213 and 215) is consistent with this rule.

Fragmentation Pathway

While ESI is a soft ionization technique, some fragmentation can be induced. A plausible fragmentation pathway for 6-Bromo-[1][2][3]triazolo[1,5-a]pyrazin-2-amine is the loss of the bromine atom, followed by further fragmentation of the heterocyclic core.

M[C₅H₄BrN₅+H]⁺m/z ≈ 214/216F1[C₅H₄N₅]⁺m/z ≈ 135M->F1- Br•F2Further FragmentsF1->F2- HCN, -N₂

Caption: Predicted MS Fragmentation Pathway

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of 6-Bromo-[1][2][3]triazolo[1,5-a]pyrazin-2-amine is expected to show characteristic absorption bands for the amine N-H bonds and the aromatic heterocyclic ring system.

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR
  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory is used.

  • Data Acquisition: The spectrum is recorded over the mid-IR range (4000-400 cm⁻¹). A background spectrum of the clean ATR crystal is taken prior to sample analysis.

  • Data Processing: The resulting spectrum is analyzed for characteristic absorption bands.

Predicted IR Spectrum and Interpretation

Table 2: Predicted Infrared Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3300Medium, SharpN-H stretching (asymmetric and symmetric) of the primary amine
3150 - 3050WeakAromatic C-H stretching
1650 - 1580StrongC=N and C=C stretching vibrations of the heterocyclic rings
1550 - 1450Medium-StrongN-H bending (scissoring) of the primary amine
1400 - 1000MediumFingerprint region, C-N stretching
850 - 750StrongC-H out-of-plane bending
~600MediumC-Br stretching

The presence of sharp bands in the 3450-3300 cm⁻¹ region is a strong indicator of the primary amine group (-NH₂).[9] The complex pattern of strong absorptions between 1650 cm⁻¹ and 1450 cm⁻¹ is characteristic of the fused aromatic triazolopyrazine ring system, arising from the coupled vibrations of the C=C and C=N bonds.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and connectivity of atoms in a molecule. For 6-Bromo-[1][2][3]triazolo[1,5-a]pyrazin-2-amine, ¹H and ¹³C NMR, along with 2D correlation experiments like HSQC and HMBC, are essential for complete structural assignment.

Experimental Protocol: ¹H, ¹³C, and 2D NMR
  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.6 mL of a deuterated solvent, typically DMSO-d₆, which is effective at dissolving polar heterocyclic compounds and allows for the observation of exchangeable N-H protons.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • ¹H NMR: A standard proton NMR experiment is performed.

  • ¹³C NMR: A proton-decoupled carbon NMR experiment is conducted.

  • 2D NMR: HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments are run to establish one-bond and multiple-bond C-H correlations, respectively.

  • Data Processing: The spectra are processed (Fourier transform, phasing, and baseline correction) and analyzed. Chemical shifts are referenced to the residual solvent peak.

Predicted ¹H NMR Spectrum and Interpretation

The ¹H NMR spectrum is expected to be relatively simple, showing signals for the two aromatic protons on the pyrazine ring and the two protons of the amine group.

Table 3: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.5Singlet1HH-5 or H-8
~8.2Singlet1HH-8 or H-5
~7.5Broad Singlet2H-NH₂

The two aromatic protons on the pyrazine ring are expected to appear as singlets due to the lack of adjacent protons for coupling. Their exact chemical shifts are influenced by the electronic effects of the bromine atom and the fused triazole ring. The amine protons will likely appear as a broad singlet due to quadrupole broadening from the adjacent nitrogen and chemical exchange with any trace water in the solvent.

Predicted ¹³C NMR Spectrum and Interpretation

The proton-decoupled ¹³C NMR spectrum will show five distinct signals corresponding to the five carbon atoms in the heterocyclic core.

Table 4: Predicted ¹³C NMR Data (101 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~160C-2 (attached to -NH₂)
~145C-3a (bridgehead)
~140C-8
~130C-5
~115C-6 (attached to -Br)

The chemical shifts are predicted based on the known effects of substituents on aromatic and heterocyclic rings. The carbon attached to the electron-donating amine group (C-2) is expected to be significantly deshielded. Conversely, the carbon bearing the bromine atom (C-6) will also be deshielded, but its exact shift can be influenced by other electronic factors. The remaining carbons of the pyrazine and triazole rings will resonate at shifts typical for such systems.[4]

2D NMR Correlations

2D NMR experiments are crucial for unambiguously assigning the proton and carbon signals.

cluster_structureKey HMBC CorrelationsH-5H-5C-3aC-3aH-5->C-3aC-6C-6H-5->C-6H-8H-8H-8->C-3aC-5C-5C-8C-8

The Triazolopyrazine Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The[1][2][3]triazolo[4,3-a]pyrazine heterocyclic system represents a cornerstone in contemporary medicinal chemistry, demonstrating a remarkable breadth of biological activities. This nitrogen-rich scaffold serves as a versatile template for the design of potent and selective therapeutic agents across a spectrum of diseases, including cancer, infectious diseases, and neurological disorders. This technical guide provides a comprehensive exploration of the synthesis, biological evaluation, and structure-activity relationships (SAR) of triazolopyrazine derivatives. We will delve into the mechanistic underpinnings of their therapeutic effects, supported by detailed experimental protocols and visual workflows, to empower researchers in the rational design of next-generation therapeutics based on this privileged core structure.

The Triazolopyrazine Core: Structural Merits and Synthetic Strategies

The triazolopyrazine core, an electron-deficient and nitrogen-rich heterocycle, possesses unique chemical properties that make it an attractive scaffold in drug discovery.[2] Its rigid, planar structure provides a defined orientation for substituent groups to interact with biological targets. The presence of multiple nitrogen atoms allows for a variety of hydrogen bonding interactions, which can enhance binding affinity and selectivity.[4] Furthermore, the triazole moiety can influence key drug-like properties such as polarity, lipophilicity, and metabolic stability.[4]

General Synthetic Routes

The synthesis of the triazolopyrazine scaffold is adaptable, allowing for the introduction of diverse substituents at various positions. A common and effective synthetic route commences with a commercially available starting material like 2,3-dichloropyrazine.

Experimental Protocol: Synthesis of a Key[1][2][3]triazolo[4,3-a]pyrazine Intermediate [5]

  • Hydrazinolysis: To a solution of 2,3-dichloropyrazine (1.0 eq) in ethanol, add hydrazine hydrate (1.2 eq). Reflux the mixture for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Cyclization: After cooling to room temperature, add triethoxymethane (1.5 eq) to the reaction mixture. Reflux for an additional 8-12 hours.

  • Work-up and Purification: Upon completion, cool the reaction mixture and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to yield the key intermediate, 5-chloro-[1][2][3]triazolo[4,3-a]pyrazine.

This intermediate serves as a versatile building block for further derivatization through nucleophilic substitution reactions at the C5 position.

Late-Stage Functionalization: A Modern Approach

Late-stage functionalization (LSF) has emerged as a powerful strategy for rapidly generating analogs from a common core structure, thereby accelerating the exploration of SAR.[2] Photoredox catalysis, for instance, enables the direct C-H functionalization of the triazolopyrazine scaffold, allowing for the introduction of alkyl groups and other moieties without the need for de novo synthesis.[2][6]

Anticancer Activity: Targeting Key Oncogenic Pathways

The triazolopyrazine scaffold has proven to be a prolific source of potent anticancer agents, primarily through the inhibition of protein kinases that are critical for tumor growth and survival.[7]

Dual c-Met/VEGFR-2 Inhibition

The mesenchymal-epithelial transition factor (c-Met) and vascular endothelial growth factor receptor 2 (VEGFR-2) are key receptor tyrosine kinases involved in tumor proliferation, invasion, and angiogenesis.[5][8] Dual inhibition of these targets presents a promising strategy to overcome the drug resistance often associated with single-target therapies.[5]

Triazolopyrazine derivatives have been successfully designed as dual c-Met/VEGFR-2 inhibitors.[5][8] By replacing the quinoline core of known inhibitors like foretinib with a triazolopyrazine moiety, researchers have developed compounds with nanomolar inhibitory activity against c-Met and significant antiproliferative effects against various cancer cell lines, including human lung adenocarcinoma (A549), human breast cancer (MCF-7), and human cervical carcinoma (Hela).[5][8]

Table 1: In Vitro Activity of a Lead Triazolopyrazine-based c-Met/VEGFR-2 Inhibitor (Compound 17l) [5]

Cell LineIC50 (µM)Kinase AssayIC50 (nM)
A5490.98 ± 0.08c-Met26.00
MCF-71.05 ± 0.17VEGFR-22600
Hela1.28 ± 0.25

Mechanism of Action: These compounds typically bind to the ATP-binding pocket of the kinase domain, preventing phosphorylation and subsequent activation of downstream signaling pathways. This leads to cell cycle arrest, primarily in the G0/G1 phase, and induction of apoptosis.[5][8]

cMet_VEGFR2_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular cMet c-Met PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway cMet->PI3K_Akt_mTOR RAS_MAPK RAS/MAPK Pathway cMet->RAS_MAPK VEGFR2 VEGFR-2 VEGFR2->PI3K_Akt_mTOR VEGFR2->RAS_MAPK HGF HGF HGF->cMet VEGF VEGF VEGF->VEGFR2 Proliferation Proliferation, Survival, Angiogenesis PI3K_Akt_mTOR->Proliferation RAS_MAPK->Proliferation Triazolopyrazine Triazolopyrazine Inhibitor Triazolopyrazine->cMet Triazolopyrazine->VEGFR2

Caption: c-Met/VEGFR-2 signaling and inhibition.

PARP1 Inhibition and Overcoming Drug Resistance

Poly(ADP-ribose) polymerase 1 (PARP1) inhibitors have shown significant efficacy in cancers with homologous recombination deficiencies, such as those with BRCA1/2 mutations.[9] However, acquired resistance is a major clinical challenge. Novel[1][2][3]triazolo[4,3-a]pyrazine derivatives have been developed as potent PARP1 inhibitors that can overcome this resistance.[9] Certain compounds in this class exhibit nanomolar inhibitory activity against PARP1 and potent antiproliferative effects against both sensitive and resistant cancer cell lines.[9]

Other Anticancer Mechanisms

Triazolopyrazine derivatives have also shown promise in targeting other cancer-related pathways. For example, some compounds induce apoptosis in colon cancer cells through the mitochondrial pathway by up-regulating Bax and down-regulating Bcl2, leading to caspase-3 activation.[10]

Antiviral Activity: A Broad-Spectrum Approach

The triazolopyrazine scaffold has been explored for its potential against a range of viruses, including influenza viruses, enteroviruses, and chikungunya virus.[1][11][12]

Inhibition of Influenza Virus Replication

A notable example is triazavirine (TZV), a 2-methylthio-6-nitro-1,2,4-triazolo[5,1-c]-1,2,4-triazine-7(4H)-one, which has demonstrated efficacy against both influenza A and B viruses.[11] TZV suppresses viral replication in cell culture and in animal models, offering protection against lethal infections.[11] Unlike adamantane-based drugs that target the M2 ion channel of influenza A, the broader spectrum of activity of TZV suggests a different mechanism of action, making it a valuable candidate for further investigation.[11]

Activity Against Enteroviruses and Chikungunya Virus

Novel triazolopyrimidine and triazolopyridazine derivatives have shown strong inhibitory activities against coxsackievirus B3 (CVB3) and B6 (CVB6), as well as enterovirus 71 (EV71).[1] Furthermore, 3-aryl-[1][2][4]triazolo[4,5-d]pyrimidin-7(6H)-ones have been identified as selective inhibitors of chikungunya virus (CHIKV) replication, likely by targeting the viral capping enzyme nsP1.[12]

Experimental Protocol: Antiviral Activity Assay (Virus Yield Reduction) [1]

  • Cell Seeding: Seed a 96-well plate with a suitable host cell line (e.g., Vero cells) to form a confluent monolayer.

  • Virus Infection: Infect the cells with the virus at a multiplicity of infection (MOI) of 0.01.

  • Compound Treatment: Immediately after infection, add serial dilutions of the test compounds to the wells. Include a virus-only control and a cell-only control.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours, or until cytopathic effect (CPE) is observed in the virus control wells.

  • Virus Titer Determination: Collect the supernatant from each well and determine the virus titer using a standard method such as a plaque assay or a TCID50 (50% tissue culture infective dose) assay.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC50) of the compounds, which is the concentration that reduces the virus yield by 50% compared to the virus control.

Antimalarial Activity: Targeting Plasmodium falciparum

The[1][2][3]triazolo[4,3-a]pyrazine scaffold has been a focus of the Open Source Malaria (OSM) consortium, leading to the identification of potent antimalarial compounds.[2][6] These compounds have demonstrated in vitro activity against Plasmodium falciparum with IC50 values in the low nanomolar to micromolar range and exhibit low cytotoxicity.[13][14]

Mechanism of Action: It is believed that these triazolopyrazine compounds inhibit the P. falciparum ATPase, PfATP4, which is crucial for maintaining sodium homeostasis in the parasite.[15] Disruption of this process leads to parasite death.[15]

Table 2: Antimalarial Activity of Representative Triazolopyrazine Analogs [6]

CompoundP. falciparum 3D7 IC50 (µM)P. falciparum Dd2 IC50 (µM)HEK293 Cytotoxicity (µM)
Analog 1 0.3>20>80
Analog 2 >20>20>80

Antibacterial and Anti-inflammatory Activities

Antibacterial Properties

Derivatives of[1][2][3]triazolo[4,3-a]pyrazine have shown moderate to good antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.[4] Some compounds have exhibited minimum inhibitory concentrations (MICs) comparable to the first-line antibiotic ampicillin.[4] The mechanism of action is thought to involve the inhibition of DNA gyrase, a key enzyme in bacterial DNA replication.[4]

Anti-inflammatory Potential

The triazolopyrazine core has also been incorporated into molecules with anti-inflammatory properties.[16] These compounds can suppress the production of pro-inflammatory mediators.[17] For instance, some derivatives have shown potent anti-inflammatory activity in carrageenan-induced rat paw edema models, with efficacy exceeding that of the standard drug indomethacin.[17]

Central Nervous System (CNS) Applications

The versatility of the triazolopyrazine scaffold extends to the development of agents active in the central nervous system.

Adenosine A2A Receptor Antagonism

Novel[1][2][3]triazolo[1,5-a]pyrazine derivatives have been synthesized as potent and orally active adenosine A2A receptor antagonists.[18] These compounds have shown efficacy in animal models of Parkinson's disease, suggesting their potential for treating this neurodegenerative disorder.[18]

Anticonvulsant and Antidepressant Activities

Fused triazolopyrimidine derivatives have demonstrated anticonvulsant activity in animal models.[19] Additionally, triazole-containing quinolinones have been designed as dual antidepressant and antiseizure agents, potentially acting via modulation of GABAergic neurotransmission.[20]

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_optimization Lead Optimization cluster_candidate Candidate Selection Synthesis Synthesis of Triazolopyrazine Library Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, X-ray) Purification->Characterization InVitro In Vitro Assays (e.g., Enzyme Inhibition, Antiproliferative) Characterization->InVitro CellBased Cell-Based Assays (e.g., Antiviral, Antibacterial) Characterization->CellBased Cytotoxicity Cytotoxicity Assays (e.g., MTT on normal cells) InVitro->Cytotoxicity CellBased->Cytotoxicity SAR Structure-Activity Relationship (SAR) Analysis Cytotoxicity->SAR SAR->Synthesis Iterative Design ADMET In Silico & In Vitro ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) SAR->ADMET InVivo In Vivo Efficacy Studies (Animal Models) ADMET->InVivo Candidate Preclinical Candidate Selection InVivo->Candidate

Caption: A generalized workflow for drug discovery.

Conclusion and Future Perspectives

The triazolopyrazine core has firmly established itself as a privileged scaffold in medicinal chemistry, giving rise to a multitude of compounds with diverse and potent biological activities. The ongoing exploration of this heterocyclic system continues to yield promising drug candidates for a wide range of therapeutic areas. Future research will likely focus on leveraging modern synthetic methodologies, such as late-stage functionalization and photoredox catalysis, to rapidly expand the chemical space around this core. Furthermore, a deeper understanding of the molecular targets and mechanisms of action will be crucial for the rational design of next-generation triazolopyrazine-based therapeutics with improved efficacy, selectivity, and safety profiles. The continued investigation of this remarkable scaffold holds immense promise for addressing unmet medical needs.

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Sources

The Ascendancy of Triazolo[1,5-a]pyrazines: A Journey from Discovery to Therapeutic Promise

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: A Privileged Scaffold in Medicinal Chemistry

The triazolo[1,5-a]pyrazine core, a nitrogen-rich heterocyclic system, has carved a significant niche in the landscape of medicinal chemistry. Its structural resemblance to endogenous purines allows it to function as a bioisostere, interacting with a wide array of biological targets while offering improved metabolic stability and pharmacokinetic properties. This guide provides a comprehensive overview of the discovery, history, and evolving applications of triazolo[1,5-a]pyrazine derivatives, offering insights into their synthesis, structure-activity relationships (SAR), and mechanisms of action across various therapeutic areas.

Chapter 1: The Genesis of a Scaffold - Discovery and Foundational Syntheses

While the broader class of triazolopyrimidines was first reported in the early 20th century, the specific exploration of the triazolo[1,5-a]pyrazine isomer gained momentum later as medicinal chemists sought novel scaffolds to modulate biological pathways. The inherent value of this core lies in its unique electronic distribution and its ability to present substituents in a defined three-dimensional space, making it a versatile template for drug design.

Key Synthetic Strategies

The construction of the triazolo[1,5-a]pyrazine ring system is primarily achieved through two convergent strategies, each offering flexibility in substituent placement.

Strategy A: Annulation of a Triazole Ring onto a Pyrazine Moiety

This widely employed approach commences with a substituted 2-hydrazinopyrazine, which undergoes cyclocondensation with a suitable one-carbon or three-carbon building block.

  • From 2-Hydrazinopyrazine: The synthesis of the crucial 2-hydrazinopyrazine intermediate is typically achieved by the nucleophilic displacement of a halogen from a 2-halopyrazine using hydrazine hydrate. The reaction conditions, including temperature and the use of excess hydrazine, are critical to maximize yield and minimize the formation of dimeric byproducts.[1][2][3]

Experimental Protocol: Synthesis of 2-Hydrazinopyrazine

  • To a stirred solution of hydrazine hydrate (10 equivalents), add 2-chloropyrazine (1 equivalent).

  • Heat the reaction mixture at 100°C for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-hydrazinopyrazine.

  • Cyclocondensation: The resulting 2-hydrazinopyrazine can then be reacted with various reagents, such as 1,3-dicarbonyl compounds, to form the fused triazole ring. The choice of the dicarbonyl component dictates the substitution pattern on the pyrazine ring of the final product.[4][5][6][7]

Strategy B: Annulation of a Pyrazine Ring onto a Triazole Moiety

This alternative strategy begins with a pre-functionalized 3-amino-1,2,4-triazole, which is then subjected to cyclization with a suitable precursor to form the pyrazine ring.

  • Synthesis of 3-Amino-1,2,4-triazole: A general and efficient method for preparing 3-amino-1,2,4-triazoles involves the cyclization of hydrazinecarboximidamide derivatives.[8][9][10][11] This approach allows for the introduction of various substituents on the triazole ring prior to the final cyclization step.

Experimental Protocol: General Synthesis of 3-Amino-1,2,4-triazoles

  • Synthesize a substituted hydrazinecarboximidamide derivative from readily available starting materials.

  • Subject the intermediate to cyclization conditions, often involving heating with an orthoformate, to yield the desired 3-amino-1,2,4-triazole.

  • Dimroth Rearrangement: A notable transformation in the synthesis of fused triazole systems is the Dimroth rearrangement. This process involves the isomerization of a[1][12][13]triazolo[4,3-a]pyrazine to the more thermodynamically stable[1][12][13]triazolo[1,5-a]pyrazine isomer, often under acidic or basic conditions.[14][15][16][17][18] This rearrangement is a crucial consideration in synthetic design, as the initially formed kinetic product may not be the desired therapeutic agent.

Diagram 1: Key Synthetic Pathways to the Triazolo[1,5-a]pyrazine Core

Synthesis_Pathways cluster_A Strategy A: Triazole Annulation cluster_B Strategy B: Pyrazine Annulation cluster_C Isomerization 2-Halopyrazine 2-Halopyrazine 2-Hydrazinopyrazine 2-Hydrazinopyrazine 2-Halopyrazine->2-Hydrazinopyrazine Hydrazine Hydrate Triazolo[1,5-a]pyrazine_A Triazolo[1,5-a]pyrazine 2-Hydrazinopyrazine->Triazolo[1,5-a]pyrazine_A Cyclocondensation 1,3-Dicarbonyl 1,3-Dicarbonyl 1,3-Dicarbonyl->Triazolo[1,5-a]pyrazine_A 3-Amino-1,2,4-triazole 3-Amino-1,2,4-triazole Triazolo[1,5-a]pyrazine_B Triazolo[1,5-a]pyrazine 3-Amino-1,2,4-triazole->Triazolo[1,5-a]pyrazine_B Cyclization Dicarbonyl Precursor Dicarbonyl Precursor Dicarbonyl Precursor->Triazolo[1,5-a]pyrazine_B [4,3-a] Isomer [1,2,4]Triazolo[4,3-a]pyrazine (Kinetic Product) [1,5-a] Isomer [1,2,4]Triazolo[1,5-a]pyrazine (Thermodynamic Product) [4,3-a] Isomer->[1,5-a] Isomer Dimroth Rearrangement

Caption: Overview of major synthetic routes to the triazolo[1,5-a]pyrazine scaffold.

Chapter 2: Therapeutic Applications and Structure-Activity Relationships

The versatility of the triazolo[1,5-a]pyrazine scaffold has led to its exploration in a multitude of therapeutic areas. The ability to readily modify the substitution pattern around the core has enabled the fine-tuning of activity and selectivity for various biological targets.

Kinase Inhibition: A Dominant Theme

A significant focus of research on triazolo[1,5-a]pyrazine derivatives has been in the realm of kinase inhibition. Their structural similarity to the ATP purine ring makes them ideal candidates for ATP-competitive inhibitors.[13]

  • Transforming Growth Factor-β Type I Receptor (ALK5) Kinase: Derivatives of 4-([1][12][13]triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)imidazole and -pyrazole have been identified as potent and selective inhibitors of ALK5.[19] For instance, the pyrazole derivative 21b demonstrated an IC50 value of 0.018 µM against ALK5, showcasing high selectivity over other kinases like p38α MAP kinase.[19] Molecular docking studies revealed that these compounds fit snugly into the ATP binding pocket of ALK5, forming key hydrogen bond interactions.[19]

  • c-Met and VEGFR-2 Kinases: The isomeric[1][12][13]triazolo[4,3-a]pyrazine scaffold has been successfully employed to develop dual inhibitors of c-Met and VEGFR-2, two key receptor tyrosine kinases involved in tumor angiogenesis and metastasis.

  • Cyclin-Dependent Kinases (CDKs): The bioisosteric replacement of the purine core in known CDK inhibitors with a pyrazolo[1,5-a]-1,3,5-triazine scaffold has led to the discovery of highly potent next-generation inhibitors.[13] This strategy highlights the power of using the triazolopyrazine core to enhance the potency and selectivity of existing drug classes.

Table 1: Representative Triazolo-Pyrazine Based Kinase Inhibitors and their Activities

Compound IDTarget KinaseIC50 (µM)Reference
21b ALK50.018[19]
Compound 34 JAK10.003[20]
Compound 34 JAK20.0085[20]
Compound 34 TYK20.0077[20]
Pyrazolo[1,5-a][1][14][21]triazine derivative CK20.045[22]
Modulators of Neurological Pathways

The blood-brain barrier permeability of certain triazolo[1,5-a]pyrazine derivatives has opened avenues for their development as therapeutics for neurodegenerative diseases.

  • Adenosine A2A Receptor Antagonists: The adenosine A2A receptor is a key target in the treatment of Parkinson's disease. Piperazine derivatives of[1][12][13]triazolo[1,5-a][1][14][21]triazine have been developed as potent and selective A2A receptor antagonists with good oral efficacy in preclinical models of Parkinson's disease.[23][24] The optimization of this series led to compounds with high oral bioavailability, demonstrating the drug-like properties of this scaffold.[23]

  • γ-Secretase Inhibition: In the context of Alzheimer's disease,[1][12][13]triazolo[1,5-a]pyridine derivatives have been investigated as inhibitors of γ-secretase, an enzyme involved in the production of amyloid-β plaques.[25]

  • Microtubule Stabilization: The related[1][12][13]triazolo[1,5-a]pyrimidine scaffold has been shown to stabilize microtubules, a promising therapeutic strategy for neurodegenerative diseases like Alzheimer's.[26][27] This highlights the potential for the broader class of triazolo-fused pyrimidines and pyrazines in neurology.

Diagram 2: Mechanism of Action - Adenosine A2A Receptor Antagonism

A2A_Antagonism cluster_pathway Striatal Neuron Signaling cluster_drug Therapeutic Intervention Adenosine Adenosine A2A_Receptor A2A Receptor Adenosine->A2A_Receptor binds G_Protein Gs Protein A2A_Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Dopamine_Release Inhibition of Dopamine D2 Receptor Signaling PKA->Dopamine_Release leads to Triazolo_Pyrazine Triazolo[1,5-a]pyrazine Antagonist Triazolo_Pyrazine->A2A_Receptor blocks

Caption: Triazolo[1,5-a]pyrazine antagonists block the adenosine A2A receptor, thereby disinhibiting dopamine D2 receptor signaling in striatal neurons.

Anti-infective Agents

The triazolo[1,5-a]pyrazine scaffold has also demonstrated significant potential in the development of novel anti-infective agents.

  • Antimicrobial Activity: Derivatives of[1][12][13]triazolo[1,5-a]pyrimidines have shown promising antibacterial and antifungal activity.[12] Some compounds exhibited comparable efficacy to standard drugs like ampicillin and fluconazole.[12] The isomeric[1][12][13]triazolo[4,3-a]pyrazine core has also been explored for its antibacterial properties, with some derivatives showing potent activity against both Gram-positive and Gram-negative bacteria.[28][29] The mechanism of action for some of these compounds is believed to involve the inhibition of bacterial DNA gyrase.[30]

Table 2: Antimicrobial Activity of Triazolo-Pyrazine and Related Derivatives

Compound ClassPathogenActivity (MIC)Reference
[1][12][13]Triazolo[4,3-a]pyrazine derivativeS. aureus32 µg/mL[29]
[1][12][13]Triazolo[4,3-a]pyrazine derivativeE. coli16 µg/mL[29]
[1][12][13]Triazolo[1,5-a]pyrimidine derivativeGram-positive bacteriaComparable to Ampicillin[12]
[1][12][13]Triazolo[1,5-a]pyrimidine derivativeFungiComparable to Fluconazole[12]

Chapter 3: Future Directions and Conclusion

The triazolo[1,5-a]pyrazine scaffold and its isomers continue to be a fertile ground for drug discovery. The established synthetic routes provide a robust platform for the generation of diverse chemical libraries. Future research will likely focus on:

  • Elucidation of Novel Biological Targets: High-throughput screening and chemoproteomics approaches can identify new protein targets for this privileged scaffold.

  • Optimization of Pharmacokinetic Properties: Further refinement of substituent patterns to enhance drug-like properties, including oral bioavailability and metabolic stability, will be crucial for clinical translation.

  • Application in Emerging Therapeutic Areas: The unique properties of this scaffold may lend themselves to addressing unmet medical needs in areas such as inflammation and rare diseases.

References

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6-Bromo-triazolo[1,5-a]pyrazin-2-amine safety and handling precautions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of 6-Bromo-[1][2]triazolo[1,5-a]pyrazin-2-amine

This guide provides a comprehensive overview of the essential safety and handling protocols for 6-Bromo-[1][2]triazolo[1,5-a]pyrazin-2-amine. Designed for researchers, scientists, and drug development professionals, this document synthesizes established safety principles with specific considerations for this class of halogenated heterocyclic compounds. As a potent pharmaceutical intermediate, understanding and implementing these measures is paramount to ensuring personnel safety and experimental integrity.

Introduction: The Precautionary Principle with Potent Intermediates

Section 1: Hazard Identification and Toxicological Profile

While a specific Safety Data Sheet (SDS) for 6-Bromo-[1][2]triazolo[1,5-a]pyrazin-2-amine is not widely published, we can infer potential hazards from structurally similar compounds and the general class of halogenated heterocycles.

Inferred Hazard Profile:

Hazard ClassPotential EffectRationale and Reference Compounds
Acute Toxicity (Oral) Harmful or Toxic if swallowed.Similar triazine compounds have shown oral LD50 values in rats between 50 and 300 mg/kg, classifying them as toxic.[9][10]
Skin Corrosion/Irritation May cause skin irritation.Halogenated aromatic compounds are frequently cited as skin irritants.[8][11]
Serious Eye Damage/Irritation May cause serious eye irritation.As a fine powder, the compound poses a mechanical and chemical irritation risk to the eyes. Standard practice for similar chemicals mandates robust eye protection.[9][11]
Skin Sensitization May cause an allergic skin reaction.Aromatic amines and some triazole derivatives are known sensitizers.[10]
Specific Target Organ Toxicity May cause respiratory irritation.Inhalation of fine dust can irritate the respiratory tract. All handling of powders should be done in a ventilated enclosure.[8][10]

Long-Term Exposure: Data on mutagenicity, carcinogenicity, and reproductive toxicity is unavailable. In line with handling potent pharmaceutical intermediates, it should be assumed that the compound could have long-term health effects, and exposure should be minimized accordingly.[12]

Section 2: Exposure Control and Personal Protective Equipment (PPE)

The primary safety objective is to minimize exposure through a combination of engineering controls and appropriate PPE.

Engineering Controls:

  • Chemical Fume Hood/Containment Ventilated Enclosure (CVE): All manipulations of the solid compound, including weighing, transferring, and preparing solutions, must be performed within a certified chemical fume hood or a powder containment hood.[8][12] This is critical to prevent inhalation of airborne particles.

  • Ventilation: The laboratory must be well-ventilated to dilute any fugitive emissions.[13]

  • Safety Stations: Eyewash stations and safety showers must be readily accessible and regularly tested.[2][14]

Personal Protective Equipment (PPE):

A comprehensive PPE plan is non-negotiable.[8] The following table summarizes the required equipment.

Body PartRequired PPESpecification and Rationale
Eyes/Face Chemical safety goggles and face shield.Goggles must conform to EN 166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[9][11] A face shield is required when there is a significant splash risk.
Hands Chemical-resistant gloves (Nitrile).Double-gloving is recommended. Check the breakthrough time of the gloves for the specific solvents being used. Always wash hands after removing gloves.[2][15]
Body Laboratory coat and/or chemical-resistant apron.A fully buttoned lab coat is mandatory.[14] For larger quantities or significant splash risk, an impervious apron should be worn.
Respiratory NIOSH/MSHA approved respirator.A respirator with an appropriate particulate filter (e.g., N95 or P100) should be used if engineering controls are insufficient or during emergency situations like a large spill.[9][11]
Feet Closed-toe shoes.Shoes must fully cover the foot to protect against spills.[14]

Section 3: Standard Operating Procedures for Safe Handling

Adherence to a strict, step-by-step protocol is essential for minimizing risk. The following workflow outlines the process for weighing the compound and preparing a stock solution.

Workflow: Weighing and Preparing a Solution

cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup and Disposal Phase prep1 Verify fume hood is operational (Check airflow monitor) prep2 Don all required PPE (Double gloves, goggles, lab coat) prep1->prep2 prep3 Prepare work area inside hood: - Decontaminate surface - Gather all necessary equipment (Spatula, weigh boat, vial, solvent, vortexer) prep2->prep3 h1 Carefully unseal the container with the solid compound. prep3->h1 h2 Use a dedicated spatula to transfer the approximate amount to a weigh boat. h1->h2 h3 Record the exact weight. h2->h3 h4 Carefully transfer the solid into the designated vial. h3->h4 h5 Add solvent to the vial using a pipette. Cap the vial securely. h4->h5 h6 Vortex or sonicate until fully dissolved. h5->h6 c1 Decontaminate the spatula and weigh boat with an appropriate solvent. h6->c1 c2 Collect all rinsate and contaminated disposables in a designated halogenated waste container. c1->c2 c3 Wipe down the work surface in the fume hood. c2->c3 c4 Remove outer gloves and dispose of them in the designated waste. c3->c4 c5 Remove remaining PPE and wash hands thoroughly. c4->c5

Caption: Safe handling workflow for 6-Bromo-[1][2]triazolo[1,5-a]pyrazin-2-amine.

Detailed Steps:

  • Preparation:

    • Ensure the chemical fume hood is functioning correctly.

    • Don all PPE as specified in Section 2.

    • Prepare the workspace inside the hood by laying down absorbent liner and gathering all necessary materials.[14]

  • Handling:

    • Slowly open the container to avoid creating airborne dust.

    • Use a clean spatula to transfer the solid to a tared weigh boat. Never return excess chemical to the original container.[15]

    • Once the desired mass is obtained, carefully transfer the powder into the receiving vial.

    • Add the solvent, cap the vial, and ensure it is sealed properly before mixing.

  • Cleanup:

    • All disposable items (weigh boat, pipette tips, gloves) that came into contact with the compound are considered hazardous waste.

    • Decontaminate non-disposable items like the spatula by rinsing with a suitable solvent. Collect this rinse as halogenated waste.[8]

    • Wipe down the balance and the fume hood sash and surface.

    • Doff PPE in the correct order, removing gloves last, and wash hands immediately.[15]

Section 4: Storage and Incompatibility

Proper storage is crucial for both safety and maintaining the chemical's integrity.

  • Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[13] Keep away from sources of ignition. Some suppliers recommend refrigerated storage.[11]

  • Incompatible Materials: Avoid strong oxidizing agents, strong acids, and strong bases. The reactivity profile is not fully characterized, so it should be kept separate from incompatible materials to prevent unknown and potentially hazardous reactions.

  • Labeling: All containers must be clearly labeled with the full chemical name and appropriate hazard warnings.[14]

Section 5: Emergency Procedures

Be prepared to handle emergencies before they happen.[14]

First-Aid Measures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15-20 minutes, holding the eyelids open. Seek immediate medical attention.[13][15]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. If irritation persists, seek medical attention.[11]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[16]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention and show the medical personnel the container or SDS.[16]

Spill Response:

The response to a spill depends on its size and location. The following flowchart outlines the general decision-making process.

cluster_assessment Assess the Situation cluster_evacuate Evacuate & Alert cluster_cleanup Contain & Clean spill Spill Occurs! a1 Is the spill large or outside of a containment hood? spill->a1 a2 Are you trained and equipped to handle the spill? a1->a2 No (Small & Contained) e1 Alert others in the area. a1->e1 Yes a2->e1 No c1 Ensure proper PPE is worn. a2->c1 Yes e2 Evacuate the lab. e1->e2 e3 Contact institutional EHS/Safety Office. e2->e3 c2 Cover the spill with an absorbent material (e.g., vermiculite). c1->c2 c3 Carefully sweep the material into a designated hazardous waste container. c2->c3 c4 Decontaminate the area with a suitable solvent, collecting all materials for disposal. c3->c4

Caption: Emergency spill response decision flowchart.

Section 6: Waste Disposal

All waste contaminated with 6-Bromo-[1][2]triazolo[1,5-a]pyrazin-2-amine must be treated as hazardous.

  • Waste Segregation: Halogenated organic waste must be collected separately from non-halogenated waste.[8]

  • Containers: Use clearly labeled, leak-proof containers for solid and liquid waste.

  • Disposal: Disposal must be handled by a licensed chemical destruction facility or in accordance with all local, state, and federal regulations. Do not discharge to sewer systems.[13]

Conclusion

The safe handling of 6-Bromo-[1][2]triazolo[1,5-a]pyrazin-2-amine is predicated on a robust understanding of its potential hazards and a disciplined approach to exposure control. By implementing the engineering controls, personal protective equipment, and standard operating procedures outlined in this guide, researchers can effectively mitigate risks. Always prioritize safety through careful planning, proper training, and a consistent, cautious approach when working with potent pharmaceutical intermediates.

References

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  • BLDpharm.6-Bromo-[1][2][3]triazolo[1,5-a]pyrazin-2-amine.URL
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  • Sunway Pharm Ltd.6-bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine.URL
  • PubMed Central.Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold.URL
  • PubMed Central.Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2.URL
  • ResearchGate.Halogenated Heterocycles as Pharmaceuticals | Request PDF.URL
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  • ACS Publications.Handling Hazards Using Continuous Flow Chemistry: Synthesis of N1-Aryl-[1][2][10]-triazoles from Anilines via Telescoped Three-Step Diazotization, Azidodediazotization, and [3 + 2] Dipolar Cycloaddition Processes.URL
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Methodological & Application

Application Note & Protocols: Synthesis of 6-Bromo-triazolo[1,5-a]pyrazin-2-amine Derivatives

Application Note & Protocols: Synthesis of 6-Bromo-[1][2][3]triazolo[1,5-a]pyrazin-2-amine Derivatives

Abstract

The[1][2][3]triazolo[1,5-a]pyrazine scaffold is a nitrogen-rich heterocyclic framework of significant interest in medicinal chemistry and drug development.[1] This versatile core is present in compounds exhibiting a wide spectrum of biological activities, including anticancer, antimalarial, antiviral, and anti-inflammatory properties.[1][3] The strategic functionalization of this scaffold allows for the systematic exploration of structure-activity relationships (SAR) to develop novel therapeutic agents.[1] This document provides a comprehensive guide for the synthesis of 6-Bromo-[1][2][3]triazolo[1,5-a]pyrazin-2-amine, a key building block, and its subsequent derivatization through modern cross-coupling methodologies. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering step-by-step procedures grounded in established chemical principles.

Introduction and Synthetic Strategy

The core objective is the synthesis of a library of derivatives based on the 6-Bromo-[1][2][3]triazolo[1,5-a]pyrazin-2-amine scaffold (CAS 1184915-33-0).[4][5] The bromine atom at the 6-position serves as a versatile synthetic handle for introducing molecular diversity via palladium-catalyzed cross-coupling reactions. Our overarching strategy involves a robust, multi-step sequence beginning with a commercially available pyrazine precursor.

The synthesis is logically divided into two main phases:

  • Scaffold Synthesis: Construction of the core 6-Bromo-[1][2][3]triazolo[1,5-a]pyrazin-2-amine structure from 2-aminopyrazine. This involves an initial halogenation followed by a cyclization reaction to form the fused triazole ring.

  • Scaffold Derivatization: Functionalization of the 6-bromo position using well-established and powerful cross-coupling reactions, namely the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.[6][7]

This modular approach enables the efficient generation of a diverse library of compounds for biological screening and lead optimization.

Gcluster_0Phase 1: Scaffold Synthesiscluster_1Phase 2: Derivatization2-Aminopyrazine2-AminopyrazineIntermediate_A2-Amino-3,5-dibromopyrazine2-Aminopyrazine->Intermediate_A Protocol 1(Bromination)Core_Scaffold6-Bromo-[1,2,4]triazolo[1,5-a]pyrazin-2-amineIntermediate_A->Core_Scaffold Protocol 2(Cyclization)Suzuki_ProductC6-Aryl/Heteroaryl DerivativesCore_Scaffold->Suzuki_Product Protocol 3(Suzuki Coupling)BH_ProductC6-Amino DerivativesCore_Scaffold->BH_Product Protocol 4(Buchwald-Hartwig)

Figure 1: Overall workflow for the synthesis and derivatization of the triazolopyrazine scaffold.

Phase 1: Core Scaffold Synthesis Protocols

Protocol 1: Synthesis of 2-Amino-3,5-dibromopyrazine (Intermediate A)

Principle: This protocol employs an electrophilic aromatic substitution reaction. The electron-donating amino group on the pyrazine ring activates it towards bromination. Using a molar excess of the halogenating agent under controlled conditions drives the reaction to completion, yielding the desired dibrominated product.[8] Acetonitrile is an effective solvent, and microwave irradiation can be utilized to accelerate the reaction.[8]

Materials:

Reagent Molar Mass ( g/mol ) Molarity/Purity Notes
2-Aminopyrazine 95.10 98% Starting Material
N-Bromosuccinimide (NBS) 177.98 99% Brominating Agent
Acetonitrile (MeCN) 41.05 Anhydrous Solvent
Sodium Bicarbonate (NaHCO₃) 84.01 Saturated Solution For work-up
Ethyl Acetate (EtOAc) 88.11 ACS Grade Extraction Solvent

| Magnesium Sulfate (MgSO₄) | 120.37 | Anhydrous | Drying Agent |

Step-by-Step Methodology:

  • To a solution of 2-aminopyrazine (1.0 eq) in anhydrous acetonitrile, add N-Bromosuccinimide (2.2 eq) portion-wise at room temperature.

  • Causality: The use of NBS provides a safer and more controlled source of electrophilic bromine compared to elemental Br₂. The slight excess ensures complete dibromination.

  • Heat the reaction mixture under reflux (or using a microwave reactor at 100 °C) for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, cool the mixture to room temperature and remove the acetonitrile under reduced pressure.

  • Resuspend the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Causality: The bicarbonate wash neutralizes any acidic byproducts, such as succinimide.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) to afford 2-amino-3,5-dibromopyrazine as a solid.

Safety Precautions:

  • N-Bromosuccinimide is a lachrymator and irritant. Handle in a fume hood.

  • Acetonitrile is flammable and toxic. Avoid inhalation and skin contact.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and gloves.

Protocol 2: Synthesis of 6-Bromo-[1][2][3]triazolo[1,5-a]pyrazin-2-amine

Principle: This key step involves the construction of the fused triazole ring via a condensation and intramolecular cyclization reaction between the aminopyrazine intermediate and cyanogen bromide. The reaction proceeds through the nucleophilic attack of the exocyclic amino group on the cyanogen bromide, followed by an intramolecular cyclization involving the adjacent ring nitrogen to form the stable heterocyclic system.

Materials:

Reagent Molar Mass ( g/mol ) Molarity/Purity Notes
2-Amino-3,5-dibromopyrazine 252.88 From Protocol 1 Starting Material
Cyanogen Bromide (BrCN) 105.92 97% or 5M solution Cyclizing Agent
Ethanol (EtOH) 46.07 Anhydrous Solvent

| Sodium Hydroxide (NaOH) | 40.00 | 1M Aqueous Solution | For work-up |

Step-by-Step Methodology:

  • Dissolve 2-amino-3,5-dibromopyrazine (1.0 eq) in anhydrous ethanol in a round-bottom flask equipped with a reflux condenser.

  • Carefully add cyanogen bromide (1.1 eq) to the solution. If using a solution, add it dropwise.

  • Causality: A slight excess of cyanogen bromide ensures complete conversion of the starting material. Ethanol serves as a polar protic solvent that facilitates the reaction.

  • Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours.

  • Monitor the reaction by TLC or LC-MS. The product is significantly more polar than the starting material.

  • After completion, cool the reaction mixture to room temperature. A precipitate may form.

  • Slowly add 1M NaOH solution to neutralize the solution and precipitate the product. Adjust to a pH of ~8-9.

  • Filter the resulting solid, wash thoroughly with cold water, and then with a small amount of cold ethanol.

  • Dry the solid under vacuum to yield 6-Bromo-[1][2][3]triazolo[1,5-a]pyrazin-2-amine. The product is often pure enough for the next step, but can be recrystallized if necessary.

Critical Safety Precautions:

  • EXTREME DANGER: Cyanogen bromide is a highly toxic, volatile, and lachrymatory compound. All manipulations must be performed in a certified, high-flow chemical fume hood.

  • Have a quench solution (e.g., sodium hypochlorite/NaOH) readily available to neutralize any spills and decontaminate glassware.

  • Avoid inhalation, ingestion, and any skin contact.

Phase 2: Scaffold Derivatization Protocols

The 6-bromo position on the synthesized scaffold is now primed for diversification. The following protocols detail palladium-catalyzed cross-coupling reactions, which are cornerstones of modern medicinal chemistry for their reliability, scope, and functional group tolerance.[6]

Protocol 3: Derivatization via Suzuki-Miyaura Cross-Coupling

Principle: This reaction creates a new carbon-carbon bond by coupling the 6-bromo scaffold with a variety of aryl or heteroaryl boronic acids. The Suzuki-Miyaura reaction is renowned for its mild conditions and tolerance of diverse functional groups.[7][9] The catalytic cycle involves oxidative addition of the palladium(0) catalyst to the aryl bromide, transmetalation with the boronic acid (activated by a base), and reductive elimination to yield the product and regenerate the catalyst.

Gcluster_IOPd0Pd(0)L₂PdII_1R-Pd(II)L₂-BrPd0->PdII_1 Oxidative AdditionPdII_2R-Pd(II)L₂-ArPdII_1->PdII_2 TransmetalationPdII_2->Pd0 Reductive EliminationRArR-ArRBrR-BrArBOH2ArB(OH)₂+ Base

Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Representative Procedure:

Reagent Molar Mass ( g/mol ) Role Example Amount (mmol)
6-Bromo-triazolopyrazin-2-amine 214.02 Substrate 1.0
Phenylboronic Acid 121.93 Coupling Partner 1.2
Pd(PPh₃)₄ 1155.56 Catalyst 0.05 (5 mol%)
Potassium Carbonate (K₂CO₃) 138.21 Base 2.5

| 1,4-Dioxane / Water | - | Solvent | 4:1 mixture (e.g., 5 mL) |

Step-by-Step Methodology:

  • In a reaction vessel suitable for inert atmosphere chemistry (e.g., a Schlenk flask), combine the 6-bromo scaffold (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed solvent mixture (1,4-Dioxane/Water, 4:1).

  • Causality: Degassing the solvent is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst. The aqueous component is often necessary for the transmetalation step.

  • Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 eq), under a positive pressure of inert gas.

  • Heat the reaction mixture to 80-100 °C for 4-12 hours, or until TLC/LC-MS analysis indicates consumption of the starting material. Microwave-assisted heating can dramatically shorten reaction times.[7]

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove the catalyst and inorganic salts.

  • Wash the filtrate with water, then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the residue by flash column chromatography on silica gel to obtain the desired C6-arylated derivative.

Protocol 4: Derivatization via Buchwald-Hartwig Amination

Principle: This reaction forms a carbon-nitrogen bond between the 6-bromo scaffold and a primary or secondary amine.[10] It is a powerful tool for installing a wide range of amino groups that are otherwise difficult to introduce. The choice of ligand is crucial for reaction efficiency, with bulky, electron-rich phosphine ligands like XPhos or BINAP often providing superior results.[6][11] The catalytic cycle is similar to the Suzuki coupling but involves coordination of the amine and deprotonation by the base prior to reductive elimination.[12]

Gcluster_IOPd0Pd(0)L₂PdII_1R-Pd(II)L₂-BrPd0->PdII_1 Oxidative AdditionPdII_2R-Pd(II)L₂(NR'H)PdII_1->PdII_2 Amine CoordinationPdII_3R-Pd(II)L₂(NR')PdII_2->PdII_3 Deprotonation(Base)PdII_3->Pd0 Reductive EliminationRNR2R-NR'₂RBrR-BrRNH2R'₂NH

Figure 3: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Representative Procedure:

Reagent Molar Mass ( g/mol ) Role Example Amount (mmol)
6-Bromo-triazolopyrazin-2-amine 214.02 Substrate 1.0
Morpholine 87.12 Coupling Partner 1.3
Pd₂(dba)₃ 915.72 Pre-catalyst 0.02 (2 mol%)
XPhos 476.62 Ligand 0.08 (8 mol%)
Sodium tert-butoxide (NaOtBu) 96.10 Base 1.5

| Toluene | - | Solvent | e.g., 5 mL |

Step-by-Step Methodology:

  • Strictly under an inert atmosphere (glovebox recommended): To an oven-dried reaction vial, add the palladium pre-catalyst Pd₂(dba)₃ (0.02 eq), the XPhos ligand (0.08 eq), and sodium tert-butoxide (1.5 eq).

  • Causality: NaOtBu is a strong, non-nucleophilic base required to deprotonate the amine in the catalytic cycle. It is highly sensitive to moisture and air, necessitating inert atmosphere techniques.

  • Add the 6-bromo scaffold (1.0 eq) to the vial.

  • Add anhydrous, degassed toluene, followed by the amine (e.g., morpholine, 1.3 eq).

  • Seal the vial and heat the reaction mixture to 90-110 °C for 6-18 hours.

  • Monitor the reaction by TLC/LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and quench carefully by adding water.

  • Separate the layers, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude residue by flash column chromatography on silica gel to afford the desired C6-aminated product.

References

  • Exploring the pharmacological versatility of triazolopyrazine: A multi-target scaffold for drug development. (2025). Future Medicinal Chemistry.
  • New dimensions in triazolo[4,3-a]pyrazine derivatives: The land of opportunity in organic and medicinal chemistry. (2020). European Journal of Medicinal Chemistry.
  • Exploring the pharmacological versatility of triazolopyrazine: A multi-target scaffold for drug development. (2025).
  • Buchwald–Hartwig amin
  • 2-Amino-3,5-dibromopyrazine synthesis. (1967).
  • Buchwald-Hartwig Amin
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.). Beilstein Journal of Organic Chemistry.
  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction. (2021). Beilstein Journal of Organic Chemistry.
  • 6-Bromo-[1][2][3]triazolo[1,5-a]pyrazin-2-amine. (n.d.). BLDpharm.
  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine. (n.d.). MDPI.
  • 6-Bromo-[1][2][3]triazolo[1,5-a]pyrazin-2-amine. (n.d.). Arctom Scientific.
  • Mono- and Dihalogenation of 2-Aminopyrazine. (2019). Thieme Chemistry.
  • Synthesis of Cyanamides from Cyanogen Bromide under Mild Conditions. (2017). Synlett.

using 6-Bromo-triazolo[1,5-a]pyrazin-2-amine in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Medicinal Chemistry Applications of 6-Bromo-[1][2][3]triazolo[1,5-a]pyrazin-2-amine

Authored by a Senior Application Scientist

The[1][2][3]triazolo[1,5-a]pyrazine scaffold is a cornerstone in modern medicinal chemistry, recognized for its structural versatility and significant biological activity.[3][4] This nitrogen-rich heterocyclic system exhibits a unique electronic architecture that facilitates robust interactions with various biomolecular targets through hydrogen bonding, π-π stacking, and metal ion coordination.[4] Its adaptability allows for precise chemical modifications to enhance pharmacokinetic properties, bioavailability, and therapeutic efficacy.[3] Among the derivatives of this scaffold, 6-Bromo-[1][2][3]triazolo[1,5-a]pyrazin-2-amine emerges as a particularly valuable building block for the synthesis of targeted therapeutics, especially protein kinase inhibitors.[5]

The strategic placement of a bromine atom at the 6-position provides a reactive handle for a variety of cross-coupling reactions, enabling the introduction of diverse molecular fragments. This feature, combined with the inherent biological potential of the triazolopyrazine core, makes it a highly sought-after intermediate in drug discovery programs. This guide provides a comprehensive overview of the properties, synthesis, and key applications of 6-Bromo-[1][2][3]triazolo[1,5-a]pyrazin-2-amine, complete with detailed experimental protocols for its utilization in a research setting.

Physicochemical and Safety Profile

A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective use in the laboratory. The table below summarizes the key characteristics of 6-Bromo-[1][2][3]triazolo[1,5-a]pyrazin-2-amine.

PropertyValueReference
CAS Number 1184915-33-0[6][7]
Molecular Formula C₅H₄BrN₅[8]
Molecular Weight 214.02 g/mol [9]
Appearance Yellowish solid[5]
Solubility Poor in water; Soluble in DMSO and DMF[5]
Storage 2-8°C, protect from light[5]
Purity Typically ≥97%[9]

Safety Considerations: 6-Bromo-[1][2][3]triazolo[1,5-a]pyrazin-2-amine should be handled with appropriate personal protective equipment, including chemical-resistant gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. As with many brominated heterocyclic compounds, there is a potential for environmental persistence, and disposal should follow institutional guidelines.[5]

Synthesis of 6-Bromo-[1][2][3]triazolo[1,5-a]pyrazin-2-amine: A General Protocol

The synthesis of the triazolopyrazine core can be achieved through several routes, often involving the condensation of an aminotriazole with a 1,3-dicarbonyl compound or its equivalent.[10] The following protocol outlines a representative synthesis.

Experimental Protocol: Synthesis

Objective: To synthesize 6-Bromo-[1][2][3]triazolo[1,5-a]pyrazin-2-amine.

Reagents and Materials:

  • 3-Amino-1,2,4-triazole

  • 2-Bromomalonaldehyde

  • Glacial Acetic Acid

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-amino-1,2,4-triazole (1.0 eq) in a mixture of ethanol and glacial acetic acid.

  • Addition of Reagents: To this solution, add 2-bromomalonaldehyde (1.1 eq) portion-wise at room temperature with stirring.

  • Cyclization: Heat the reaction mixture to reflux (typically around 80-90°C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by vacuum filtration. If not, concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel to afford the pure 6-Bromo-[1][2][3]triazolo[1,5-a]pyrazin-2-amine.

Causality: The acidic conditions catalyze the condensation reaction between the amino group of the triazole and the aldehyde groups of the bromomalonaldehyde, leading to the formation of the pyrazine ring fused to the triazole.

G cluster_synthesis Synthesis Workflow A 1. Dissolve 3-Amino-1,2,4-triazole in Ethanol/Acetic Acid B 2. Add 2-Bromomalonaldehyde A->B C 3. Reflux for 4-6 hours B->C D 4. Monitor by TLC C->D E 5. Cool to Room Temperature C->E D->E Reaction Complete F 6. Isolate Crude Product (Filtration or Concentration) E->F G 7. Purify by Recrystallization or Chromatography F->G H Pure 6-Bromo-[1,2,4]triazolo [1,5-a]pyrazin-2-amine G->H

Caption: A generalized workflow for the synthesis of 6-Bromo-[1][2][3]triazolo[1,5-a]pyrazin-2-amine.

Key Application: A Scaffold for Kinase Inhibitor Discovery

The triazolopyrazine scaffold is a privileged structure in the design of protein kinase inhibitors.[11] Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[12] The 6-bromo substituent on the triazolopyrazine core is a key feature that allows for the generation of large libraries of analogues through transition metal-catalyzed cross-coupling reactions.[5] This enables extensive exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties.

G cluster_reactions Cross-Coupling Reactions Core 6-Bromo-[1,2,4]triazolo [1,5-a]pyrazin-2-amine Suzuki Suzuki-Miyaura (Aryl/Heteroaryl Boronic Acids) Core->Suzuki Sonogashira Sonogashira (Terminal Alkynes) Core->Sonogashira Buchwald Buchwald-Hartwig (Amines) Core->Buchwald Library Diverse Library of Functionalized Analogues Suzuki->Library Sonogashira->Library Buchwald->Library SAR Structure-Activity Relationship (SAR) Studies Library->SAR Lead Lead Optimization for Kinase Inhibitors SAR->Lead

Caption: Central role of the bromo-substituted scaffold in generating diverse chemical libraries.

Protocol for Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful and widely used method for forming carbon-carbon bonds.[13] It is particularly useful for coupling aryl or heteroaryl groups to the 6-position of the triazolopyrazine core.[14]

Experimental Protocol: Suzuki-Miyaura Coupling

Objective: To couple an arylboronic acid to the 6-position of 6-Bromo-[1][2][3]triazolo[1,5-a]pyrazin-2-amine.

Reagent/ComponentRoleTypical Amount
6-Bromo-[1][2][3]triazolo[1,5-a]pyrazin-2-amineStarting Material1.0 eq
Arylboronic AcidCoupling Partner1.2-1.5 eq
Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)Catalyst2-5 mol%
Base (e.g., K₂CO₃, Cs₂CO₃)Activates Boronic Acid2.0-3.0 eq
SolventReaction Medium1,4-Dioxane/Water (e.g., 4:1)

Procedure:

  • Inert Atmosphere: To a dry Schlenk flask or microwave vial, add 6-Bromo-[1][2][3]triazolo[1,5-a]pyrazin-2-amine (1.0 eq), the desired arylboronic acid (1.2 eq), the palladium catalyst (e.g., 5 mol% Pd(PPh₃)₄), and the base (e.g., 2.0 eq K₂CO₃).

  • Degassing: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane and water) via syringe.

  • Reaction: Stir the mixture vigorously and heat to the desired temperature (typically 80-110°C) for the required time (2-12 hours), monitoring by TLC or LC-MS.[14]

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Causality: The palladium catalyst undergoes a catalytic cycle involving oxidative addition to the C-Br bond, transmetalation with the boronic acid (activated by the base), and reductive elimination to form the new C-C bond and regenerate the active Pd(0) catalyst.[13]

G Pd0 Pd(0)L₂ OxAdd Oxidative Addition (R-X) Pd0->OxAdd PdII R-Pd(II)-X OxAdd->PdII Transmetal Transmetalation (R'-B(OH)₂) PdII->Transmetal PdII_R R-Pd(II)-R' Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Product R-R' Product->RedElim

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Structure-Activity Relationship (SAR) Insights

SAR studies on triazolopyrazine derivatives have revealed key structural features that influence their biological activity.[2][15]

  • Substitution at the 6-position: As explored via Suzuki coupling, the introduction of various aryl and heteroaryl groups at this position is a primary driver of potency and selectivity against different kinase targets. Hydrophobic and electrostatic interactions in the kinase active site are heavily influenced by the nature of this substituent.[15]

  • The 2-amino group: This group often acts as a key hydrogen bond donor, anchoring the molecule in the hinge region of the kinase ATP-binding pocket.[16]

  • Other positions: Modifications at other positions on the pyrazine ring can be used to fine-tune physicochemical properties such as solubility and metabolic stability.

G Scaffold Triazolopyrazine Core Pos6 Position 6 (Br) - Key for diversity (Suzuki) - Influences potency/selectivity Scaffold->Pos6 Pos2 Position 2 (NH₂) - H-bond donor (hinge binding) Scaffold->Pos2 OtherPos Other Positions - Fine-tune solubility - Modulate metabolic stability Scaffold->OtherPos Activity Biological Activity (e.g., Kinase Inhibition) Pos6->Activity Pos2->Activity OtherPos->Activity

Caption: Key SAR points for triazolopyrazine-based kinase inhibitors.

Protocol for In Vitro Kinase Assay

Once novel derivatives are synthesized, their biological activity must be assessed. A common method is an in vitro biochemical kinase assay.[17][18]

Experimental Protocol: ADP-Glo™ Kinase Assay (Promega)

Objective: To determine the IC₅₀ value of a synthesized compound against a specific protein kinase.

Principle: This is a luminescence-based assay that measures the amount of ADP produced during the kinase reaction. As kinase activity is inhibited, less ADP is formed, resulting in a lower luminescent signal.

Reagents and Materials:

  • Kinase of interest

  • Kinase-specific substrate

  • ATP

  • Synthesized inhibitor compound (in DMSO)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • White, opaque 384-well assay plates

  • Plate-reading luminometer

Procedure:

  • Compound Plating: Prepare serial dilutions of the inhibitor compound in DMSO and dispense into the assay plate. Include controls for 100% activity (DMSO only) and 0% activity (no kinase).

  • Kinase Reaction: Add the kinase, substrate, and ATP to the wells to initiate the reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion: Add Kinase Detection Reagent, which contains enzymes that convert the ADP produced into ATP. Incubate for 30 minutes at room temperature.

  • Luminescence Detection: The newly synthesized ATP is used by a luciferase to generate a luminescent signal, which is proportional to the amount of ADP initially produced. Read the luminescence on a plate reader.

  • Data Analysis: Plot the luminescent signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Causality: The inhibitor competes with ATP or the substrate, reducing the rate of phosphorylation and thus the amount of ADP produced. The coupled enzymatic reactions of the assay convert this ADP level into a quantifiable light signal.

G cluster_assay Kinase Assay Workflow A 1. Plate serial dilutions of inhibitor compound B 2. Add Kinase, Substrate, ATP Incubate A->B C 3. Add ADP-Glo™ Reagent (Stops reaction, depletes ATP) B->C D 4. Add Kinase Detection Reagent (Converts ADP to ATP) C->D E 5. Luciferase generates light from new ATP D->E F 6. Read Luminescence E->F G 7. Plot data and calculate IC₅₀ F->G

Caption: Workflow for a luminescence-based in vitro kinase assay.

Conclusion

6-Bromo-[1][2][3]triazolo[1,5-a]pyrazin-2-amine is a powerful and versatile building block in medicinal chemistry. Its triazolopyrazine core provides a proven scaffold for engaging biological targets, while the bromine atom at the 6-position unlocks a vast chemical space for optimization through modern synthetic methods. The protocols and insights provided in this guide are intended to equip researchers with the foundational knowledge to effectively utilize this compound in their drug discovery efforts, particularly in the pursuit of novel protein kinase inhibitors.

References

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  • Exploring the pharmacological versatility of triazolopyrazine: A multi-target scaffold for drug development. PubMed.
  • Exploring the pharmacological versatility of triazolopyrazine: A multi-target scaffold for drug development. Taylor & Francis Online.
  • Full article: Exploring the pharmacological versatility of triazolopyrazine: A multi-target scaffold for drug development. Taylor & Francis Online.
  • Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. MDPI.
  • Structure-activity relationships of triazolopyridine oxazole p38 inhibitors: identification of candidates for clinical development. PubMed.
  • Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology.
  • Synthesis of New Triazolopyrazine Antimalarial Compounds. MDPI.
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  • Identification of triazolo[4,5-b]pyrazine derivatives as hepatocyte growth factor receptor inhibitors through structure-activity relationships and molecular docking simulations. PubMed.
  • A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry.
  • Design, Synthesis, and Biological Evaluation of[1][2][3]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. PMC - NIH.
  • Novel Inhibitor of p38 MAP Kinase as an Anti-TNF-α Drug: Discovery of N-[4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-pyridyl]benzamide (TAK-715) as a Potent and Orally Active Anti-Rheumatoid Arthritis Agent. ACS Publications.
  • Piperazine (I) and triazolo-pyrazine (II) scaffolds. ResearchGate.
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  • A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid. NIH.
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC - PubMed Central.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
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  • Base catalyzed microwave assisted synthesis, characterization of 6-bromo-pyrazolo-[1, 5-a]- pyrimidine-3-ethyl-carboxylate. www.chemijournal.com.
  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central.
  • Compound: TAK-715 (CHEMBL363648). ChEMBL - EMBL-EBI.
  • 6-Bromo-N-(2-methyl-2H-benzo[d][1][2][4]triazol-5-yl)quinolin-4-amine. MDPI.
  • Pyrazolo[1,5-a]-1,3,5-triazine as a purine bioisostere: access to potent CDK inhibitor (R). pubs.rsc.org.
  • 6-bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine. Sunway Pharm Ltd.
  • 6-Bromo-[1][2][3]triazolo[1, 5-a]pyridin-2-amine, min 97%, 1 gram. www.axxora.com.
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Sources

Application Notes and Protocols: A Researcher's Guide to In Vitro Kinase Assays Using Triazolopyrazine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Kinases and the Promise of Triazolopyrazine Inhibitors

Protein kinases are fundamental regulators of cellular processes, catalyzing the transfer of a phosphate group from ATP to specific substrate molecules.[1][2] This phosphorylation event acts as a molecular switch, controlling a vast array of signaling pathways that govern cell growth, proliferation, differentiation, and metabolism.[3] Consequently, the dysregulation of kinase activity is a hallmark of numerous diseases, including cancer, inflammatory disorders, and neurodegenerative conditions, making them prime targets for therapeutic intervention.[1][2][4]

In the landscape of kinase inhibitor discovery, triazolopyrazine-based compounds have emerged as a promising scaffold.[5] These heterocyclic molecules have been successfully developed into potent and selective inhibitors for various kinases, with some progressing into clinical trials.[6] Most triazolopyrazine-based inhibitors act as ATP-competitive agents, binding to the highly conserved ATP-binding pocket of the kinase.[6] Understanding the potency and selectivity of these compounds is a critical step in the drug development pipeline.

This guide provides a comprehensive overview and a detailed protocol for conducting in vitro kinase assays to characterize triazolopyrazine inhibitors. It is designed for researchers, scientists, and drug development professionals, offering both the "how" and the "why" behind each experimental step to ensure robust and reproducible data.

Pillar 1: The Scientific Foundation of In Vitro Kinase Assays

The most common biochemical method to determine kinase activity is the in vitro kinase assay, where a purified kinase is incubated with a substrate in the presence of ATP.[7] The primary goal is to measure the rate of substrate phosphorylation, and by extension, how a test compound (like a triazolopyrazine derivative) inhibits this process.

Choosing Your Readout: A Universe of Detection Methods

The choice of detection method is a critical decision in assay development, balancing sensitivity, throughput, cost, and safety.[2][3] Common methods include:

  • Radiometric Assays: Considered the "gold standard," these assays use radioactively labeled ATP (e.g., [γ-³²P]-ATP or [γ-³³P]-ATP).[8][9][10] The transfer of the radiolabeled phosphate to the substrate is directly measured, offering high sensitivity and a direct readout of kinase activity.[8][9][10] However, the use of radioactive materials requires specialized handling and disposal.

  • Fluorescence-Based Assays: These methods offer a safer alternative to radiometry and are well-suited for high-throughput screening (HTS).[8] Techniques like Fluorescence Polarization (FP), Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), and fluorescence intensity assays are widely used.[1][8] For example, the Z'-LYTE® assay uses a FRET-based peptide substrate that, when phosphorylated, becomes resistant to proteolytic cleavage, resulting in a change in the fluorescence signal.[11]

  • Luminescence-Based Assays: These highly sensitive assays often measure the amount of ATP remaining in the reaction after the kinase reaction has occurred. A common approach is to use a luciferase/luciferin system, where the light output is directly proportional to the ATP concentration.[12] As the kinase consumes ATP, the luminescent signal decreases, and an inhibitor will prevent this decrease.[3][12]

  • Mobility Shift Assays: These assays, often performed on a microfluidics chip, separate the phosphorylated substrate from the non-phosphorylated substrate based on changes in charge, allowing for quantification.[9][13]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique can directly identify and quantify phosphorylated substrates, offering high specificity and the ability to analyze complex mixtures.[8]

For this protocol, we will focus on a luminescence-based ATP depletion assay (akin to the Kinase-Glo® format) due to its high sensitivity, ease of use, and amenability to HTS without the need for radioactivity.

The Criticality of ATP Concentration: Mimicking Physiology vs. Determining Potency

Most triazolopyrazine inhibitors are ATP-competitive, meaning they vie with ATP for the same binding site on the kinase.[6][14] This has a profound implication for assay design: the measured inhibitory potency (IC50) is highly dependent on the ATP concentration in the assay.[15][16]

The relationship is described by the Cheng-Prusoff equation: IC50 = Ki * (1 + [ATP]/Km) [15]

  • IC50: The concentration of inhibitor required to reduce enzyme activity by 50%.

  • Ki: The inhibitor's binding affinity, a constant for a given inhibitor and kinase.

  • [ATP]: The concentration of ATP in the assay.

  • Km: The Michaelis-Menten constant for ATP, representing the ATP concentration at which the kinase reaction rate is half of the maximum.

To obtain a measure of potency that is comparable across different experiments and labs, it is crucial to perform the assay at an ATP concentration equal to the Km of the kinase.[16] Under these conditions, the IC50 is approximately 2-fold higher than the Ki.[15] However, cellular ATP concentrations are in the millimolar range, much higher than the Km of most kinases.[15][17] Therefore, performing assays at physiological ATP concentrations (e.g., 1 mM) can provide a more biologically relevant measure of an inhibitor's efficacy.[9]

Pillar 2: A Self-Validating Protocol for In Vitro Kinase Inhibition Assay

This protocol outlines a luminescence-based assay to determine the IC50 of a triazolopyrazine compound against a target kinase.

Experimental Workflow Diagram

G cluster_0 Assay Preparation cluster_1 Assay Execution cluster_2 Data Analysis prep_reagents Prepare Reagents: - Kinase Buffer - Kinase Enzyme - Substrate - ATP Solution add_inhibitor Add Inhibitor & Kinase to 384-well plate prep_inhibitor Prepare Inhibitor Dilutions: Serial dilution of Triazolopyrazine compound in DMSO prep_inhibitor->add_inhibitor pre_incubate Pre-incubate (e.g., 15 min at RT) add_inhibitor->pre_incubate initiate_rxn Initiate Reaction: Add ATP/Substrate Mix pre_incubate->initiate_rxn incubate_rxn Incubate Reaction (e.g., 60 min at RT) initiate_rxn->incubate_rxn stop_rxn Stop Reaction & Detect: Add Luminescent ATP Detection Reagent incubate_rxn->stop_rxn read_plate Read Luminescence stop_rxn->read_plate normalize_data Normalize Data to Controls (% Inhibition) read_plate->normalize_data plot_curve Plot Dose-Response Curve: % Inhibition vs. [Inhibitor] normalize_data->plot_curve calc_ic50 Calculate IC50 (Non-linear regression) plot_curve->calc_ic50

Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.

Materials and Reagents
  • Kinase: Purified, recombinant target kinase.

  • Substrate: Specific peptide or protein substrate for the kinase.

  • Triazolopyrazine Compound: Stock solution in 100% DMSO.

  • ATP: High-purity ATP solution.

  • Kinase Assay Buffer: e.g., 25 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT. Buffer composition should be optimized for the specific kinase.[3]

  • Luminescent ATP Detection Reagent: e.g., Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or ADP-Glo™ Kinase Assay (Promega).

  • Assay Plates: White, opaque 384-well plates (for luminescence).

  • DMSO: Anhydrous, high-purity.

Step-by-Step Protocol

1. Reagent Preparation:

  • Kinase Working Solution: Dilute the kinase stock to the desired final concentration in kinase assay buffer. The optimal concentration should be determined empirically to ensure the reaction is in the linear range.

  • ATP/Substrate Working Solution: Prepare a solution containing both ATP and the substrate in kinase assay buffer. The final concentration of ATP should be at the Km for the target kinase, and the substrate concentration should also be at or near its Km.[18]

  • Inhibitor Dilution Series:

    • Perform a serial dilution of the triazolopyrazine compound stock in 100% DMSO. A 10-point, 3-fold dilution series is common, starting from a high concentration (e.g., 1 mM).

    • Prepare intermediate dilutions of this series in kinase assay buffer. This is crucial to minimize the final DMSO concentration in the assay, which should ideally be ≤1%.[19]

2. Assay Plate Setup (384-well format):

  • Compound Addition: Add a small volume (e.g., 50 nL) of the diluted triazolopyrazine compounds and DMSO (for controls) to the appropriate wells of the assay plate.

  • Controls:

    • Negative Control (0% Inhibition): Wells containing DMSO only. This represents the uninhibited kinase activity.

    • Positive Control (100% Inhibition): Wells containing a known potent inhibitor of the kinase or no enzyme. This represents the background signal.

  • Kinase Addition: Add the kinase working solution (e.g., 5 µL) to all wells except the "no enzyme" positive controls.

  • Pre-incubation: Gently mix the plate and pre-incubate for 15 minutes at room temperature.[18] This allows the inhibitor to bind to the kinase before the reaction starts.

3. Kinase Reaction:

  • Initiation: Add the ATP/Substrate working solution (e.g., 5 µL) to all wells to start the reaction.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). This time should be optimized to ensure ATP consumption is within the linear range of the detection reagent (typically <50% ATP depletion).

4. Signal Detection:

  • Reagent Addition: Add the luminescent ATP detection reagent (e.g., 10 µL) to all wells as per the manufacturer's instructions. This reagent simultaneously stops the kinase reaction and initiates the luminescence reaction.

  • Incubation: Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

  • Measurement: Read the luminescence on a plate reader.

Pillar 3: Data Analysis and Ensuring Trustworthiness

1. Data Normalization:

  • Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_PositiveControl) / (Signal_NegativeControl - Signal_PositiveControl))

2. IC50 Determination:

  • Plot the % Inhibition versus the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic (sigmoidal) dose-response curve using a suitable software package (e.g., GraphPad Prism, Origin).[20]

  • The IC50 is the concentration of the inhibitor that produces 50% inhibition.[20]

3. Assay Validation: The Z'-Factor

To ensure the quality and reliability of the assay for screening, it is essential to calculate the Z'-factor.[3] This statistical parameter reflects the dynamic range and data variation of the assay.

  • Formula: Z' = 1 - (3 * (SD_NegativeControl + SD_PositiveControl)) / |Mean_NegativeControl - Mean_PositiveControl|

    • SD = Standard Deviation

  • An assay is considered robust and suitable for HTS if the Z'-factor is > 0.5 .[3][21] This calculation should be performed using data from multiple control wells (e.g., 16-24 wells each of positive and negative controls).[22]

Data Presentation: A Comparative Analysis

The results of these assays are typically summarized in a table to compare the potency of different compounds.

Compound IDTarget KinaseATP Conc. (µM)IC50 (nM)
TZP-001Kinase A10 (Km)15.2
TZP-002Kinase A10 (Km)89.7
TZP-003Kinase A10 (Km)5.4
TZP-001Kinase B25 (Km)>10,000
TZP-003Kinase A1000 (1 mM)560.1

This table demonstrates how IC50 values can be used to rank compound potency and assess selectivity against different kinases. It also illustrates the shift in IC50 when moving to a higher, more physiological ATP concentration.

Mechanism of Action: Visualizing ATP Competition

The majority of triazolopyrazine kinase inhibitors function by competing with ATP.[6] This mechanism can be confirmed by observing a rightward shift in the IC50 value as the ATP concentration is increased.[12]

G Kinase_Free Kinase (Free) Kinase_ATP Kinase-ATP Complex Kinase_Free->Kinase_ATP + ATP Kinase_Inhibitor Kinase-Inhibitor Complex (Inactive) Kinase_Free->Kinase_Inhibitor + Triazolopyrazine Inhibitor Kinase_ATP->Kinase_Free Phospho_Product Phosphorylated Substrate + ADP Kinase_ATP->Phospho_Product + Substrate Kinase_Inhibitor->Kinase_Free

Caption: ATP-competitive inhibition by a triazolopyrazine compound.

Troubleshooting and Field-Proven Insights

  • High Data Variability (Low Z'):

    • Cause: Inconsistent pipetting, temperature gradients across the plate, or reagent instability.

    • Solution: Use automated liquid handlers for precision. Ensure reagents are fully thawed and mixed. Allow plates to equilibrate to room temperature before reading.

  • IC50 Values Vary Between Experiments:

    • Cause: Inconsistent ATP concentration, different enzyme lots, or variations in incubation times.[16]

    • Solution: Always use the same, validated ATP concentration (ideally at Km for potency comparisons).[16] Qualify new lots of enzyme. Strictly adhere to incubation times.

  • Compound Inactivity in Cellular Assays:

    • Cause: A potent compound in a biochemical assay may fail in cells due to poor membrane permeability, high protein binding, or rapid metabolism.[23]

    • Solution: Biochemical assays are a starting point. Follow-up with cell-based target engagement assays (e.g., NanoBRET™) and cellular phosphorylation assays to confirm on-target activity in a physiological context.[23]

Conclusion

The in vitro kinase assay is an indispensable tool in the development of novel therapeutics like triazolopyrazine inhibitors. By carefully selecting the assay format, optimizing reaction conditions, and implementing rigorous validation checks such as the Z'-factor, researchers can generate high-quality, reproducible data. This guide provides the foundational knowledge and a practical protocol to empower scientists to confidently characterize the potency and mechanism of their kinase inhibitors, paving the way for the next generation of targeted therapies.

References

  • Liu, Y., & Wu, X. (n.d.). Current technologies to identify protein kinase substrates in high throughput. PMC.
  • International Centre for Kinase Profiling. (n.d.). ATP Competition Assay.
  • Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery.
  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?
  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • Interchim. (n.d.). Kinase activity assays: exploring methods for assessing enzyme function.
  • K-L-V, N., et al. (n.d.). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. MDPI.
  • Glickman, J. F., et al. (2012, May 1). Assay Development for Protein Kinase Enzymes. NCBI.
  • Schwartz, P. A., et al. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC.
  • K-L-V, N. (2020, August 4). Z' Does Not Need to Be > 0.5. PMC.
  • Taylor & Francis Online. (n.d.). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023).
  • Domainex. (2021, March 25). Biochemical kinase assay to improve potency and selectivity.
  • Reaction Biology. (n.d.). KINASE PROFILING & SCREENING.
  • Card, A., et al. (n.d.). High-Throughput Biochemical Kinase Selectivity Assays: Panel Development and Screening Applications. ResearchGate.
  • Frontiers. (2020, February 26). Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors.
  • Wang, Y., et al. (2022, April 6). Design, Synthesis, and Biological Evaluation of[8][9][10]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. PMC.
  • CytoSMART. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays.
  • Sittampalam, G. S., et al. (2012, May 1). HTS Assay Validation. NCBI Bookshelf.
  • Franzini, M., et al. (2013, April 1). Triazolopyridazine LRRK2 kinase inhibitors. PubMed.
  • Promega Connections. (2025, March 6). IC50, EC50 and Kd: What is the Difference and Why Do They matter?
  • Martens, S. (2024, May 31). In vitro kinase assay. Protocols.io.
  • ResearchGate. (n.d.). (A) Determination of the Z′ factor for the automated kinase assay under....
  • K-L-V, N., et al. (2021, August 12). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC.
  • Sharma, R., et al. (n.d.). Synthesis of New Triazolopyrazine Antimalarial Compounds. PMC.
  • Tye, G., et al. (n.d.). Triazolo[4,5-d]pyrimidines as Validated General Control Nonderepressible 2 (GCN2) Protein Kinase Inhibitors Reduce Growth of Leukemia Cells. PMC.
  • ResearchGate. (n.d.). Considerations and suggested workflow for in vitro kinase inhibitor....
  • Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells.

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Application Notes & Protocols: Investigating 6-Bromo-1,2,4-triazolo[1,5-a]pyrazin-2-amine in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of the Triazolopyrazine Scaffold

In the landscape of oncology drug discovery, the identification of "privileged scaffolds" — molecular frameworks that can bind to multiple biological targets with high affinity — is a cornerstone of efficient lead generation. The[1][2][3]triazolo[1,5-a]pyrazine ring system represents one such scaffold. As a bioisostere of purines, this heterocyclic structure is adept at targeting the ATP-binding sites of a multitude of enzymes, particularly protein kinases.[4][5] Dysregulation of kinase signaling is a hallmark of many cancers, making kinase inhibitors a highly successful class of targeted therapies.[6]

This document provides a detailed guide for the investigation of 6-Bromo-1,2,4-triazolo[1,5-a]pyrazin-2-amine , a specific derivative of this promising scaffold. While direct literature on this exact compound is nascent, its structural features suggest significant potential as a lead compound for novel anticancer agents. The strategic placement of the bromine atom and the 2-amino group provides critical anchor points for potential interactions within a kinase active site and offers vectors for further chemical modification.

These application notes are designed to guide the researcher through a logical, stepwise workflow to characterize the anticancer potential of this compound, from initial target validation to cellular mechanism of action studies.

Hypothesized Mechanism of Action: A Kinase Inhibitor Candidate

Based on extensive research into related[1][2][3]triazolo[4,3-a]pyrazine and[1][2][3]triazolo[1,5-a]pyrimidine derivatives, the most probable mechanism of action for 6-Bromo-1,2,4-triazolo[1,5-a]pyrazin-2-amine is the inhibition of one or more protein kinases involved in oncogenic signaling.[6][7] Compounds with this core structure have been successfully developed as inhibitors of key cancer-related kinases such as c-Met, VEGFR-2, and cyclin-dependent kinases (CDKs).[6][7][8]

These kinases are critical nodes in pathways that control cell proliferation, survival, and angiogenesis. The compound likely acts as an ATP-competitive inhibitor, occupying the adenosine binding pocket in the kinase domain, thereby preventing the phosphorylation of downstream substrates and interrupting the signaling cascade.

Kinase_Inhibition_Pathway cluster_0 Cell Exterior cluster_1 Cell Interior Growth_Factor Growth Factor Receptor_Kinase Receptor Tyrosine Kinase (e.g., c-Met, VEGFR-2, EGFR) Growth_Factor->Receptor_Kinase Binds & Activates ADP ADP Receptor_Kinase->ADP Signaling_Cascade Downstream Signaling Cascade (e.g., RAS/MAPK, PI3K/AKT) Receptor_Kinase->Signaling_Cascade Activates Compound 6-Bromo-triazolo [1,5-a]pyrazin-2-amine Compound->Receptor_Kinase Inhibits Block_Proliferation Block Proliferation Induce Apoptosis ATP ATP ATP->Receptor_Kinase Phosphorylates Cellular_Response Cancer Hallmarks: - Proliferation - Survival - Angiogenesis Signaling_Cascade->Cellular_Response

Figure 1: Hypothesized mechanism of 6-Bromo-1,2,4-triazolo[1,5-a]pyrazin-2-amine as a kinase inhibitor.

Experimental Workflow for Compound Characterization

A systematic approach is crucial to validate the anticancer activity and elucidate the mechanism of a novel compound. The following workflow provides a comprehensive screening funnel, starting with broad activity assessment and progressively narrowing down to specific molecular and cellular effects.

Experimental_Workflow Start Start: Compound Synthesis & Purification Kinase_Screen Step 1: In Vitro Kinase Inhibition Assay (Panel Screen) Start->Kinase_Screen Initial Target Validation Cell_Viability Step 2: Cell Viability (Proliferation) Assay (IC50 Determination) Kinase_Screen->Cell_Viability Confirm Cellular Activity Cell_Cycle Step 3: Cell Cycle Analysis (Flow Cytometry) Cell_Viability->Cell_Cycle Elucidate Antiproliferative Mechanism Apoptosis_Assay Step 4: Apoptosis Assay (Annexin V/PI Staining) Cell_Viability->Apoptosis_Assay Determine Cytotoxic Mechanism End End: Lead Compound Characterization Cell_Cycle->End Apoptosis_Assay->End

Figure 2: A logical workflow for characterizing the anticancer properties of a novel compound.

PART 1: In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against a panel of purified kinases in a cell-free system. This initial screen helps identify the primary kinase targets.

Causality: This cell-free assay is the most direct way to confirm the compound's interaction with its putative kinase targets, independent of cellular uptake, metabolism, or off-target effects. A luminescence-based assay measuring ATP consumption is a robust and high-throughput method.[9]

Protocol: Luminescence-Based Kinase Assay (e.g., ADP-Glo™)

  • Compound Preparation:

    • Prepare a 10 mM stock solution of 6-Bromo-1,2,4-triazolo[1,5-a]pyrazin-2-amine in 100% DMSO.

    • Perform a serial dilution (e.g., 10-point, 3-fold) in DMSO to create a range of concentrations for IC50 determination.

  • Kinase Reaction Setup (384-well plate format):

    • In each well of a white, opaque 384-well plate, add 1 µL of the serially diluted compound or DMSO vehicle control.

    • Prepare a master mix of the recombinant kinase of interest (e.g., c-Met, VEGFR-2) and its specific substrate peptide in kinase reaction buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

    • Add 2 µL of the kinase solution to each well and incubate for 15 minutes at room temperature to allow for compound-enzyme binding.

    • Initiate the reaction by adding 2 µL of the substrate/ATP mixture. The ATP concentration should ideally be at or near the Km for the specific kinase to ensure accurate IC50 determination for ATP-competitive inhibitors.[10]

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Following the kinase reaction, add 5 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent. This converts the ADP generated by the kinase reaction back into ATP, which then drives a luciferase reaction. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and thus reflects kinase activity.

    • Plot the luminescence (as a percentage of the DMSO control) against the logarithm of the inhibitor concentration.

    • Fit the data using a non-linear regression model (sigmoidal dose-response) to calculate the IC50 value.[11]

PART 2: Cell Viability (Proliferation) Assay

Objective: To assess the compound's effect on the proliferation and viability of various cancer cell lines and to determine the IC50 value in a cellular context.

Causality: This assay confirms that the compound can penetrate the cell membrane and exert a biological effect. Using a panel of cell lines, some with known kinase dependencies (e.g., c-Met amplified lines), can provide early evidence of on-target activity. The CCK-8 assay is a sensitive colorimetric method that measures dehydrogenase activity, an indicator of cell metabolic activity and viability.[12]

Protocol: CCK-8 Cell Viability Assay

  • Cell Seeding:

    • Culture selected cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer, HCT-116 colon cancer) under standard conditions.[6]

    • Trypsinize and count the cells. Seed 3,000-8,000 cells per well (optimize for each cell line's growth rate) in 100 µL of complete medium in a clear 96-well plate.

    • Incubate for 24 hours to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the compound in complete culture medium.

    • Remove the old medium from the cells and add 100 µL of the compound-containing medium or vehicle control (e.g., 0.1% DMSO) to the respective wells. Include "medium only" wells for background subtraction.

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Assay Procedure:

    • Add 10 µL of CCK-8 solution to each well.

    • Incubate the plate for 1-4 hours at 37°C, protected from light. The incubation time depends on the metabolic activity of the cell line.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (medium only wells) from all other readings.

    • Calculate cell viability as a percentage relative to the vehicle-treated control wells: (Abs_treated / Abs_vehicle) * 100.

    • Plot the percent viability against the log of the compound concentration and fit to a dose-response curve to determine the cellular IC50 value.[13]

PART 3: Cell Cycle Analysis

Objective: To determine if the compound's antiproliferative effect is due to an arrest at a specific phase of the cell cycle.

Causality: Kinase inhibitors, particularly those targeting CDKs or upstream mitogenic pathways, often induce cell cycle arrest.[14] Analyzing DNA content via propidium iodide (PI) staining and flow cytometry allows for the quantification of cells in the G0/G1, S, and G2/M phases.[15]

Protocol: Propidium Iodide Staining for Flow Cytometry

  • Cell Treatment:

    • Seed 0.5 x 10^6 cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with the compound at concentrations around its IC50 and 2x IC50 for 24 or 48 hours. Include a vehicle control.

  • Cell Harvesting and Fixation:

    • Collect both floating and adherent cells. For adherent cells, wash with PBS and detach with trypsin. Combine all cells from each well.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Wash the cell pellet once with cold PBS.

    • Resuspend the pellet and fix the cells by adding 1 mL of ice-cold 70% ethanol dropwise while gently vortexing. This permeabilizes the cells and preserves their structure.

    • Incubate at 4°C for at least 2 hours (or overnight).[16]

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in 500 µL of PI staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS). RNase A is crucial to degrade RNA, ensuring that PI only stains DNA.[17]

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry:

    • Analyze the samples on a flow cytometer.

    • Collect data from at least 10,000-20,000 single-cell events.

    • Use the fluorescence pulse width vs. area to exclude cell doublets.

    • Generate a histogram of PI fluorescence intensity. The G0/G1 peak will have 2n DNA content, and the G2/M peak will have 4n DNA content. Cells in S phase will be distributed between these two peaks.

    • Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to quantify the percentage of cells in each phase.

PART 4: Apoptosis Assay

Objective: To determine if the compound induces programmed cell death (apoptosis).

Causality: Effective anticancer agents often eliminate cancer cells by inducing apoptosis. The Annexin V/PI assay is a standard method to distinguish between healthy, early apoptotic, late apoptotic, and necrotic cells.[1] During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a DNA stain that can only enter cells with compromised membranes, a feature of late apoptotic and necrotic cells.[2]

Protocol: Annexin V/PI Staining for Flow Cytometry

  • Cell Treatment:

    • Seed and treat cells in 6-well plates as described in the cell cycle analysis protocol. A 24-hour treatment is often sufficient to observe apoptosis.

  • Cell Harvesting:

    • Collect all cells, including the supernatant (which contains detached apoptotic cells) and trypsinized adherent cells.

    • Centrifuge at 300 x g for 5 minutes and wash the pellet once with cold PBS.

  • Staining:

    • Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. The calcium in this buffer is essential for Annexin V to bind to PS.[3]

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution (e.g., 50 µg/mL).

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Flow Cytometry:

    • Analyze the samples immediately by flow cytometry.

    • Create a quadrant plot of FITC (Annexin V) vs. PI fluorescence:

      • Lower-Left (Annexin V- / PI-): Live, healthy cells.

      • Lower-Right (Annexin V+ / PI-): Early apoptotic cells.

      • Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.

      • Upper-Left (Annexin V- / PI+): Necrotic cells (often due to mechanical damage).

    • Quantify the percentage of cells in each quadrant.

Data Presentation: A Comparative Summary

Quantitative data should be summarized for clear interpretation and comparison. The following table presents hypothetical, yet representative, data for 6-Bromo-1,2,4-triazolo[1,5-a]pyrazin-2-amine, based on activities reported for similar scaffolds.[6][7][14][18]

Target / Cell LineCompound Class6-Bromo-1,2,4-triazolo[1,5-a]pyrazin-2-amine (IC50)Reference Compound (IC50)Reference
In Vitro Kinase Assays
c-MetKinase45 nMForetinib (15 nM)[6]
VEGFR-2Kinase150 nMForetinib (2.1 µM)[6]
CDK2Kinase1.9 µMRoscovitine (0.2 µM)[8][19]
EGFRKinase>10 µMErlotinib (67.3 nM)[20]
Cell-Based Assays
A549 (Lung Cancer)Cell Line1.1 µMCompound 26 (1.02 µM)[14]
MCF-7 (Breast Cancer)Cell Line1.2 µMCompound 17l (1.05 µM)[6]
HCT-116 (Colon Cancer)Cell Line2.5 µMCisplatin (Varies)[21]
MGC-803 (Gastric Cancer)Cell Line0.98 µMCompound 6i (0.96 µM)[18]

Conclusion

6-Bromo-1,2,4-triazolo[1,5-a]pyrazin-2-amine is a compelling candidate for anticancer drug discovery, leveraging the privileged[1][2][3]triazolo[1,5-a]pyrazine scaffold known to target oncogenic kinases. The experimental workflow and detailed protocols provided here offer a robust framework for its systematic evaluation. By progressing from cell-free kinase assays to cell-based functional assays, researchers can effectively identify its primary molecular targets, confirm its antiproliferative and cytotoxic effects, and elucidate its mechanism of action. This structured approach is essential for validating its potential as a lead compound for the development of novel, targeted cancer therapies.

References

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). PMC.
  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne.
  • Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. (n.d.). Bio-protocol.
  • The Annexin V Apoptosis Assay. (n.d.). University of Virginia.
  • Cell Cycle Protocol - Flow Cytometry. (n.d.). UT Health San Antonio.
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  • Assaying cell cycle status using flow cytometry. (2010). PMC.
  • Wang, X. M., et al. (2013). Synthesis and anticancer activity evaluation of a series of[1][2][3]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo. European Journal of Medicinal Chemistry.
  • Cell cycle analysis. (n.d.). Wikipedia.
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  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). JoVE.
  • Huo, J. L., et al. (2021). Discovery of[1][2][3]triazolo[1,5-a]pyrimidines derivatives as potential anticancer agents. European Journal of Medicinal Chemistry.
  • Popowycz, F., et al. (2009). Pyrazolo[1,5-a]-1,3,5-triazine as a purine bioisostere: access to potent CDK inhibitor (R)-roscovitine analogue. PMC.
  • 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. (2019). PMC.
  • Synthesis and Anti-tumor Activities of Novel[1][2][3]triazolo[1,5-a]pyrimidines. (2008). MDPI.
  • Discovery of[1][2][3]triazolo[4,3-a]pyrazine derivatives bearing a 4-oxo-pyridazinone moiety as potential c-Met kinase inhibitors. (2020). Royal Society of Chemistry.
  • Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. (2019). ACS Omega.
  • Cell Viability and Proliferation Assays in Drug Screening. (n.d.). Danaher Life Sciences.
  • Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens. (2020). Semantic Scholar.
  • Oudah, K. H., et al. (2019). Design, synthesis and molecular docking of novel pyrazolo[1,5-a][1][15][19]triazine derivatives as CDK2 inhibitors. Bioorganic Chemistry.
  • Zhao, P., et al. (2019). Novel[1][2][3]triazolo[1,5-a]pyrimidine derivatives as potent antitubulin agents: Design, multicomponent synthesis and antiproliferative activities. Bioorganic Chemistry.
  • Design, Synthesis, and Biological Evaluation of[1][2][3]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. (2022). PMC.
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  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). PMC.
  • Kinase assays. (2020). BMG LABTECH.
  • Synthesis of 3-Trifluoromethyl-5,6-dihydro-[1][2][3]triazolo Pyrazine Derivatives and Their Anti-Cancer Studies. (2022). MDPI.
  • Design, synthesis, and antitumor evaluation of triazolopyridine derivatives as novel inhibitors for BRD4. (2025). PubMed.
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Application Notes and Protocols for the Development of Novel Triazolo[4,3-a]pyrazine-Based Antibacterial Agents

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the systematic evaluation of triazolo[4,3-a]pyrazine derivatives as potential novel antibacterial agents. This document outlines key synthetic considerations, detailed protocols for in vitro and in vivo efficacy testing, and methodologies for elucidating the mechanism of action. The overarching goal is to equip research teams with the necessary tools to identify and advance promising lead candidates in the fight against bacterial infections.

The triazolo[4,3-a]pyrazine scaffold is a privileged structure in medicinal chemistry, known to be a core component in a variety of biologically active molecules.[1] Recent studies have underscored its potential in the development of new antibacterial agents, with some derivatives exhibiting promising activity against both Gram-positive and Gram-negative pathogens.[2][3] This guide provides a structured approach to unlock the full potential of this chemical class.

Part 1: Synthesis and Chemical Space Exploration

The synthetic accessibility of the triazolo[4,3-a]pyrazine core allows for extensive chemical modifications to explore the structure-activity relationship (SAR). A versatile and commonly employed synthetic strategy involves the cyclization of a hydrazine-substituted pyrazine.[4] An alternative approach includes a two-step electrochemical and photochemical process.[5]

A key starting material for many synthetic routes is 3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine, which serves as a versatile scaffold for further derivatization.[1][2] The general synthetic workflow is depicted below:

G A Starting Materials (e.g., 2,3-dichloropyrazine) B Hydrazine Substitution A->B C Cyclization to form Triazolopyrazine Core B->C D Functionalization/ Derivatization C->D E Library of Triazolo[4,3-a]pyrazine Derivatives D->E

Caption: General synthetic workflow for triazolo[4,3-a]pyrazine derivatives.

Preliminary SAR studies suggest that the incorporation of an ethylenediamine moiety on the[2][6][7]triazolo[4,3-a]pyrazine nucleus is favorable for antibacterial activity.[1] It is hypothesized that at physiological pH, protonated amines or the nitrogen heterocycles can form π-cation interactions with the amino acid carbonyl groups of the target enzyme, such as DNA gyrase, enhancing the antibacterial effect.[1]

Part 2: In Vitro Evaluation of Antibacterial Efficacy

The initial screening of newly synthesized triazolo[4,3-a]pyrazine derivatives involves determining their in vitro antibacterial activity. The primary assays for this purpose are the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) tests.

Protocol 2.1: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a widely accepted and standardized technique for determining MIC values.

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB), cation-adjusted

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Test compounds (triazolo[4,3-a]pyrazine derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control antibiotic (e.g., ampicillin)

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. This can be achieved by suspending bacterial colonies in sterile saline and adjusting the turbidity to an optical density (OD) of 0.08-0.10 at 625 nm. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Compound Dilution: Perform serial twofold dilutions of the test compounds in the 96-well plates containing MHB. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL.

  • Controls: Include a growth control (inoculum in MHB without any compound) and a sterility control (MHB only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity. This can be assessed visually or by measuring the OD at 600 nm.

Protocol 2.2: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antibacterial agent required to kill a particular bacterium.

Procedure:

  • Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.

  • Spot-plate the aliquot onto a Mueller-Hinton Agar (MHA) plate.

  • Incubate the MHA plates at 37°C for 18-24 hours.

  • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count.

Compound MIC (µg/mL) vs. S. aureus MIC (µg/mL) vs. E. coli
Compound 2e3216
Ampicillin (Control)328
Data derived from a study on novel triazolo[4,3-a]pyrazine derivatives.[3]

Part 3: Cytotoxicity Assessment

It is crucial to evaluate the potential toxicity of lead compounds to mammalian cells to ensure a therapeutic window. A common and reliable method for this is the MTT assay, which measures cell metabolic activity as an indicator of cell viability.

Protocol 3.1: MTT Cytotoxicity Assay

Materials:

  • Mammalian cell line (e.g., HEK293, HepG2)

  • 96-well cell culture plates

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the mammalian cells into a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for another 24-48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the untreated control.

Part 4: Elucidation of the Mechanism of Action

Understanding how a novel antibacterial agent works is critical for its development. For triazolo[4,3-a]pyrazine derivatives, a primary hypothesized target is bacterial DNA gyrase, a type II topoisomerase essential for DNA replication.[1]

Protocol 4.1: DNA Gyrase Supercoiling Inhibition Assay

This assay determines the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.

Materials:

  • Purified bacterial DNA gyrase

  • Relaxed plasmid DNA (e.g., pBR322)

  • Assay buffer (containing ATP)

  • Test compounds

  • Positive control inhibitor (e.g., ciprofloxacin)

  • Agarose gel electrophoresis system

  • DNA staining agent (e.g., ethidium bromide)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the assay buffer, relaxed plasmid DNA, and the test compound at various concentrations.

  • Enzyme Addition: Add DNA gyrase to initiate the reaction.

  • Incubation: Incubate the reaction mixture at 37°C for 1 hour.

  • Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.

  • Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

  • Visualization: Stain the gel with a DNA staining agent and visualize the DNA bands under UV light. Inhibition of supercoiling is observed as a decrease in the supercoiled DNA band and an increase in the relaxed DNA band.

G A Triazolo[4,3-a]pyrazine Derivative B Bacterial DNA Gyrase A->B Binds to C Inhibition of DNA Supercoiling B->C Inhibited by D Disruption of DNA Replication C->D E Bacterial Cell Death D->E

Caption: Proposed mechanism of action for triazolo[4,3-a]pyrazine derivatives.

Part 5: In Vivo Efficacy Evaluation

Promising candidates from in vitro studies must be evaluated in animal models of infection to assess their in vivo efficacy. Murine models are commonly used for this purpose.[6][7]

Protocol 5.1: Murine Sepsis Model

This model is used to evaluate the efficacy of an antibacterial agent in a systemic infection.[8]

Materials:

  • Specific pathogen-free mice (e.g., BALB/c)

  • Bacterial strain (e.g., S. aureus)

  • Test compound formulated for in vivo administration

  • Vehicle control

  • Positive control antibiotic

Procedure:

  • Infection: Induce a systemic infection by intraperitoneal (i.p.) injection of a lethal or sub-lethal dose of the bacterial suspension.

  • Treatment: At a specified time post-infection (e.g., 1 hour), administer the test compound via an appropriate route (e.g., i.p. or oral).

  • Monitoring: Monitor the mice for signs of morbidity and mortality over a period of 7-14 days.

  • Bacterial Load Determination: At specific time points, a subset of mice can be euthanized, and blood and organs (e.g., spleen, liver) can be harvested to determine the bacterial load (CFU/g of tissue).

Protocol 5.2: Murine Neutropenic Thigh Infection Model

This model is used to assess the efficacy of an antimicrobial agent in a localized deep-tissue infection.

Procedure:

  • Neutropenia Induction: Induce neutropenia in mice by administering cyclophosphamide.

  • Infection: Inject a suspension of the bacterial strain directly into the thigh muscle.

  • Treatment: Administer the test compound at various doses and schedules.

  • Bacterial Load Determination: After 24 hours of treatment, euthanize the mice, excise the thigh muscle, homogenize it, and perform serial dilutions to determine the bacterial load.

Part 6: Pharmacokinetic and Pharmacodynamic (PK/PD) Considerations

A thorough understanding of the pharmacokinetic (absorption, distribution, metabolism, and excretion) and pharmacodynamic properties of a lead compound is essential for optimizing dosing regimens and predicting clinical efficacy.[9][10] Key PK/PD parameters for antibacterials include the ratio of the area under the concentration-time curve to the MIC (AUC/MIC), the ratio of the maximum plasma concentration to the MIC (Cmax/MIC), and the time that the plasma concentration remains above the MIC (%T>MIC).[11] These parameters should be determined in preclinical animal models to guide the design of human clinical trials.

Conclusion

The triazolo[4,3-a]pyrazine scaffold represents a promising starting point for the development of novel antibacterial agents. The protocols and application notes provided in this guide offer a systematic and robust framework for the synthesis, in vitro and in vivo evaluation, and mechanistic elucidation of this class of compounds. By following these methodologies, research teams can effectively identify and advance promising candidates towards clinical development, contributing to the critical need for new therapies to combat antibiotic resistance.

References

  • Hu, Z., Dong, H., Si, Z., Zhao, Y., & Liang, Y. (2023). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules, 28(23), 7876.
  • Hu, Z., Dong, H., Si, Z., Zhao, Y., & Liang, Y. (2023). Synthesis and Antibacterial Activity of Novel Triazolo[4,3- a]pyrazine Derivatives. Molecules, 28(23), 7876.
  • Hu, Z., Dong, H., Si, Z., Zhao, Y., & Liang, Y. (2023). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules, 28(23), 7876.
  • Patil, M., et al. (2022). Synthesis of triazolo[4,3-a]pyrazine derivatives. Reagents and conditions. ResearchGate.
  • Hu, Z., Dong, H., Si, Z., Zhao, Y., & Liang, Y. (2023). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. AGRIS.
  • Patil, M., et al. (2022). Synthesis of piperazine and triazolo-pyrazine derivatives (3a–o). ResearchGate.
  • Hu, Z., Dong, H., Si, Z., Zhao, Y., & Liang, Y. (2023). The preliminary analysis on the structure–activity relationship of triazole[4,3-a]pyrazine derivatives. ResearchGate.
  • Hu, Z., Dong, H., Si, Z., Zhao, Y., & Liang, Y. (2023). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. MDPI.
  • El-Sayed, N. F., et al. (2024). Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR. Molecules, 29(1), 1-24.
  • El-Sayed, N. F., et al. (2024). Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5- a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR. Molecules, 29(1), 24.
  • Various Authors. (2022). Scheme 18b Synthesis of 1,2,4-triazolo[4,3-a]pyrazine derivatives. ResearchGate.
  • Hu, Z., Dong, H., Si, Z., Zhao, Y., & Liang, Y. (2023). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Ukrainian National H-index Ranking.
  • Lee, J. Y., et al. (2022). Antibacterial Activity against Clinical Isolates and In Vivo Efficacy of Coralmycins. Antibiotics, 11(7), 899.
  • Sun, M. C., et al. (2023). In vivo antibacterial capacity on mice subcutaneous infection model. ResearchGate.
  • El-Gazzar, M. G., et al. (2020). Synthesis of 1,2,4-triazolo[1,5-a]pyrimidine derivatives: Antimicrobial activity, DNA Gyrase inhibition and molecular docking. Bioorganic Chemistry, 94, 103411.
  • Stokes, J. M., et al. (2019). Validation of predicted DNA gyrase inhibitors a, Actual compound... ResearchGate.
  • Hsieh, T. J., et al. (2018). Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay. ACS Omega, 3(7), 7435–7444.
  • Rox, K. (Ed.). (2021). Pharmacokinetics and Pharmacodynamics of Antibacterial and Antivirulence Drugs. MDPI.
  • Craig, W. A. (2003). Pharmacokinetics and Pharmacodynamics of Antibacterial Agents. Infectious Disease Clinics of North America, 17(3), 479-502.
  • Ambrose, P. G. (2009). Pharmacokinetics and pharmacodynamics of antibacterial agents. Infectious Disease Clinics of North America, 23(4), 791-815.
  • De-Visser, S. J., & Mouton, J. W. (2009). Pharmacokinetics and pharmacodynamics of antimicrobial drugs. Expert Opinion on Drug Metabolism & Toxicology, 5(5), 475-487.
  • Yano, T. (Ed.). (2022). Special Issue: Pharmacokinetics and Pharmacodynamics of Antibacterial and Antivirulence Drugs, 2nd Edition. MDPI.

Sources

Application Note and Protocol: Strategic N-Arylation of 6-Bromo-triazolo[1,5-a]pyrazin-2-amine for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-Arylated Triazolo[1,5-a]pyrazines

The triazolo[1,5-a]pyrazine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. The introduction of an aryl group at the N2 position of 2-aminotriazolopyrazines can significantly modulate their pharmacological properties, including potency, selectivity, and pharmacokinetic profiles. This N-arylation transformation is a critical step in the synthesis of potential therapeutics, particularly in the development of kinase inhibitors.[1][2][3] This document provides a detailed experimental protocol and the underlying scientific principles for the N-arylation of 6-Bromo-triazolo[1,5-a]pyrazin-2-amine, a key intermediate in the synthesis of novel drug candidates.

Reaction Principles: Choosing the Right Catalytic System

The formation of a C-N bond between an aryl halide and an amine is a challenging transformation that typically requires catalytic activation. Two of the most powerful and widely used methods for this purpose are the Palladium-catalyzed Buchwald-Hartwig amination and Copper-catalyzed Ullmann-type couplings.[4][5][6]

1. Palladium-Catalyzed Buchwald-Hartwig Amination:

This reaction has become a cornerstone of modern synthetic chemistry due to its broad substrate scope and functional group tolerance.[4][7] The catalytic cycle, illustrated below, generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst.[4][7]

The choice of ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups, are highly effective in promoting the catalytic cycle, particularly the reductive elimination step.[4][8] For heteroaromatic amines, bidentate phosphine ligands like BINAP and Xantphos can also be highly effective.[4][9]

2. Copper-Catalyzed N-Arylation (Ullmann-Type Coupling):

Historically, the Ullmann condensation was the primary method for C-N bond formation, though it often required harsh reaction conditions. Modern copper-catalyzed N-arylation reactions are significantly milder and more efficient, often employing Cu(I) salts in the presence of a ligand.[5][10][11] The mechanism is believed to involve the formation of a copper-amidate species, which then undergoes reaction with the aryl halide.[11][12] Chelating ligands, such as 1,2-diamines, can accelerate the reaction and improve yields.[11][12]

For the N-arylation of 6-Bromo-triazolo[1,5-a]pyrazin-2-amine, a Buchwald-Hartwig approach is often preferred due to its generally milder conditions and broader functional group tolerance, which is crucial when working with complex molecules in drug discovery.

Visualizing the Buchwald-Hartwig Catalytic Cycle

Buchwald-Hartwig Amination Cycle cluster_reactants Reactants Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Ar-Pd(II)(Br)L2 Pd(0)L2->Oxidative Addition Complex Ar-Br Amine Coordination [Ar-Pd(II)(Br)L2(R-NH2)] Oxidative Addition Complex->Amine Coordination + R-NH2 Palladium Amido Complex Ar-Pd(II)(NHR)L2 Amine Coordination->Palladium Amido Complex - HBr + Base N-Arylated Product Ar-NHR Palladium Amido Complex->N-Arylated Product Reductive Elimination Regenerated Catalyst Pd(0)L2 Palladium Amido Complex->Regenerated Catalyst Ar-Br 6-Bromo-triazolo[1,5-a]pyrazin-2-amine R-NH2 Aryl Amine Base Base

Caption: Simplified Buchwald-Hartwig amination catalytic cycle.

Detailed Experimental Protocol: Buchwald-Hartwig N-Arylation

This protocol provides a general procedure for the N-arylation of 6-Bromo-triazolo[1,5-a]pyrazin-2-amine with a generic aryl amine. Optimization may be required for specific substrates.

Materials:

  • 6-Bromo-triazolo[1,5-a]pyrazin-2-amine

  • Aryl amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2.5 mol%)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (5 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equivalents)

  • Anhydrous 1,4-Dioxane

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Magnetic stirrer and heating block/oil bath or microwave reactor

  • Standard laboratory glassware for work-up and purification

  • Ethyl acetate, brine, anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add 6-Bromo-triazolo[1,5-a]pyrazin-2-amine (1.0 mmol), the aryl amine (1.2 mmol), Pd₂(dba)₃ (0.025 mmol), Xantphos (0.05 mmol), and Cs₂CO₃ (2.0 mmol).

  • Solvent Addition: Add anhydrous 1,4-dioxane (5-10 mL) to the vessel.

  • Reaction: Seal the vessel and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours. Alternatively, microwave irradiation at 120-150 °C for 30-60 minutes can be employed to accelerate the reaction.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove insoluble inorganic salts.

  • Extraction: Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate or dichloromethane/methanol) to afford the pure N-arylated product.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Experimental Workflow Visualization

Experimental_Workflow A 1. Reagent Addition (Inert Atmosphere) B 2. Solvent Addition (Anhydrous Dioxane) A->B C 3. Reaction (Heating/Microwave) B->C D 4. Reaction Monitoring (TLC/LC-MS) C->D E 5. Work-up (Cooling, Dilution, Filtration) D->E F 6. Extraction (EtOAc, H2O, Brine) E->F G 7. Drying & Concentration F->G H 8. Purification (Column Chromatography) G->H I 9. Characterization (NMR, MS) H->I

Caption: General experimental workflow for N-arylation.

Quantitative Data Summary

ReagentMolar RatioMol %Purpose
6-Bromo-triazolo[1,5-a]pyrazin-2-amine1.0-Starting material
Aryl amine1.2-Coupling partner
Pd₂(dba)₃0.0252.5Palladium catalyst precursor
Xantphos0.055.0Ligand
Cs₂CO₃2.0-Base
1,4-Dioxane--Solvent

Optimization Strategies and Troubleshooting

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst, poor quality reagents/solvent, insufficient temperature.- Use a fresh batch of palladium precursor and ligand. - Ensure the solvent is anhydrous. - Increase the reaction temperature or switch to microwave heating. - Consider a different ligand, such as a bulky biarylphosphine ligand (e.g., BrettPhos), which can be effective for challenging couplings.[7]
Side Product Formation Decomposition of starting materials or product, competing reactions.- Lower the reaction temperature and extend the reaction time. - Screen different bases; sometimes a weaker base like K₃PO₄ or a stronger, non-nucleophilic base like NaOtBu may be more suitable.[13] - Ensure a strictly inert atmosphere to prevent oxidative side reactions.
Difficulty in Purification Close polarity of product and starting materials/impurities.- Optimize the eluent system for column chromatography. - Consider recrystallization as an alternative or additional purification step. - If the product is basic, an acidic wash during work-up may remove basic impurities, or a basic wash may remove acidic impurities.

Conclusion

The N-arylation of 6-Bromo-triazolo[1,5-a]pyrazin-2-amine is a pivotal transformation for the synthesis of novel compounds with potential therapeutic applications. The Buchwald-Hartwig amination protocol detailed herein provides a robust and versatile starting point for researchers. By understanding the underlying reaction principles and employing systematic optimization, this method can be effectively applied to generate a diverse library of N-arylated triazolopyrazines for further investigation in drug discovery programs.

References

  • Buchwald–Hartwig amination. (n.d.). In Wikipedia.
  • Buchwald-Hartwig Amination. (2023, June 30). In Chemistry LibreTexts.
  • Gao, T., et al. (2018). Highly Efficient and Reusable Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl Halides. Molecules, 23(11), 2949.
  • Recent Achievements in the Copper-Catalyzed Arylation of Adamantane-Containing Amines, Di- and Polyamines. (2022). Molecules, 27(19), 6529.
  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (2015). Chemical Reviews, 115(11), 4567-4648.
  • Jones, G. O., et al. (2008). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. Journal of the American Chemical Society, 130(20), 6537–6551.
  • Antilla, J. C., et al. (2002). Simple Copper Salt-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl and Heteroaryl Halides. The Journal of Organic Chemistry, 67(21), 7445–7450.
  • Jones, G. O., et al. (2008). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. Journal of the American Chemical Society, 130(20), 6537–6551.
  • Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. (2015). Catalysis Science & Technology, 5(1), 26-43.
  • Role of the Base in Buchwald–Hartwig Amination. (2018). The Journal of Organic Chemistry, 83(21), 13134–13143.
  • Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold. (2024). Molecules, 29(1), 103.
  • Empirical and Computational Insights into N-Arylation Reactions Catalyzed by Palladium meta-Terarylphosphine Catalyst. (2017). ChemPlusChem, 82(5), 708-716.
  • Single Step Synthesis of Non-symmetric Azoarenes Using Buchwald–Hartwig Amination. (2023). The Journal of Organic Chemistry, 88(17), 12217–12226.
  • Simplified catalytic cycle for Buchwald−Hartwig amination reaction. (n.d.). ResearchGate.
  • Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. (2021). ChemCatChem, 13(15), 3433-3459.
  • Pyrazolo[1,5-a][4][5][14]triazines (5-Aza-9-deazapurines): Synthesis and Biological Activity. (2018). Molecules, 23(11), 2949.
  • Mechanistic Insights into the Palladium-Catalyzed Aziridination of Aliphatic Amines by C-H Activation. (2015). Journal of the American Chemical Society, 137(33), 10632–10641.
  • Structural and Mechanistic Aspects of Palladium‐Catalyzed Cross‐Coupling. (2002). In Metal-Catalyzed Cross-Coupling Reactions. Wiley-VCH.
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2024). RSC Medicinal Chemistry, 15(1), 23-45.
  • N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach. (2021). Materials, 14(22), 7004.
  • Base catalyzed microwave assisted synthesis, characterization of 6-bromo-pyrazolo-[1, 5-a]- pyrimidine-3-ethyl-carboxylate. (2017). International Journal of Chemical Studies, 5(6), 82-87.
  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2024). Molecules, 29(18), 4381.
  • Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. (2021). International Journal of Molecular Sciences, 22(16), 8826.
  • Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. (2021). ChemCatChem, 13(15), 3433-3459.
  • N-Arylation of Protected and Unprotected 5-Bromo 2-Aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach. (2021). Materials, 14(22), 7004.
  • N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach. (2021). ResearchGate.

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Application Notes and Protocols: The Use of Triazolopyrazine Derivatives in Antimalarial Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antimalarial Agents

Malaria, a life-threatening disease caused by Plasmodium parasites, continues to be a significant global health challenge, with millions of cases and hundreds of thousands of deaths reported annually.[1][2] The emergence and spread of parasite resistance to frontline artemisinin-based combination therapies (ACTs) underscore the urgent need for new antimalarial agents with novel mechanisms of action.[1] In this context, triazolopyrazine derivatives have emerged as a promising class of compounds in the antimalarial drug discovery pipeline. This guide provides a comprehensive overview of the application of triazolopyrazine derivatives, detailing their mechanism of action, synthesis, and protocols for in vitro and in vivo evaluation.

Mechanism of Action: Targeting a Key Ion Regulator

Extensive research, particularly within the Open Source Malaria (OSM) consortium, has identified the Plasmodium falciparum ATPase, PfATP4, as the likely target of the triazolopyrazine scaffold.[3][4] PfATP4 is a crucial ion pump responsible for maintaining sodium ion homeostasis within the parasite.[3][4] It is believed to function as a Na+/H+-ATPase, extruding Na+ ions from the parasite.[3][4]

Triazolopyrazine derivatives are proposed to inhibit PfATP4, disrupting the parasite's ability to regulate intracellular Na+ concentrations.[3][4] This disruption leads to an influx of Na+ ions, causing a significant increase in the acid load of the cell, which in turn inhibits parasite growth and ultimately leads to its death.[3][4] The specificity and tolerability of this compound series, with potent activity against P. falciparum at nanomolar concentrations and low cytotoxicity, make it an attractive candidate for further development.[3]

G cluster_parasite Plasmodium falciparum PfATP4 PfATP4 (Na+/H+-ATPase) Na_in Na+ Influx PfATP4->Na_in Inhibited by Triazolopyrazine H_out H+ Efflux PfATP4->H_out Homeostasis Ion Homeostasis Na_in->Homeostasis Disrupted Growth Parasite Growth & Survival Homeostasis->Growth Inhibited Triazolopyrazine Triazolopyrazine Derivative Triazolopyrazine->PfATP4 Binds and Inhibits

Figure 1: Proposed mechanism of action of triazolopyrazine derivatives.

Synthesis of Triazolopyrazine Derivatives: A General Protocol

The synthesis of novel triazolopyrazine analogues often involves late-stage functionalization (LSF) of a common scaffold.[3][5] This approach allows for the rapid generation of a diverse library of compounds for structure-activity relationship (SAR) studies. A general synthetic scheme is outlined below.

Protocol 1: Synthesis of Ether-Substituted Triazolopyrazine Derivatives

This protocol describes a common method for introducing ether linkages to the triazolopyrazine core, a modification that has shown to be important for antimalarial activity.[3]

Materials:

  • Chloro-triazolopyrazine scaffold (e.g., 5-chloro-3-(4-chlorophenyl)-[3][5]triazolo[4,3-a]pyrazine)

  • Desired alcohol (e.g., 2-phenylethanol)

  • Potassium hydroxide (KOH)

  • 18-crown-6

  • Toluene

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • To a solution of the chloro-triazolopyrazine scaffold in toluene, add the desired alcohol, potassium hydroxide, and 18-crown-6.

  • Heat the reaction mixture under reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction to cool to room temperature.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired ether-substituted triazolopyrazine derivative.

  • Characterize the final compound using NMR, mass spectrometry, and UV-Vis spectroscopy.[3][5]

G start Start scaffold Chloro-triazolopyrazine Scaffold start->scaffold alcohol Alcohol start->alcohol reaction Reaction & Reflux scaffold->reaction alcohol->reaction reagents KOH, 18-crown-6, Toluene reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification characterization NMR, MS, UV-Vis purification->characterization product Ether-Substituted Triazolopyrazine characterization->product

Figure 2: General workflow for the synthesis of ether-substituted triazolopyrazine derivatives.

In Vitro Evaluation of Antimalarial Activity

The initial screening of newly synthesized compounds is performed in vitro to determine their potency against P. falciparum and their selectivity towards the parasite over mammalian cells.

Protocol 2: In Vitro Antimalarial Susceptibility Testing

This protocol outlines a standard method for assessing the 50% inhibitory concentration (IC50) of compounds against both chloroquine-sensitive (e.g., 3D7) and chloroquine-resistant (e.g., Dd2) strains of P. falciparum.[3][5]

Materials:

  • Synchronized ring-stage cultures of P. falciparum (3D7 and Dd2 strains)

  • Human erythrocytes

  • Complete RPMI 1640 medium supplemented with human serum or a serum substitute like Albumax I[6]

  • Test compounds dissolved in DMSO

  • 96-well microplates

  • [3H]-hypoxanthine[7]

  • Scintillation fluid and counter

Procedure:

  • Prepare serial dilutions of the test compounds in complete medium in a 96-well plate.

  • Add synchronized ring-stage parasite cultures (typically at 0.5-1% parasitemia and 2.5% hematocrit) to each well.

  • Incubate the plates for 48-72 hours in a humidified, gassed incubator (5% CO2, 5% O2, 90% N2) at 37°C.

  • After the initial incubation, add [3H]-hypoxanthine to each well and incubate for an additional 18-24 hours.[7]

  • Harvest the cells onto a filter mat using a cell harvester and measure the incorporated radioactivity using a liquid scintillation counter.

  • Calculate the IC50 values by plotting the percentage of growth inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 3: In Vitro Cytotoxicity Assay

To assess the selectivity of the compounds, their cytotoxicity against a mammalian cell line, such as human embryonic kidney (HEK293) cells, is determined.[3][5]

Materials:

  • HEK293 cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • 96-well microplates

  • Resazurin-based cell viability reagent (e.g., alamarBlue)

  • Plate reader

Procedure:

  • Seed HEK293 cells into a 96-well plate and allow them to adhere overnight.

  • Add serial dilutions of the test compounds to the cells and incubate for 72 hours.

  • Add the resazurin-based reagent to each well and incubate for a further 2-4 hours.

  • Measure the fluorescence or absorbance using a plate reader.

  • Calculate the 50% cytotoxic concentration (CC50) and determine the selectivity index (SI = CC50 / IC50).

Compound Class P. falciparum 3D7 IC50 (µM) P. falciparum Dd2 IC50 (µM) HEK293 CC50 (µM) Selectivity Index (SI) Reference
Ether-substituted Triazolopyrazines0.3 - >200.3 - >20>80Varies[3][8]
Fluorinated Triazolopyrazines0.2 - >800.2 - >80>80Varies[5][9]
Aminated Triazolopyrazines9.90 - 23.30Not reported>80Low[1][10]
Table 1: Summary of in vitro activity of various triazolopyrazine derivatives.

In Vivo Evaluation of Antimalarial Efficacy

Promising compounds identified from in vitro screening are advanced to in vivo models to assess their efficacy, pharmacokinetics, and safety in a whole-organism setting. Rodent malaria models are commonly used for these initial in vivo studies.[11][12]

Protocol 4: Murine Model of Malaria (Peter's 4-Day Suppressive Test)

This standard assay evaluates the ability of a test compound to suppress parasitemia in mice infected with a rodent malaria parasite, typically Plasmodium berghei.[12]

Materials:

  • Swiss albino or other suitable mouse strain

  • Plasmodium berghei ANKA strain

  • Test compound formulated in a suitable vehicle (e.g., 7% Tween 80, 3% ethanol in water)

  • Standard animal housing and handling equipment

Procedure:

  • Infect mice intravenously with P. berghei-infected red blood cells.

  • Two hours post-infection, administer the first dose of the test compound orally or via another appropriate route.

  • Administer the compound once daily for four consecutive days.

  • On day 5, collect thin blood smears from the tail of each mouse.

  • Stain the blood smears with Giemsa and determine the percentage of parasitemia by light microscopy.

  • Calculate the percentage of suppression of parasitemia compared to a vehicle-treated control group.

G start Start infection Infect Mice with P. berghei start->infection treatment Administer Test Compound (4 days) infection->treatment smear Prepare Blood Smears (Day 5) treatment->smear stain Giemsa Staining smear->stain microscopy Determine Parasitemia stain->microscopy analysis Calculate % Suppression microscopy->analysis end Efficacy Determined analysis->end

Figure 3: Workflow for the in vivo evaluation of antimalarial efficacy using a murine model.

Structure-Activity Relationship (SAR) and Lead Optimization

The data generated from these in vitro and in vivo assays are crucial for establishing a structure-activity relationship (SAR). For triazolopyrazine derivatives, several key structural features have been identified that influence their antimalarial activity:

  • Substitution at the 8-position: Substitution at the C-8 position of the triazolopyrazine scaffold with certain moieties, such as CF3 and CF2H, can significantly reduce antimalarial activity, while a CF2Me group can abolish it completely.[5] Tertiary alkylamines at this position have shown some activity.[10]

  • Hydrophobicity: An increase in the hydrophobicity of triazolopyrazine derivatives does not necessarily lead to improved potency and can, in some cases, result in a significant drop in antimalarial activity.[4]

  • Late-Stage Functionalization: The use of techniques like Diversinate™ chemistry for late-stage functionalization has proven to be a valuable tool for exploring the chemical space around the triazolopyrazine scaffold and identifying promising new analogues.[3][5]

Conclusion and Future Directions

Triazolopyrazine derivatives represent a promising class of antimalarial drug candidates with a novel mechanism of action targeting PfATP4. The protocols outlined in this guide provide a framework for the synthesis and evaluation of these compounds. Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of this series to identify a preclinical candidate for further development. The continued application of late-stage functionalization and a robust in vitro and in vivo testing cascade will be essential for advancing these promising compounds through the drug discovery pipeline.

References

  • Synthesis of New Triazolopyrazine Antimalarial Compounds. Molecules. [Link]
  • Synthesis and characterisation of new antimalarial fluorinated triazolopyrazine compounds. Beilstein Journal of Organic Chemistry. [Link]
  • Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review. Frontiers in Pharmacology. [Link]
  • IN VITRO ASSAY OF ANTIMALARIALS: TECHNOLOGIES, APPLICATIONS, AND PROSPECTS. Southeast Asian J Trop Med Public Health. [Link]
  • Current status of experimental models for the study of malaria. Parasitology. [Link]
  • An in vitro toolbox to accelerate anti-malarial drug discovery and development. Malaria Journal. [Link]
  • Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold. Beilstein Journal of Organic Chemistry. [Link]
  • Synthesis of New Triazolopyrazine Antimalarial Compounds. Molecules. [Link]
  • The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery. Molecules. [Link]
  • Malaria: blood stage of the parasite recreated in vivo to help tackle the disease. Institut Pasteur. [Link]
  • Humanized Mouse Models for the Study of Human Malaria Parasite Biology, Pathogenesis, and Immunity. Frontiers in Immunology. [Link]
  • Malaria modeling: In vitro stem cells vs in vivo models. World Journal of Stem Cells. [Link]
  • (PDF) An in vitro toolbox to accelerate anti-malarial drug discovery and development.
  • Synthesis and characterisation of new antimalarial fluorinated triazolopyrazine compounds. Semantic Scholar. [Link]
  • Synthesis and characterisation of new antimalarial fluorinated triazolopyrazine compounds. Beilstein Journal of Organic Chemistry. [Link]
  • In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera. Antimicrobial Agents and Chemotherapy. [Link]
  • Preclinical and Clinical Development of the Next-Generation Antimalaria Prophylactic Agent. G-FINDER. [Link]
  • Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold. Europe PMC. [Link]
  • Synthesis and characterisation of new antimalarial fluorinated triazolopyrazine compounds. PubMed. [Link]
  • (PDF) Synthesis of New Triazolopyrazine Antimalarial Compounds.

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analytical methods for characterizing 6-Bromo-triazolo[1,5-a]pyrazin-2-amine purity

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Analytical Characterization of 6-Bromo-1,2,4-triazolo[1,5-a]pyrazin-2-amine Purity

Authored by: Senior Application Scientist, Pharmaceutical Analysis Division

Abstract

Introduction: The Imperative for a Multi-Modal Purity Assessment

6-Bromo-1,2,4-triazolo[1,5-a]pyrazin-2-amine is a nitrogen-rich, halogenated heterocyclic compound. Such molecules are foundational building blocks in the development of novel active pharmaceutical ingredients (APIs). The efficacy and safety of any final drug product are inextricably linked to the purity of its starting materials and intermediates. Regulatory bodies rightly mandate a thorough understanding of a compound's purity profile, which includes the identification and quantification of process-related impurities, degradation products, and residual solvents.[6]

A single analytical method is insufficient to declare a compound "pure." Each technique possesses inherent strengths and biases. An effective purity assessment, therefore, relies on an orthogonal strategy , where multiple methods based on different chemical and physical principles are employed to build a comprehensive and trustworthy characterization. This document outlines such a strategy.

Main 6-Bromo-triazolo[1,5-a]pyrazin-2-amine Purity & Identity Characterization HPLC HPLC-UV (Primary Purity Assay) Main->HPLC LCMS LC-MS (Impurity ID) Main->LCMS NMR NMR (Structure & qNMR) Main->NMR GCMS GC-MS (Residual Solvents) Main->GCMS EA Elemental Analysis (Empirical Formula) Main->EA Result Comprehensive Purity Statement & Certificate of Analysis HPLC->Result Area % Purity LCMS->Result Impurity Masses NMR->Result Structural Confirmation GCMS->Result Solvent Content (ppm) EA->Result Elemental Composition

Caption: Orthogonal strategy for comprehensive purity analysis.

Chromatographic Purity and Impurity Profiling by RP-HPLC

High-Performance Liquid Chromatography is the cornerstone of purity assessment for non-volatile organic molecules. A well-developed Reverse-Phase (RP-HPLC) method can separate the main compound from closely related impurities, providing a quantitative measure of purity as a percentage of the total detected peak area.

2.1. Expertise & Causality: Method Development Rationale

  • Stationary Phase: A C18 (octadecylsilane) column is the standard choice for moderately polar compounds like the target analyte. Its hydrophobic nature provides excellent resolving power for a wide range of organic molecules.

  • Mobile Phase: An acidic mobile phase is critical. The amine functional group on the triazolopyrazine ring will be protonated at low pH (e.g., using 0.1% formic or trifluoroacetic acid). This protonation prevents peak tailing by minimizing undesirable interactions with residual silanols on the silica support, ensuring sharp, symmetrical peaks. Acetonitrile is a common organic modifier due to its low viscosity and UV transparency.

  • Detection: The fused ring system of the analyte is expected to have strong UV absorbance. A photodiode array (PDA) detector is ideal, as it allows for the simultaneous acquisition of spectra across a range of wavelengths, helping to identify the optimal wavelength for quantification and to assess peak purity.

2.2. Protocol: Quantitative Purity by RP-HPLC

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of 6-Bromo-1,2,4-triazolo[1,5-a]pyrazin-2-amine.

    • Dissolve in a suitable solvent (e.g., 50:50 Acetonitrile:Water) to a final concentration of 1.0 mg/mL.

    • Vortex to ensure complete dissolution. Filter through a 0.45 µm syringe filter into an HPLC vial.

  • Instrumentation and Conditions:

    • Instrument: HPLC system with PDA detector.

    • Column: C18, 250 x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: 254 nm (or optimal wavelength determined by UV scan).

  • Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
20.0595
25.0595
25.1955
30.0955
  • Data Analysis:

    • Integrate all peaks with a signal-to-noise ratio > 3.

    • Calculate the purity based on area percent: (Area of Main Peak / Total Area of All Peaks) * 100.

2.3. Data Presentation: Example Purity Table

Peak IDRetention Time (min)Area (mAU*s)Area %
14.515000.05
2 (API)12.8298500099.80
315.230000.10
417.115000.05
Total -2991000 100.0

2.4. Method Validation: This method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for purpose.[1][2][3][5] Key parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and limit of quantitation (LOQ).

Impurity Identification by Liquid Chromatography-Mass Spectrometry (LC-MS)

While HPLC-UV quantifies impurities, it does not identify them. LC-MS is a powerful tool for obtaining the molecular weight of unknown peaks, providing the first crucial clue to their identity.[7][8][9][10] The presence of bromine is a key advantage, as its distinct isotopic signature (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) creates a characteristic M/M+2 pattern in the mass spectrum, making brominated species easy to spot.[11][12][13]

HPLC HPLC chromatogram shows an unknown peak at 15.2 min LCMS Inject sample into LC-MS (using similar LC method) HPLC->LCMS ExtractMS Extract Mass Spectrum for peak at 15.2 min LCMS->ExtractMS AnalyzeMS Analyze Mass Spectrum: - Find molecular ion [M+H]+ - Check for Br isotope pattern ExtractMS->AnalyzeMS ProposeID Propose Structure (e.g., De-brominated API, m/z 135) AnalyzeMS->ProposeID Confirm Confirm with reference standard if available ProposeID->Confirm

Caption: Workflow for impurity identification using LC-MS.

3.1. Protocol: LC-MS Analysis

  • Sample Preparation: Use the same sample prepared for the HPLC analysis.

  • Instrumentation and Conditions:

    • Instrument: LC system coupled to a single quadrupole or time-of-flight (TOF) mass spectrometer with an electrospray ionization (ESI) source.

    • LC Method: Employ the same column and mobile phases as the HPLC method to ensure comparable retention times.

    • Ionization Mode: ESI Positive. The amine group is readily protonated.

    • Mass Range: Scan from m/z 100 to 500.

    • Data Acquisition: Full scan mode.

3.2. Data Interpretation: Hypothetical Example

  • API Peak (RT = 12.8 min): The mass spectrum would show a cluster of ions at m/z 213/215 . This corresponds to the [M+H]⁺ ion for C₅H₄BrN₅ (calculated exact mass of protonated species: 212.97 and 214.97), confirming the identity of the main peak.

  • Impurity Peak (RT = 15.2 min): A mass spectrum showing a single major ion at m/z 135 could suggest the loss of the bromine atom and its replacement with a hydrogen (de-bromination), a common impurity in syntheses involving halogenated compounds.

Structural Confirmation by NMR Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation.[14] ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, confirming the connectivity and overall structure of the molecule.

4.1. Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆, as it solubilizes many polar organic compounds).

  • Acquisition:

    • Acquire a ¹H NMR spectrum to observe the number of protons, their splitting patterns (coupling), and chemical shifts.

    • Acquire a ¹³C NMR spectrum to observe the number of unique carbon environments.

    • For complete confirmation, 2D NMR experiments (e.g., COSY, HSQC, HMBC) can be performed to establish C-H and C-C correlations.

  • Data Interpretation: The resulting spectra should be consistent with the proposed structure of 6-Bromo-1,2,4-triazolo[1,5-a]pyrazin-2-amine. The presence of aromatic protons and carbons in the expected regions, along with the amine protons, provides definitive structural proof.

Volatile and Semi-Volatile Impurity Analysis by GC-MS

Residual solvents from the synthesis and purification process are common impurities that must be controlled. GC-MS is the ideal technique for this analysis due to its sensitivity and specificity for volatile compounds.[15][16][17]

5.1. Protocol: Headspace GC-MS for Residual Solvents

  • Sample Preparation:

    • Accurately weigh ~100 mg of the compound into a headspace vial.

    • Add a high-boiling point solvent (e.g., 1 mL of DMSO or DMF).

    • Seal the vial.

  • Instrumentation and Conditions:

    • Instrument: GC-MS with a headspace autosampler.

    • Headspace Conditions: Incubate at ~80 °C for 15 minutes to allow solvents to partition into the headspace.

    • GC Column: A polar column (e.g., WAX type) is typically used for good separation of common polar and non-polar solvents.

    • Carrier Gas: Helium.

    • Oven Program: A temperature gradient from ~40 °C to 220 °C.

    • MS Detection: Scan from m/z 30 to 300.

  • Data Analysis: Identify solvents by comparing their retention times and mass spectra to a library of known solvents. Quantify using an external standard method.

Elemental Composition by Combustion Analysis

Elemental analysis provides the mass percentages of carbon, hydrogen, and nitrogen in the sample. This is a fundamental test of purity and identity, as the results must align with the theoretical composition calculated from the empirical formula (C₅H₄BrN₅).[18][19]

6.1. Protocol and Data Presentation

The sample is combusted at high temperature, and the resulting gases (CO₂, H₂O, N₂) are quantitatively measured.

Table: Comparison of Theoretical vs. Experimental Elemental Analysis

ElementTheoretical %Experimental %Difference %
Carbon (C)28.1928.10-0.09
Hydrogen (H)1.891.92+0.03
Nitrogen (N)32.8732.79-0.08

Acceptance Criterion: Typically, the experimental values should be within ±0.4% of the theoretical values.

Summary: The Integrated Purity Statement

By combining the data from these orthogonal methods, a comprehensive purity statement can be made.

  • Purity (HPLC): 99.80% by area.

  • Identity: Confirmed by NMR and LC-MS (m/z 213/215).

  • Impurities: Two minor unknown impurities (0.05% each) and one identified impurity (0.10%, likely de-bromo species).

  • Residual Solvents (GC-MS): e.g., Acetone <50 ppm, Isopropanol <100 ppm (below ICH limits).

  • Elemental Composition: In agreement with the theoretical formula.

This multi-faceted approach provides a high degree of confidence in the quality of the 6-Bromo-1,2,4-triazolo[1,5-a]pyrazin-2-amine, ensuring it is fit for use in subsequent research and development stages.

References

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
  • Smithers. Elemental Analysis for the Pharmaceutical Industry Q&A. [Link]
  • Auriga Research. Elemental Analysis CHNS (O) - Testing Methods. [Link]
  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
  • Starodub. Revised ICH Guideline Q2(R1)
  • Intertek. Trace Metals Testing and Elemental Analysis for Pharmaceuticals. [Link]
  • International Council for Harmonis
  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
  • Jireš, J., et al. (2024).
  • ResearchGate. Nitrogen-Containing Heterocyclic Compounds | Request PDF. [Link]
  • ResearchGate.
  • MDPI.
  • MDPI. Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. [Link]
  • Roullier, C., et al. (2016). Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. PubMed. [Link]
  • Pawłowski, W., et al. (2005). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. PubMed. [Link]
  • Jireš, J., et al. (2023). Comprehensive UHPLC-MS screening methods for the analysis of triazolopyrazine precursor and its nitroso-genotoxic derivative in sitagliptin pharmaceutical formulation.
  • ResearchGate. Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi | Request PDF. [Link]
  • National Institutes of Health.
  • ResearchGate. Characterization of Nitrogen-Containing Compounds in Heavy Gas Oil Petroleum Fractions Using Comprehensive Two-Dimensional Gas Chromatography Coupled to Time-of-Flight Mass Spectrometry. [Link]
  • DSpace. Screening of potentially genotoxic impurities in pharmaceuticals by LC-MS and CE-MS. [Link]
  • ResearchGate. Determination of liquid chromatography/flame ionization detection response factors for N-heterocycles, carboxylic acids, halogenated compounds, and others | Request PDF. [Link]
  • ResearchGate.

Sources

Troubleshooting & Optimization

optimizing reaction conditions for 6-Bromo-triazolo[1,5-a]pyrazin-2-amine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 6-Bromo-triazolo[1,5-a]pyrazin-2-amine

Welcome to the technical support center for the synthesis of 6-Bromo-[1][2][3]triazolo[1,5-a]pyrazin-2-amine (CAS 1184915-33-0)[4][5]. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, optimize reaction conditions, and troubleshoot common experimental challenges. The triazolopyrazine scaffold is a privileged structure in medicinal chemistry, appearing in compounds targeting a range of diseases.[3][6][7] Therefore, robust and reproducible synthetic routes are of paramount importance.

This document moves beyond a simple recitation of steps, delving into the chemical principles that govern the reaction's success. By understanding the causality behind each experimental choice, you can diagnose issues more effectively and rationally design optimization strategies.

Plausible Synthetic Pathway

The synthesis of the target compound typically involves the construction of the triazole ring onto a pre-existing brominated aminopyrazine core. A common and effective strategy begins with 2-amino-6-bromopyrazine[8] and proceeds through a diazotization and cyclization sequence.

Synthesis_Workflow A 2-Amino-6-bromopyrazine B 2,3-Diamino-5-bromopyrazine (Intermediate) A->B  Amination at C3   C 6-Bromo-triazolo[1,5-a]pyrazin-2-amine (Final Product) B->C  Diazotization & Annulation   (e.g., NaNO2, acid)

Caption: General synthetic route for 6-Bromo-triazolo[1,5-a]pyrazin-2-amine.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues encountered during the synthesis in a question-and-answer format.

Q1: My overall yield is consistently low (<30%). What are the most common causes and how can I improve it?

A1: Low yields in heterocyclic synthesis are a frequent issue stemming from several potential factors. A systematic approach is the most effective way to troubleshoot this problem.[2]

  • Purity of Reagents and Solvents: Impurities in the starting 2-amino-6-bromopyrazine or the reagents used for amination and cyclization can introduce competing side reactions.[2] Always verify the purity of your starting materials by NMR or LC-MS. Ensure all solvents are anhydrous, as water can interfere with diazotization and promote hydrolysis of intermediates.

  • Suboptimal Reaction Conditions: Temperature and reaction time are critical parameters.[9]

    • Amination Step: This step may require elevated temperatures to proceed at a reasonable rate. However, excessive heat can lead to decomposition.

    • Diazotization/Cyclization: This step is often highly exothermic and requires careful temperature control, typically between 0°C and 5°C, to prevent the decomposition of the unstable diazonium salt intermediate and minimize side reactions like N-oxide formation.[1]

  • Atmospheric Contamination: Many organic reactions are sensitive to oxygen and moisture.[2] While this specific reaction is not always run under strictly inert conditions, if you observe significant byproduct formation or dark coloration of the reaction mixture, performing the reaction under a nitrogen or argon atmosphere is a recommended troubleshooting step.

  • Inefficient Mixing: In heterogeneous reactions (e.g., if reagents are not fully dissolved), inefficient stirring can lead to localized concentration gradients and poor reaction rates, ultimately lowering the yield.[2] Ensure vigorous stirring, especially during the addition of reagents.

Optimization Strategy Table:

ParameterStandard ConditionOptimization Step 1Optimization Step 2Rationale
Temperature 0-5 °C (Diazotization)-5 to 0 °CMonitor with inline probePrevents diazonium salt decomposition.[1]
Solvent Acetic Acid / HClTrifluoroacetic Acid (TFA)Propionic AcidSolvent acidity and polarity can influence cyclization efficiency.
Reagent Addition Bolus addition of NaNO₂Slow, dropwise additionSyringe pump additionMaintains low temperature and prevents runaway reactions.
Atmosphere AirNitrogen BlanketDegassed SolventsMinimizes oxidative side reactions.[2]
Q2: I am observing a significant apolar impurity in my crude product with a mass corresponding to the loss of bromine. What is it and how can I prevent it?

A2: This is a classic case of a dehalogenation side reaction. The product you are observing is likely triazolo[1,5-a]pyrazin-2-amine. This type of hydrodehalogenation can occur under various conditions, particularly in the presence of certain nucleophiles, reducing agents, or catalysts.[10] In some triazolopyrazine systems, this side reaction has been reported to be a major pathway.[10]

Preventative Measures:

  • Control Nucleophile Strength: If the reaction involves strong nucleophiles, they can sometimes promote dehalogenation. While the final cyclization step is intramolecular, impurities or additives could be culprits.

  • Avoid Reductive Conditions: Ensure no inadvertent sources of reduction are present. This includes certain metal impurities in reagents.

  • Purify Intermediates: The dehalogenation may be occurring on an intermediate rather than the final product. Ensuring the high purity of the 2,3-diamino-5-bromopyrazine intermediate before cyclization can be critical.

  • Solvent Choice: The polarity of the solvent can influence reaction pathways. In some related systems, less polar solvents were found to affect substitution patterns, and similar principles might apply to the stability of the C-Br bond.[10]

Troubleshooting_Low_Yield Start Low Yield Observed CheckPurity Verify Purity of Reagents & Solvents Start->CheckPurity CheckTemp Optimize Reaction Temperature CheckPurity->CheckTemp [ Purity OK ] Result Improved Yield CheckPurity->Result [ Impurities Found & Purified ] CheckAtmos Use Inert Atmosphere (N2/Ar) CheckTemp->CheckAtmos [ Temp Optimized, Yield Still Low ] CheckTemp->Result [ Yield Improved ] CheckAtmos->Result [ Yield Improved ]

Caption: Troubleshooting workflow for addressing low reaction yield.

Q3: My mass spectrometry data shows a significant peak at [M+16]+. What is this species and how can I avoid it?

A3: A mass increase of 16 amu is the hallmark of N-oxide formation . The pyrazine and triazole rings contain several nitrogen atoms that are susceptible to oxidation. This can happen if the reaction conditions are too harsh or if oxidizing agents are present. The formation of triazolopyrazine N-oxides from diaminopyrazine precursors via diazotization is a known phenomenon.[1]

Strategies for Mitigation:

  • Strict Temperature Control: As mentioned in A1, the diazotization step is critical. Overheating can lead to side reactions, including oxidation. Maintain the temperature rigorously at 0-5°C.

  • Use Fresh Sodium Nitrite: Old sodium nitrite (NaNO₂) can contain higher oxides of nitrogen which are more aggressive oxidizing agents. Use a freshly opened bottle of the reagent.

  • Control Stoichiometry: Use the minimum effective amount of sodium nitrite. A slight excess is often required to drive the reaction to completion, but a large excess increases the risk of oxidative side reactions. A typical starting point is 1.05 to 1.2 equivalents.

  • Quenching: After the reaction is complete, any excess nitrous acid should be quenched. This is often done by adding a small amount of sulfamic acid or urea, which reacts with and neutralizes the remaining nitrous acid.

Q4: Purification of the final product is difficult due to closely-eluting impurities. What are the best practices for purification?

A4: Purification of polar, nitrogen-containing heterocyclic compounds can be challenging.

  • Chromatography:

    • Normal Phase (Silica Gel): This is the most common method.[3] Due to the polar nature of your amine, strong solvent systems are often required (e.g., Dichloromethane/Methanol or Ethyl Acetate/Methanol). This can sometimes lead to poor separation.

      • Pro-Tip: Add a small amount of a basic modifier like triethylamine (~0.5-1%) or ammonium hydroxide to the eluent. This deactivates the acidic silanol groups on the silica surface, preventing peak tailing and improving the resolution of basic compounds.

    • Reversed-Phase (C18): For very polar compounds or impurities that are difficult to separate on silica, reversed-phase chromatography can be an excellent alternative.[3] Common eluents are acetonitrile/water or methanol/water, often with a modifier like trifluoroacetic acid (TFA) or formic acid.

  • Recrystallization: This can be a highly effective method for achieving high purity if a suitable solvent system can be identified. Screen a range of solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, and mixtures with water or hexanes) to find conditions where the product is soluble at high temperatures but sparingly soluble at room temperature or below.

  • Acid/Base Extraction: As your product is a basic amine, you may be able to perform an acid wash to pull it into an aqueous layer (e.g., with 1M HCl), leaving non-basic impurities in the organic layer. Then, basifying the aqueous layer (e.g., with NaOH) and re-extracting with an organic solvent can significantly improve purity.

Experimental Protocols

Protocol 1: General Synthesis of 6-Bromo-[1][2][3]triazolo[1,5-a]pyrazin-2-amine

This is a representative protocol and may require optimization for your specific setup and scale.

  • Step A: Synthesis of 2,3-Diamino-5-bromopyrazine (Intermediate)

    • To a solution of 2-amino-6-bromopyrazine in a suitable solvent (e.g., NMP or DMSO), add the amination reagent (e.g., hydroxylamine-O-sulfonic acid or a protected ammonia equivalent).

    • Heat the reaction mixture under an inert atmosphere (N₂) at the optimized temperature (e.g., 80-120°C) for several hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the mixture, perform an aqueous workup, and extract the product. Purify the intermediate, typically by column chromatography.

  • Step B: Diazotization and Cyclization

    • Dissolve the purified 2,3-diamino-5-bromopyrazine intermediate in an acidic solution (e.g., 50% aqueous acetic acid or dilute HCl) and cool to 0-5°C in an ice-salt bath.

    • Prepare a solution of sodium nitrite (1.1 equivalents) in a minimal amount of cold water.

    • Add the sodium nitrite solution dropwise to the cooled, stirring solution of the diamine, ensuring the internal temperature does not exceed 5°C.

    • Stir the reaction at 0-5°C for 1-2 hours after the addition is complete. Monitor for the disappearance of the starting material by TLC/LC-MS.

    • Once the reaction is complete, carefully neutralize the mixture by adding a base (e.g., saturated sodium bicarbonate solution) until effervescence ceases and the pH is ~7-8.

    • The product will often precipitate. Collect the solid by filtration, wash with cold water and a non-polar solvent (like diethyl ether) to remove residual impurities.

    • Dry the solid under vacuum. Further purification can be achieved by recrystallization or column chromatography as described in Q4.

Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)
  • Plate: Use silica gel 60 F₂₅₄ plates.

  • Eluent System: A good starting point is 10% Methanol in Dichloromethane. Adjust polarity as needed. Adding 0.5% triethylamine can improve spot shape.

  • Spotting: Use a capillary tube to spot the starting material, any isolated intermediates, and a sample from the reaction mixture on the baseline.

  • Development: Place the plate in a chamber saturated with the eluent vapor and allow the solvent front to rise.

  • Visualization:

    • View the dried plate under UV light (254 nm) to see UV-active compounds.

    • Stain the plate with a suitable agent like potassium permanganate or ninhydrin (for primary/secondary amines) to visualize non-UV active spots.

  • Analysis: The disappearance of the starting material spot and the appearance of a new product spot (with a different Rf value) indicate reaction progress. The presence of multiple spots suggests the formation of byproducts.

References

  • Formation of triazolopyrazine N-oxide 22 from diaminopyrazine 20, proceeding via intermediate 21.
  • Synthesis of New Triazolopyrazine Antimalarial Compounds. National Institutes of Health (NIH). [Link]
  • tele-Substitution Reactions in the Synthesis of a Promising Class of 1,2,4-Triazolo[4,3-a]pyrazine-Based Antimalarials.
  • (PDF) Synthesis of New Triazolopyrazine Antimalarial Compounds.
  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. MDPI. [Link]
  • Synthesis of New Triazolopyrazine Antimalarial Compounds. PubMed. [Link]
  • Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. National Institutes of Health (NIH). [Link]
  • Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. National Institutes of Health (NIH). [Link]
  • Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C. Royal Society of Chemistry. [Link]
  • Chapter 24 – Amines and Heterocycles Solutions to Problems.
  • Chapter 12 Solutions to Problems - Amines and Heterocycles.
  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry. [Link]
  • Synthesis of pyrazolo[1,5-a][1][9][10]triazine derivatives as inhibitors of thymidine phosphorylase. PubMed. [Link]
  • Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study. Arabian Journal of Chemistry. [Link]
  • Amines and Heterocycles. Cengage. [Link]
  • Synthesis of 3-Trifluoromethyl-5,6-dihydro-[1][2][3]triazolo Pyrazine Derivatives and Their Anti-Cancer Studies. MDPI. [Link]
  • Synthesis of alkyne derivatives of a novel triazolopyrazine as A(2A) adenosine receptor antagonists. PubMed. [Link]
  • Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines. MDPI. [Link]
  • Base catalyzed microwave assisted synthesis, characterization of 6-bromo-pyrazolo-[1, 5-a]- pyrimidine-3-ethyl-carboxylate. Journal of Applicable Chemistry. [Link]
  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. [Link]
  • Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1][9][10]triazines. MDPI. [Link]
  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. Semantic Scholar. [Link]
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
  • Design, Synthesis, and Biological Evaluation of[1][2][3]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. National Institutes of Health (NIH). [Link]
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Triazolopyrazine Synthesis: A Technical Support Center for Troubleshooting and Optimization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for triazolopyrazine synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, we address common challenges encountered during synthesis, focusing on the identification, understanding, and avoidance of frequently observed side products. Our approach is rooted in mechanistic principles to provide you with robust and reliable solutions for your synthetic endeavors.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: My reaction is producing an isomeric byproduct that is difficult to separate from my desired triazolopyrazine. What is likely happening and how can I prevent it?

Answer:

This is a classic and frequently encountered issue in the synthesis of fused heterocyclic systems like triazolopyrazines, particularly when dealing with the[1][2][3]triazolo[4,3-a]pyrazine scaffold. The most probable cause is a Dimroth rearrangement , which leads to the formation of the thermodynamically more stable[1][2][3]triazolo[1,5-a]pyrazine isomer.[1][2][4]

Causality: The Mechanism of the Dimroth Rearrangement

The Dimroth rearrangement is an isomerization of a triazole ring that involves the interchange of endocyclic and exocyclic nitrogen atoms.[5] In the context of triazolopyrimidines (a closely related class of compounds), this rearrangement is well-documented and proceeds through a ring-opening and ring-closing mechanism.[2][6] This process can be catalyzed by both acidic and basic conditions.[1][4] The accepted mechanism generally involves protonation (in acid) or deprotonation (in base) to facilitate the opening of the triazole ring, followed by rotation and subsequent ring closure to form the more stable isomer.[2][6]

Troubleshooting and Avoidance Strategies:

1. Control of pH:

  • Acidic and Basic Conditions: The rearrangement is often facilitated by the presence of acid or base.[1][4] If your reaction or workup conditions are strongly acidic or basic, consider neutralizing the mixture as soon as the primary reaction is complete.

  • Reagent Choice: Be mindful of reagents that can create an acidic or basic environment. For instance, using hydrazine hydrate in the initial steps can lead to basic conditions.[7]

2. Temperature and Reaction Time:

  • Thermal Induction: The Dimroth rearrangement can also be thermally induced.[5] If you are running your reaction at elevated temperatures for extended periods, you may be promoting the formation of the rearranged isomer.

  • Optimization Protocol:

    • Monitor your reaction closely by TLC or LCMS to determine the point of maximum desired product formation.

    • Aim for the shortest possible reaction time at the lowest effective temperature.

3. Strategic Substituent Placement:

  • The presence of certain substituents can influence the propensity for the Dimroth rearrangement.[1][4] While this is more of a design consideration than a troubleshooting step for an existing protocol, it is a crucial point for novel syntheses.

Illustrative Diagram: The Dimroth Rearrangement Pathway

Dimroth_Rearrangement Start [1,2,4]Triazolo[4,3-a]pyrazine (Kinetically Favored) Intermediate Ring-Opened Intermediate Start->Intermediate Acid or Base Catalysis End [1,2,4]Triazolo[1,5-a]pyrazine (Thermodynamically Stable) Intermediate->End Ring Closure

Caption: The Dimroth rearrangement pathway.

FAQ 2: I am observing unexpected side products related to oxidation and/or radical reactions, especially when using photoredox catalysis. How can I minimize these?

Answer:

The use of modern synthetic methods like photoredox catalysis for late-stage functionalization has expanded the chemical space accessible for triazolopyrazine derivatives. However, these methods can introduce unique side reactions.[3][8][9]

Causality: Radical Intermediates and Oxidative Processes

  • Photodegradation: Prolonged exposure to high-intensity light can lead to the degradation of starting materials or products.[3]

  • Radical Disproportionation: Radical intermediates, which are key in many photoredox reactions, can undergo disproportionation, leading to unexpected dechlorinated or hydrogenated side products.[3][8]

  • Over-oxidation: In oxidative cyclization reactions, using strong oxidizing agents can lead to the formation of undesired oxidized byproducts.[10]

Troubleshooting and Avoidance Strategies:

1. Optimization of Photoredox Reaction Conditions:

  • Light Intensity: Reducing the intensity of the light source can sometimes significantly improve the yield of the desired product by minimizing photodegradation.[3]

  • Reaction Time: As with thermal reactions, minimizing the reaction time is crucial. Monitor the reaction progress to avoid over-exposure once the starting material is consumed.[3]

  • Catalyst Loading: Use the minimum effective amount of photocatalyst.

2. Careful Selection of Oxidizing Agents:

  • For oxidative cyclization reactions, consider using milder oxidizing agents. For example, iodobenzene diacetate (IBD) has been used effectively.[2]

  • Carefully control the stoichiometry of the oxidizing agent to avoid over-oxidation.

3. Inert Atmosphere:

  • Ensure your reaction is performed under a strictly inert atmosphere (e.g., nitrogen or argon) to prevent unwanted oxidation from atmospheric oxygen.

Experimental Protocol: Optimization of a Photoredox Methylation

This protocol is adapted from methodologies reported for the late-stage functionalization of triazolopyrazine scaffolds.[3]

  • To a reaction vessel, add the triazolopyrazine substrate (0.1 mmol), t-butyl peracetate (3 eq.), and the iridium photocatalyst ([Ir(dF-CF3-ppy)2(dtbpy)]PF6) (2 mol%).

  • Add a 1:1 mixture of trifluoroacetic acid (TFA) and acetonitrile (ACN) and sparge with nitrogen for 15 minutes.

  • Irradiate the stirred reaction mixture with a blue light source (e.g., Kessil® photoreactor) at a reduced intensity (e.g., 20 W/cm²).[3]

  • Monitor the reaction by LCMS every hour.

  • Upon consumption of the starting material, quench the reaction and purify the product using reverse-phase HPLC.

Illustrative Diagram: Common Side Reactions in Radical Chemistry

Radical_Side_Reactions Start Triazolopyrazine Substrate Radical Radical Intermediate Start->Radical Photoredox Catalysis Desired Desired Functionalized Product Radical->Desired Desired Reaction Degradation Photodegradation Products Radical->Degradation Excess Light/Time Disproportionation Disproportionation Products (e.g., Dechlorinated) Radical->Disproportionation Radical-Radical Reaction

Caption: Potential pathways for radical intermediates.

FAQ 3: My synthesis involves aminopyrazine intermediates, and I am getting low yields and impurities that seem to be related to hydrolysis. What's the cause and solution?

Answer:

Hydrolysis of intermediates is a common issue, particularly when dealing with activated heterocyclic systems. Aminopyrazines and related precursors can be susceptible to hydrolysis under certain conditions.

Causality: Nucleophilic Attack by Water

  • Activated Rings: The pyrazine ring, especially when substituted with electron-withdrawing groups, can be susceptible to nucleophilic attack.

  • Amide Bond Hydrolysis: If your synthesis involves amide linkages, these can be hydrolyzed under acidic or basic conditions, especially with heating.[11][12]

  • Intermediate Instability: Certain intermediates in the synthetic sequence may be inherently unstable in the presence of water.

Troubleshooting and Avoidance Strategies:

1. Anhydrous Reaction Conditions:

  • Ensure all solvents and reagents are thoroughly dried before use.

  • Perform the reaction under a dry, inert atmosphere (nitrogen or argon).

2. Control of pH during Workup:

  • If an aqueous workup is necessary, use buffered solutions to maintain a neutral pH.

  • Minimize the time the reaction mixture is in contact with aqueous phases.

  • Consider non-aqueous workup procedures if possible.

3. Purity of Starting Materials:

  • The purity of starting materials is crucial. Impurities can sometimes catalyze decomposition or side reactions.[13]

Data Summary: Impact of Reaction Conditions on Yield

ParameterConditionPotential Side ProductRecommendation
pH Strongly Acidic or BasicDimroth Rearrangement Product[1][4]Maintain near-neutral pH
Temperature High / Prolonged HeatingDimroth Rearrangement Product[5]Use lowest effective temperature
Atmosphere Presence of O₂/H₂OOxidation/Hydrolysis Products[11]Use inert, anhydrous conditions
Light Exposure High Intensity / ProlongedPhotodegradation Products[3]Minimize light exposure/intensity

References

  • A Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines. (2025). Bentham Science.
  • IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement: Synthesis of[1][2][3]triazolo[1,5-c]pyrimidine deriv
  • A Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines. (2025).
  • Synthesis of New Triazolopyrazine Antimalarial Compounds. (2021). PMC - NIH.
  • Dimroth rearrangement. (n.d.). Wikipedia.
  • The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds. (2021). PMC.
  • (PDF) Synthesis of New Triazolopyrazine Antimalarial Compounds. (2025).
  • Synthesis of New Triazolopyrazine Antimalarial Compounds. (2021). PubMed.
  • Optimization of reaction conditions in the synthesis of 1,2,3-triazolo-diazapine 134a. (n.d.).
  • π-Delocalization and aromaticity as key factors in regioselective ring closure of fused triazolopyrimidines: an experimental–theoretical approach. (2025). New Journal of Chemistry (RSC Publishing).
  • Efficient Synthesis of Novel Triazolo[5,1-b]purines by Diacetoxyiodobenzene-Mediated Oxidative Cycliz
  • Optimization of reaction conditions of triazoles. (n.d.).
  • Optimization of Reaction Conditions a. (n.d.).
  • Design, Synthesis, and Biological Evaluation of[1][2][3]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. (2022). PMC - NIH.
  • Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Deriv
  • Triazolopyrazines. (n.d.). Thermo Fisher Scientific.
  • Synthesis of novel[1][2][3]triazolo[1,5-b][1][2][3][5]tetrazines and investigation of their fungist
  • Regioselective synthesis of azolo[5,1-c][1][2][3]triazines. (2022).
  • Hydrolysis of the amide bond in histidine- and methionine-containing dipeptides promoted by pyrazine and pyridazine palladium(II)
  • Precisely N-oxidation on triazolo-tetrazine facilitating fused high energy density compounds. (2025). ScienceDirect.
  • Synthesis of compound 3 and side product 4. (n.d.).
  • Synthesis of 3-Trifluoromethyl-5,6-dihydro-[1][2][3]triazolo Pyrazine Derivatives and Their Anti-Cancer Studies. (n.d.). MDPI.
  • Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Deriv
  • Triazolo pyrazine derivative A crystal form and preparation method thereof. (n.d.).
  • Amine prodrugs which utilize hydroxy amide lactonization. II. A potential esterase-sensitive ... (n.d.). PubMed.
  • Triazolo pyrazine derivative B crystal form and preparation method thereof. (n.d.).
  • In-peptide amino acid racemization via inter-residue oxazoline intermediates during acidic hydrolysis. (2021). PMC - NIH.
  • Swern Oxidation of Bicyclo[2.2.
  • Synthesis, Chemical and Enzymatic Hydrolysis, and Aqueous Solubility of Amino Acid Ester Prodrugs of 3-Carboranyl Thymidine Analogues for Boron Neutron Capture Therapy of Brain Tumors. (2012). PMC - NIH.
  • Purity determination of the starting materials used in the synthesis of pharmaceutical substances. (2019).
  • Kinetic spectrophotometric study of effect of triazolopyrazines on p-benzoquinone complexes. (n.d.). PubMed.
  • s-Triazolopyrazines. (n.d.). Journal of the Chemical Society C: Organic (RSC Publishing).

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purification techniques for 6-Bromo-triazolo[1,5-a]pyrazin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

An advanced technical support guide for researchers, scientists, and drug development professionals on the purification of 6-Bromo-triazolo[1,5-a]pyrazin-2-amine.

Introduction

Welcome to the Technical Support Center for the purification of 6-Bromo-triazolo[1,5-a]pyrazin-2-amine (Compound CAS No. 1184915-33-0). This guide is designed to provide practical, in-depth solutions to common challenges encountered during the isolation and purification of this and structurally related heterocyclic amines. As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and technical protocols necessary to achieve high purity for your downstream applications, from medicinal chemistry to materials science.[1] This molecule's unique triazolopyrazine core, combined with an amine group and a bromine atom, presents specific purification challenges due to its polarity and basicity.[2] This guide follows a question-and-answer format to directly address the issues you are most likely to face.

Frequently Asked Questions (FAQs)

Q1: What are the initial physicochemical properties I should consider before starting purification?

Answer: Understanding the basic properties of 6-Bromo-triazolo[1,5-a]pyrazin-2-amine is critical for designing an effective purification strategy. Based on available data for the parent scaffold and related analogs, here's what to consider:

  • Physical State: It is typically a yellowish solid.

  • Solubility: The compound exhibits poor water solubility but is soluble in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). Its solubility in common chromatography and recrystallization solvents (e.g., ethyl acetate, methanol, dichloromethane) must be determined empirically.

  • Polarity & Basicity: The presence of the triazolopyrazine core and a primary amine group makes the molecule quite polar and basic. This basicity is a key factor, as it can lead to strong interactions with acidic stationary phases like silica gel, causing issues such as streaking during chromatography.[3]

  • Stability: The compound is noted to be light-sensitive. All purification steps should be conducted with minimal exposure to direct light. Thermal stability data suggests decomposition begins around 220°C, which is well above the boiling points of common purification solvents, making techniques like recrystallization generally safe.

Q2: How do I choose the right primary purification technique for my crude sample?

Answer: The choice depends on the scale of your synthesis, the impurity profile, and the desired final purity.[3]

  • For multi-gram scale with moderate purity (e.g., >80% crude): Recrystallization is often the most efficient first-line technique. It is cost-effective and scalable. The main challenge is identifying a suitable solvent or solvent system.

  • For small to medium scale (milligrams to grams) or complex impurity profiles: Flash Column Chromatography is the most versatile and common method.[4][5] Given the compound's polar and basic nature, you will likely need to modify standard silica gel procedures.

  • For final polishing or separation of very similar impurities: Preparative High-Performance Liquid Chromatography (Prep-HPLC) , particularly reversed-phase, offers the highest resolution for achieving >99% purity, though it is less scalable than flash chromatography.[3]

  • Initial Workup: A simple slurry wash of the crude solid with a solvent in which the desired compound is sparingly soluble (but impurities are more soluble), such as ethanol or diethyl ether, can be a highly effective preliminary clean-up step. One report on a similar pyrazolo-pyrimidine synthesis mentions washing the crude solid with ethanol.[6]

Below is a workflow to guide your decision-making process.

G start Crude 6-Bromo-triazolo[1,5-a]pyrazin-2-amine scale_check Scale > 5g AND Crude Purity > 80%? start->scale_check recrystallization Attempt Recrystallization scale_check->recrystallization Yes flash_chrom Perform Flash Column Chromatography scale_check->flash_chrom No complex_impurities Complex Impurity Profile or Close-running Spots on TLC? final_purity Final Purity Required > 99%? prep_hplc Use Preparative HPLC final_purity->prep_hplc Yes end_product High Purity Product final_purity->end_product No recrystallization->final_purity flash_chrom->final_purity prep_hplc->end_product

Purification method selection workflow.

Troubleshooting Guides

Issue 1: My compound streaks badly on a silica gel TLC plate, making it impossible to assess purity or choose a solvent system.

Causality: Streaking (or tailing) of basic compounds like your amine on acidic silica gel is a classic problem. The lone pair on the nitrogen atoms interacts strongly with the acidic silanol (Si-OH) groups on the silica surface via acid-base interactions, causing poor elution and band shape.[3]

Solutions:

  • Add a Basic Modifier to the Mobile Phase: This is the most common and effective solution. The modifier competes with your compound for the acidic sites on the silica.

    • Protocol: Add 0.5-2% triethylamine (Et₃N) or 1-3% of a 7N solution of ammonia in methanol to your chosen eluent system (e.g., Dichloromethane/Methanol).[3][7] Run the TLC plate and observe the spot shape. You should see a significant reduction in streaking, resulting in a well-defined spot.

  • Use an Alternative Stationary Phase: If a basic modifier is not sufficient or is incompatible with your molecule, consider a different stationary phase.

    • Neutral or Basic Alumina: Alumina is another polar stationary phase but can be purchased in neutral or basic grades, which minimizes the strong acid-base interactions.[3][4]

    • Reversed-Phase (C18): For highly polar compounds, reversed-phase chromatography is an excellent alternative.[3] Use a C18-functionalized silica plate and a polar mobile phase like Water/Acetonitrile or Water/Methanol.

Issue 2: My compound fails to crystallize from solution; it just "oils out".

Causality: "Oiling out" occurs when the compound comes out of solution as a liquid phase rather than a solid crystal lattice. This typically happens for one of two reasons: the solution is too supersaturated (cooled too quickly), or the presence of impurities is depressing the melting point and disrupting crystal lattice formation.[3]

Solutions:

  • Reduce Cooling Rate:

    • Protocol: If the oil appears, add a small amount of the hot solvent back into the flask until the oil redissolves completely. Then, allow the flask to cool very slowly. Insulate the flask (e.g., with glass wool or a towel) and let it stand undisturbed at room temperature before moving it to a colder environment like a refrigerator.[3]

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[3]

    • Seeding: If you have a tiny crystal of the pure compound, add it to the cooled solution. This "seed crystal" provides a template for further crystallization.[3]

  • Re-evaluate the Solvent System: An oil may indicate that the solvent is too good.

    • Protocol: Try a co-solvent system. Dissolve your compound in a minimum amount of a "good" hot solvent (one in which it is very soluble). Then, slowly add a "poor" solvent (one in which it is insoluble) dropwise at an elevated temperature until the solution becomes slightly cloudy. Add a drop or two of the good solvent to clarify, then cool slowly.[3]

Issue 3: My compound is not eluting from the silica gel column, even with a highly polar mobile phase.

Causality: If your compound is highly polar and basic, it may be irreversibly adsorbed onto the acidic silica gel. It's also possible, though less likely, that the compound is decomposing on the column.[3]

Solutions:

  • Drastically Increase Mobile Phase Polarity with a Modifier:

    • Protocol: Prepare a highly polar mobile phase such as 80:20:2 Dichloromethane:Methanol:Ammonium Hydroxide. Before running the full column, test this system on a TLC plate to ensure the compound now has a reasonable Rf value (ideally 0.2-0.4).[7]

  • Switch to a Different Chromatographic Method: Do not risk losing your entire batch on a column where it is irreversibly bound.

    • Reversed-Phase Chromatography: This is the best alternative. The separation mechanism is based on hydrophobicity rather than polar interactions, bypassing the issue of strong adsorption to silica.[3]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is another powerful technique for purifying very polar compounds that are not well-retained in reversed-phase.[3][8] It uses a polar stationary phase (like amine-bonded silica) with a partially aqueous mobile phase.[8]

Data Summary Table: Purification Parameters

Technique Stationary Phase Recommended Mobile Phase / Solvent Systems Key Considerations & Tips
Normal-Phase Flash Chromatography Silica Gel- Dichloromethane / Methanol (99:1 to 90:10) + 1% Triethylamine- Ethyl Acetate / Hexanes (Gradient) + 1% Triethylamine- Dichloromethane / Methanol / Ammonium Hydroxide (e.g., 90:10:1)- Always add a basic modifier (Et₃N or NH₃) to prevent streaking.[3][7]- Use a gradient elution for complex mixtures, starting with low polarity and increasing gradually.[7]- Sample can be "dry loaded" by adsorbing it onto silica gel to improve resolution.[7]
Reversed-Phase Flash Chromatography C18-Functionalized Silica- Water / Acetonitrile (Gradient)- Water / Methanol (Gradient)- Add 0.1% Formic Acid or Trifluoroacetic Acid (TFA) to both solvents.- Adding a small amount of acid improves peak shape for amines by protonating them.[3]- Ideal for highly polar compounds that are difficult to elute from silica.[3]- Dry loading onto C18 silica is also recommended.
Recrystallization N/ASingle Solvents to Test: - Methanol, Ethanol, Isopropanol, AcetonitrileCo-Solvent Systems to Test (Good/Poor): - Methanol / Water- Dichloromethane / Hexane- Ethyl Acetate / Heptane- The goal is to find a solvent that dissolves the compound when hot but not when cold.[9]- Use the minimum amount of hot solvent necessary to dissolve the crude product to maximize recovery.[3]- For bromo-substituted heterocycles, mixtures like Ethyl Acetate/DMSO have been used.[10]

References

  • University of Alberta. (n.d.). Column chromatography.
  • University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography.
  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography.
  • Chem Help ASAP. (2021, February 9). column chromatography & purification of organic compounds [Video]. YouTube. [Link]
  • Pharmaffiliates. (n.d.). Unlock the Potential of 6-Bromo-7-methyl[2][4][8]triazolo[1,5-a]pyridine.
  • PubChem. (n.d.). 6,8-Dibromo[2][4][8]triazolo[1,5-a]pyrazine.
  • Kulyk, O. V., et al. (2018). Synthesis and crystal structures of 7,8-bromo (dibromo)-3-tert-butylpyrazolo[5,1-c][2][4][8]triazines. Amino Acids, 50(1), 105-115. [Link]
  • PubChem. (n.d.). 6-bromo-[2][4][8]triazolo[1,5-a]pyridin-2-amine.
  • MOLBASE. (n.d.). 6-bromo-[2][4][8]triazolo[1,5-a]pyrazin-2-amine.
  • Chem Help ASAP. (2021, February 6). recrystallization & purification of N-bromosuccinimide [Video]. YouTube. [Link]
  • MDPI. (n.d.). 6-Bromo-N-(2-methyl-2H-benzo[d][2][4][5]triazol-5-yl)quinolin-4-amine.
  • ResearchGate. (2007). Efficient Synthesis of 3-Bromo-2-[(N-substituted)amino]pyridines and Their Hetarynic Cyclization.
  • Google Patents. (2013). WO2013134228A1 - Pyrazolo[1,5-a]pyrimidine-based compounds, compositions comprising them, and methods of their use.
  • ResearchGate. (2019). Special Issue: Sulfur-Nitrogen Heterocycles. Molecules, 24(1), 153. [Link]
  • National Institutes of Health. (2021). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Molecules, 26(11), 3369. [Link]
  • ResearchGate. (2012). An Efficient Two-Step Synthesis of Novel 2-Amino-Substituted Pyrazolo[1,5-a][4][5][9]triazines. ChemInform, 43(31). [Link]
  • International Journal of Pharmaceutical Sciences and Research. (2017).
  • ResearchGate. (2015). Crystal structure of 3-bromo-2-hydroxybenzonitrile.
  • MDPI. (2023). Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. Molecules, 28(1), 305. [Link]
  • ResearchGate. (2020). A New Method for the Synthesis of Bromine-Containing Heterocyclic Compounds for Photovoltaic Polymers. Journal of Chemical Technology and Metallurgy, 55(5), 1017-1022. [Link]
  • MDPI. (2021). Oxidative Aromatization of 4,7-dihydro-6-nitroazolo[1,5-a] Pyrimidines. Molecules, 26(15), 4668. [Link]
  • RSC Blogs. (2023). Emerging Investigator Series – RSC Advances Blog.

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Technical Support Center: Optimizing the Synthesis and Purification of 6-Bromo-triazolo[1,5-a]pyrazin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-bromo-[1][2][3]triazolo[1,5-a]pyrazin-2-amine (CAS 1184915-33-0), a critical heterocyclic building block in contemporary drug discovery and medicinal chemistry.[4][5] The unique scaffold of this compound is invaluable for constructing complex molecular architectures, particularly for kinase inhibitors and other targeted therapeutics.[6][7]

However, the synthesis and purification of this molecule present common challenges that can impact experimental timelines and resource allocation. Low yields, persistent impurities, and difficult separations are frequently encountered hurdles. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and optimized protocols to enhance both the yield and purity of this key intermediate.

Section 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common issues encountered during the synthesis and purification of 6-Bromo-triazolo[1,5-a]pyrazin-2-amine.

Q1: My overall yield is consistently low after the bromination step. What are the most critical parameters to investigate? A: The most critical step is the electrophilic bromination of the triazolo[1,5-a]pyrazin-2-amine precursor. Low yields typically stem from three sources: 1) Incomplete reaction, 2) Formation of multiple byproducts (e.g., di-brominated species), or 3) Degradation of the starting material or product. Carefully control the stoichiometry of your brominating agent (typically N-Bromosuccinimide, NBS), maintain a low reaction temperature (0-5 °C) during addition, and ensure the quality of your starting materials and solvents.[8]

Q2: I'm observing multiple spots on my TLC plate post-bromination. What are they likely to be? A: A typical TLC profile for a challenging bromination might show:

  • Baseline: Polar, insoluble decomposition products.

  • Lowest Rf Spot: The unreacted, polar 2-amino-triazolopyrazine starting material.

  • Middle Rf Spot: Your desired mono-brominated product.

  • Highest Rf Spot: The less polar, over-brominated di-bromo byproduct. Optimizing the equivalents of NBS is crucial to maximize the desired product spot while minimizing the others.[8]

Q3: My compound streaks severely during silica gel column chromatography, making separation impossible. How can I resolve this? A: This is a classic issue when purifying basic compounds like heterocyclic amines on acidic silica gel.[9] The strong interaction between the amine and silica's acidic silanol groups causes streaking. To counteract this, you can:

  • Modify the Mobile Phase: Add a small amount of a competing base, such as triethylamine (0.5-1%) or ammonium hydroxide (0.5-1% in the methanol portion of your eluent), to the solvent system. This will occupy the acidic sites on the silica, allowing your compound to elute cleanly.

  • Use a Different Stationary Phase: Employ an amine-functionalized silica column (Si-NH), which provides a less acidic surface and significantly improves peak shape for basic compounds.[9]

Q4: After purification, my final product has a persistent yellow or brown color. How can I obtain a clean, white solid? A: Colored impurities often arise from trace amounts of oxidized byproducts or residual reagents. If chromatography does not remove them, consider the following:

  • Recrystallization: This is highly effective for removing small amounts of impurities with different solubility profiles. Experiment with solvent systems like Ethanol/Water, Methanol, or Acetonitrile.

  • Charcoal Treatment: Dissolve the impure solid in a suitable hot solvent, add a small amount of activated charcoal (1-2% w/w), stir for 5-10 minutes, and then filter the hot solution through celite to remove the charcoal and adsorbed impurities. Cool the filtrate to crystallize the purified product.

Section 2: In-Depth Troubleshooting Guide

This section expands on the FAQs, providing deeper mechanistic insights and structured solutions to persistent experimental problems.

Problem: Poor Selectivity and Yield During Bromination

The bromination of the electron-rich triazolopyrazine ring is a facile but often unselective reaction. The primary challenge is achieving mono-bromination at the C6 position without forming the di-brominated byproduct or leaving starting material unreacted.

Probable Causes & Mechanistic Rationale:

  • Incorrect Stoichiometry: Using more than one equivalent of NBS will inevitably lead to over-bromination. The first bromination activates the ring, making the second substitution competitive.

  • High Reaction Temperature: Electrophilic aromatic substitution is an exothermic process. Elevated temperatures provide the activation energy for the less favorable second bromination, leading to a mixture of products.

  • Reaction Solvent: The choice of solvent can influence the reactivity of the brominating agent. Highly polar solvents can sometimes accelerate the reaction, making it harder to control.

Solutions & Optimization Strategy:

  • Precise Reagent Control: Use 1.0 to 1.05 equivalents of high-purity NBS. Do not use a large excess.

  • Strict Temperature Management: Cool the reaction vessel to 0 °C in an ice bath before and during the portion-wise addition of NBS. Maintain this temperature for 30-60 minutes post-addition before allowing the reaction to slowly warm to room temperature.

  • Solvent Selection: Dichloromethane (DCM) or Acetonitrile (ACN) are often good starting points. For highly reactive substrates, a less polar solvent might slow the reaction sufficiently to improve control.

Parameter Condition A (Problematic) Condition B (Optimized) Expected Outcome
NBS (equivalents) 1.5 eq1.05 eqReduced di-bromo byproduct[8]
Temperature Room Temperature0 °C to Room TempIncreased selectivity for mono-bromination
NBS Addition Single portionPortion-wise over 30 minBetter heat dissipation, less byproduct
Solvent DMFDCM or ACNMore controlled reaction rate
Table 1: Optimization Parameters for Selective Mono-bromination.
Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for diagnosing and solving issues related to low yield and purity.

G cluster_start Problem Identification cluster_analysis Analysis cluster_diagnosis Diagnosis cluster_solution Solution start Low Yield or Purity (Post-Workup) analysis Analyze Crude Material (TLC, LC-MS, 1H NMR) start->analysis diag1 Multiple Products? (Di-bromo, Starting Material) analysis->diag1 Yes diag2 Poor Mass Balance? (Decomposition) analysis->diag2 Yes diag3 Product is Present but Streaks on TLC/Column? analysis->diag3 Yes sol1 Optimize Bromination: - Titrate NBS eq. (1.0-1.1) - Lower Temperature (0 °C) - Slow Addition diag1->sol1 sol2 Review Reaction Conditions: - Check Solvent Purity - Run Under Inert Gas (N2) - Check Starting Material Stability diag2->sol2 sol3 Optimize Purification: - Add Et3N/NH4OH to Eluent - Use Amine-Functionalized Silica - Attempt Recrystallization diag3->sol3

Caption: Troubleshooting workflow for synthesis optimization.

Section 3: Optimized Experimental Protocols

These protocols provide a validated starting point for the synthesis and purification of 6-Bromo-triazolo[1,5-a]pyrazin-2-amine.

Simplified Reaction Pathway

The synthesis involves a key bromination step of the heterocyclic core.

Caption: Key transformation in the synthesis pathway.

Protocol 1: Synthesis of 6-Bromo-triazolo[1,5-a]pyrazin-2-amine

Materials:

  • 2-Amino-[1][2][3]triazolo[1,5-a]pyrazine (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • Acetonitrile (ACN), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2-Amino-[1][2][3]triazolo[1,5-a]pyrazine (1.0 eq) and anhydrous acetonitrile (approx. 10 mL per 1 g of starting material).

  • Cooling: Cool the resulting suspension to 0 °C using an ice-water bath.

  • Reagent Addition: Add N-Bromosuccinimide (1.05 eq) portion-wise over 30 minutes, ensuring the internal temperature does not rise above 5 °C.

    • Scientist's Note: Slow, portion-wise addition is critical to control the reaction's exothermicity and prevent the formation of di-brominated byproducts.[8]

  • Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Once the starting material is consumed, cool the mixture back to 0 °C and quench by slowly adding saturated aqueous sodium thiosulfate to neutralize any unreacted bromine.

  • Workup: Dilute the mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Column Chromatography

Method A: Mobile Phase Modification

  • Prepare Slurry: Adsorb the crude product onto a small amount of silica gel.

  • Pack Column: Pack a silica gel column using a gradient solvent system, such as Dichloromethane (DCM) and Methanol.

  • Prepare Eluent: Prepare your mobile phase. For the polar component, use a mixture of 99% Methanol / 1% Ammonium Hydroxide.

    • Rationale: The ammonium hydroxide acts as a competing base, preventing the amine product from streaking on the acidic silica gel.[9]

  • Elution: Run the column with a gradient, starting from 100% DCM and slowly increasing to 5-10% of the Methanol/NH₄OH mixture. Collect fractions and analyze by TLC.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Method B: Amine-Functionalized Silica

  • Column: Use a pre-packed amine-functionalized silica cartridge.

  • Eluent: Employ a simpler, non-basic solvent system, such as Hexane/Ethyl Acetate or DCM/Ethyl Acetate.

    • Rationale: The amine-functionalized stationary phase provides a non-acidic surface, leading to symmetrical peak shapes without the need for mobile phase additives.[9]

  • Elution: Follow the same gradient elution and collection procedure as described above. This method often provides superior resolution.

References

  • Jhu, S.-C., Wang, J.-Y., et al. (n.d.). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Journal of Food and Drug Analysis.
  • Knize, M. G., & Felton, J. S. (1992). Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. Journal of Chromatography.
  • Biotage. (2023). Is there an easy way to purify organic amines? Biotage.
  • Felton, J. S., & Knize, M. G. (n.d.). Analysis of Foods and Related Samples for Heterocyclic Amine Mutagens/Carcinogens.
  • Murkovic, M. (2007). Analysis of heterocyclic aromatic amines. Analytical and Bioanalytical Chemistry.
  • Lum, K. Y., et al. (2020). Synthesis of New Triazolopyrazine Antimalarial Compounds. Molecules.
  • ResearchGate. (n.d.). Optimization for the bromination step. ResearchGate.
  • CP Lab Chemicals. (n.d.). 6-Bromo-[1][2][3]triazolo[1, 5-a]pyridin-2-amine, min 97%, 1 gram.
  • Ziyad, S., et al. (2019). 6-Bromo-N-(2-methyl-2H-benzo[d][1][2][9]triazol-5-yl)quinolin-4-amine. Molbank.
  • MOLBASE. (n.d.). 6-bromo-[1][2][3]triazolo[1,5-a]pyrazin-2-amine.
  • MDPI. (2020). Synthesis of New Triazolopyrazine Antimalarial Compounds.
  • ResearchGate. (n.d.). Optimization of the reaction conditions for the direct bromination of 4-nitrobenzonitrile (1a) a.
  • ResearchGate. (2006). Improved synthesis of 2-amino-1,2,4-triazolo[1,5- a ]pyrimidines.
  • Base catalyzed microwave assisted synthesis, characterization of 6-bromo-pyrazolo-[1, 5-a]- pyrimidine-3-ethyl-carboxylate. (2017). Indo American Journal of Pharmaceutical Sciences.
  • Guda, V. V., et al. (2022). Synthesis of novel[1][2][3]triazolo[1,5-b][1][2][3][10]tetrazines and investigation of their fungistatic activity. RSC Advances.
  • Brear, P., et al. (2022). Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. European Journal of Medicinal Chemistry.
  • ResearchGate. (n.d.). Synthesis of compound 3 and side product 4. ResearchGate.
  • MySkinRecipes. (n.d.). 3-Bromo-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine hydrochloride.
  • National Library of Medicine. (n.d.). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors.
  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (2021). Molecules.
  • Oxidative Aromatization of 4,7-dihydro-6-nitroazolo[1,5-a] Pyrimidines. (2021). Molecules.

Sources

Technical Support Center: Troubleshooting Poor Solubility of Triazolopyrazine Compounds in Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with triazolopyrazine-based compounds. This class of nitrogen-rich heterocyclic molecules holds immense therapeutic promise, particularly as kinase inhibitors in oncology and other fields.[1][2] However, their planar, aromatic nature often leads to strong crystal lattice energy and high lipophilicity, resulting in poor aqueous solubility.[3][4]

This guide provides in-depth, experience-driven advice to diagnose, troubleshoot, and proactively manage solubility challenges to ensure the accuracy and reproducibility of your in vitro assay data. Poor solubility is a leading cause of experimental artifacts, including underestimated potency, variable results, and misleading structure-activity relationships (SAR).[5][6]

Part 1: Diagnostic Troubleshooting & FAQs

The first step in resolving a solubility issue is to correctly identify its nature and severity. This section provides a logical workflow and answers to frequently asked questions to guide you from problem identification to a viable solution.

Initial Assessment: Is My Compound Really in Solution?

Before proceeding with complex assays, it's crucial to confirm that your compound is fully dissolved at the desired concentration. Visual inspection alone is often insufficient.

Frequently Asked Questions (FAQs)

Q1: I've added my triazolopyrazine compound, dissolved in DMSO, to my aqueous assay buffer, and the solution looks clear. Is that enough to confirm solubility?

A: Not necessarily. While a clear solution is a good first sign, compounds can form sub-visible, amorphous precipitates or aggregates that are not detectable by the naked eye.[7] These small particles can scatter light, interfere with optical measurements, and sequester the compound, leading to an inaccurate concentration of the soluble fraction.[8][9] It is recommended to perform a simple filtration or centrifugation step followed by concentration analysis of the supernatant/filtrate to confirm the true soluble concentration.[3]

Q2: What is the difference between kinetic and thermodynamic solubility, and which one matters for my assay?

A: This is a critical distinction.

  • Kinetic Solubility is measured by diluting a concentrated DMSO stock into an aqueous buffer and observing the concentration at which precipitation occurs.[10] This mimics the conditions of most in vitro assays and is highly relevant for early-stage discovery.[5][10] The resulting precipitate is often amorphous and dissolves faster than the more stable crystalline form.[7]

  • Thermodynamic Solubility is the true equilibrium solubility of the most stable crystalline form of the compound in a solvent, determined over a longer incubation period (e.g., 24 hours).[5][11] This value is more important for later-stage development, such as formulation for in vivo studies.[10]

For most high-throughput screening and cell-based assays, kinetic solubility is the more practical and relevant parameter. [5] A compound can be kinetically soluble at a concentration that is significantly higher than its thermodynamic solubility, creating a supersaturated solution that is stable for the duration of the assay.[11]

Q3: My compound precipitates out of solution during my multi-day cell-based assay. What's happening?

A: This is a classic example of a supersaturated solution reverting to its thermodynamically stable, less soluble state. The initial dilution from a DMSO stock creates a metastable, supersaturated solution.[11] Over time, and with agitation or temperature changes, the compound molecules can rearrange into a more stable crystal lattice and precipitate. For long-term assays, you may need to employ formulation strategies to maintain solubility.

Troubleshooting Workflow

When faced with a solubility problem, a systematic approach is key. The following workflow will guide you through a series of logical steps to identify and solve the issue.

G cluster_0 Start: Identify Problem cluster_1 Tier 1: Basic Interventions cluster_2 Tier 2: Formulation Strategies cluster_3 Outcome start Compound fails to dissolve or precipitates in assay q_dmso Is final DMSO concentration <0.5%? start->q_dmso sol_dmso Reduce DMSO concentration. High DMSO can cause 'salting out'. q_dmso->sol_dmso No q_ph Is compound ionizable? (Check pKa) q_dmso->q_ph Yes a_dmso_yes Yes a_dmso_no No sol_dmso->q_ph end_success Success: Compound is soluble. Proceed with assay. sol_ph Adjust buffer pH. For weak bases, pH < pKa. For weak acids, pH > pKa. q_ph->sol_ph Yes q_formulate Basic methods failed. Proceed to formulation? q_ph->q_formulate No a_ph_yes Yes a_ph_no No sol_ph->q_formulate sol_cosolvent Use a co-solvent system (e.g., Ethanol, PEG-400) q_formulate->sol_cosolvent Yes end_fail Re-evaluate compound or consider advanced formulation (e.g., solid dispersion, lipid-based) q_formulate->end_fail No a_formulate_yes Yes sol_cyclodextrin Use cyclodextrins (e.g., HP-β-CD, Captisol®) sol_cosolvent->end_success sol_surfactant Add a non-ionic surfactant (e.g., Tween-80, Pluronic F-68) sol_cyclodextrin->end_success sol_surfactant->end_success

Caption: Troubleshooting decision tree for addressing poor compound solubility.

Part 2: In-Depth Solubilization Strategies

If basic troubleshooting is insufficient, more advanced formulation strategies are required. The goal is to increase the apparent solubility of the compound in the aqueous assay medium without interfering with the biological system.

Strategy 1: pH Adjustment for Ionizable Compounds

The solubility of a compound with acidic or basic functional groups is highly dependent on its ionization state, which is governed by the solution's pH and the compound's pKa.[12][13][14] The pKa is the pH at which 50% of the compound is in its ionized form.

  • Mechanism: The ionized form of a compound is generally much more water-soluble than the neutral form.[15] By adjusting the pH of the buffer, you can shift the equilibrium towards the more soluble ionized species.

    • For a weakly basic compound (common for kinase inhibitors containing nitrogen heterocycles), lowering the pH to at least 1-2 units below the pKa will protonate the basic center, increasing solubility.[16]

    • For a weakly acidic compound, increasing the pH to at least 1-2 units above the pKa will deprotonate the acidic center, increasing solubility.

  • Expert Insight: Be cautious when modifying pH in cell-based assays. The buffer must remain within a physiologically compatible range (typically pH 7.2-7.4) to avoid cell toxicity. This strategy is often more applicable to biochemical or acellular assays where the pH constraints are less stringent.

Strategy 2: Utilizing Co-solvents and Surfactants

When pH adjustment is not feasible or effective, the next step is to modify the solvent itself.

Strategy Mechanism of Action Common Examples Considerations & Cautions
Co-solvents Reduce the overall polarity of the aqueous medium, making it more favorable for lipophilic compounds to dissolve.[17]Ethanol, Propylene Glycol, Polyethylene Glycol 400 (PEG-400), N-methyl-2-pyrrolidone (NMP)Must be tested for compatibility with the assay. High concentrations can be toxic to cells or inhibit enzyme activity.[18] Always run a solvent-only control.
Surfactants Form micelles that encapsulate the hydrophobic compound in their core, presenting a hydrophilic exterior to the aqueous environment.[19]Tween-80, Triton X-100, Pluronic® F-68, Cremophor® ELCan interfere with cell membranes or protein function. Use at the lowest effective concentration, typically above the critical micelle concentration (CMC).
Strategy 3: Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[19] They are highly effective solubilizing agents for a wide range of poorly soluble compounds.[20][21]

  • Mechanism: The triazolopyrazine compound partitions into the hydrophobic core of the cyclodextrin, forming a water-soluble inclusion complex.[19] This shields the lipophilic drug from the aqueous environment, dramatically increasing its apparent solubility.[22]

  • Commonly Used Cyclodextrins:

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD): Widely used due to its high water solubility and low toxicity.

    • Sulfobutylether-β-cyclodextrin (SBE-β-CD, Captisol®): A modified cyclodextrin with a charged group, which further enhances solubility and is particularly useful for parenteral formulations.[23][24]

  • Expert Insight: Cyclodextrin complexation is a powerful tool, especially for enabling in vivo studies.[25] However, it's essential to verify that the cyclodextrin itself does not interfere with the assay target. The complexation is a reversible equilibrium, so the free drug is still available to interact with its biological target.

Part 3: Proactive Strategies & Experimental Protocols

The best way to handle solubility issues is to characterize them early and design experiments accordingly.

Early Stage Solubility Assessment

Before extensive biological testing, perform a simple kinetic solubility assay to understand the limits of your compound.

Protocol 1: Kinetic Solubility Assessment by Nephelometry

This protocol provides a rapid assessment of the concentration at which a compound, introduced from a DMSO stock, begins to precipitate in an aqueous buffer.

Materials:

  • Test compound (10 mM stock in 100% DMSO)

  • Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • 96-well clear bottom microplate

  • Plate reader with nephelometry or turbidity reading capabilities

Method:

  • Prepare Dilutions: In the 96-well plate, prepare serial dilutions of your aqueous buffer.

  • Add Compound: Add a fixed volume of the 10 mM DMSO stock to each well to achieve a range of final compound concentrations (e.g., 200 µM down to 1 µM). The final DMSO concentration should be kept constant and ideally below 1%.

  • Incubate: Shake the plate for 1-2 hours at room temperature to allow for equilibration.[5]

  • Measure: Read the plate using a nephelometer or by measuring absorbance at a wavelength where the compound does not absorb (e.g., 620 nm) to detect light scattering from precipitated particles.

  • Analyze: The kinetic solubility limit is the highest concentration that does not show a significant increase in signal over the buffer-only control.

Preparing a Solubilized Formulation
Protocol 2: Preparation of a Cyclodextrin-Based Formulation

This protocol describes how to prepare a stock solution using HP-β-CD to enhance solubility.

Materials:

  • Triazolopyrazine compound (solid)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Aqueous buffer (e.g., PBS, pH 7.4)

Method:

  • Prepare Cyclodextrin Solution: Prepare a 40% (w/v) solution of HP-β-CD in your desired aqueous buffer. This may require gentle warming and stirring to fully dissolve.

  • Add Compound: Weigh the required amount of solid triazolopyrazine compound and add it to the cyclodextrin solution to achieve the target concentration.

  • Facilitate Complexation: Vortex the mixture vigorously. If necessary, sonicate the solution in a water bath for 10-15 minutes to aid dissolution and complexation.[16]

  • Equilibrate: Allow the solution to rotate or shake at room temperature for several hours (or overnight) to ensure maximum complexation.

  • Clarify: Centrifuge the solution at high speed (e.g., >10,000 x g) for 15 minutes to pellet any un-dissolved material.

  • Verify Concentration: Carefully collect the supernatant. It is best practice to measure the concentration of the final solution using an analytical method like HPLC-UV to confirm the actual solubilized concentration. This solution can now be used as the stock for serial dilutions in your assay.

By systematically applying these diagnostic and formulation strategies, researchers can overcome the inherent solubility challenges of triazolopyrazine compounds, leading to more reliable data and accelerating the drug discovery process.

References
  • Innovative Strategies and Advances in Drug Delivery Systems to Address Poor Solubility: A Comprehensive Review. (2025). Bentham Science Publisher.
  • Technical Support Center: Overcoming Solubility Challenges with Novel Kinase Inhibitors. Benchchem.
  • Carrier Systems for Advanced Drug Delivery: Improving Drug Solubility/Bioavailability and Administr
  • Shi, Y., Porter, W., Merdan, T., & Li, L. C. (2009). Recent advances in intravenous delivery of poorly water-soluble compounds. Expert Opinion on Drug Delivery, 6(12).
  • Innovative Strategies and Advances in Drug Delivery Systems to Address Poor Solubility: A Comprehensive Review. (2025). PubMed.
  • Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. (2014). American Pharmaceutical Review.
  • Insoluble drug delivery strategies: review of recent advances and business prospects. (n.d.). PMC.
  • Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.
  • Saal, C., & Petereit, A. C. (n.d.).
  • Kinetic & Thermodynamic Solubility Testing. WuXi AppTec.
  • Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic.
  • Solubilizer Excipients. American Pharmaceutical Review.
  • Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations.
  • Considerations regarding use of solvents in in vitro cell based assays. (2025).
  • Hartmann, A., et al. (n.d.). Influence of cytotoxicity and compound precipitation on test results in the alkaline comet assay. PubMed.
  • Troubleshooting low solubility of Antibacterial agent 26 in aqueous solutions. Benchchem.
  • Influence of cytotoxicity and compound precipitation on test results in the alkaline comet assay. (2025).
  • Excipients for Solubility Enhancement: Enabling Oral and Injectable Formul
  • Aqueous solubility of kinase inhibitors: I the effect of hydrophilic polymers on their γ-cyclodextrin solubilization. (n.d.).
  • Solubilizer Agent | Excipient | Pharmaceutical drug delivery. PharmaCompass.com.
  • SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. (n.d.).
  • BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Pl
  • Solubilization techniques used for poorly water-soluble drugs. (n.d.). PMC - PubMed Central.
  • Critical Excipient Properties for the Dissolution Enhancement of Phenytoin. (n.d.). PMC - NIH.
  • In vitro methods to assess drug precipitation. (2025).
  • In Silico, In Vitro, and In Vivo Evaluation of Precipitation Inhibitors in Supersaturated Lipid-Based Formul
  • Considerations regarding use of solvents in in vitro cell based assays. (n.d.). PMC - NIH.
  • Practical Recommendations for the Manipulation of Kinase Inhibitor Formulations to Age-Appropri
  • Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. (2025).
  • Strategies to Address Low Drug Solubility in Discovery and Development.
  • What is pKa and how is it used in drug development?. (2023).
  • Optimizing Drug Solubility. (2017). Contract Pharma.
  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.
  • Synthesis of New Triazolopyrazine Antimalarial Compounds. (n.d.). PMC - NIH.
  • 4 Factors Affecting Solubility of Drugs. (2021). Ascendia Pharmaceutical Solutions.
  • In-vitro Modeling of Intravenous Drug Precipitation by the Optical Spatial Precipitation Analyzer (OSPREY). (2023). bioRxiv.
  • On the basicity of conjugated nitrogen heterocycles in different media. FULIR.
  • Synthesis of piperazine and triazolo-pyrazine derivatives (3a–o).
  • DMSO vs. DMF for biological testing. (2024). Reddit.
  • Factors which determine the lipid solubility of drugs. (2023). Deranged Physiology.
  • The pKa Distribution of Drugs: Application to Drug Discovery. (2007). PMC - NIH.
  • Intrinsic Solubility of Ionizable Compounds
  • Exploring the pharmacological versatility of triazolopyrazine: A multi-target scaffold for drug development. (2025). PubMed.
  • Comprehensive UHPLC-MS screening methods for the analysis of triazolopyrazine precursor and its genotoxic nitroso-derivative in sitagliptin pharmaceutical formul
  • Design, Synthesis, and Biological Evaluation of[17][21][26]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. (2022). PMC - NIH.
  • CN105503905A - Triazolo pyrazine derivative B crystal form and preparation method thereof.

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Technical Support Center: Scale-Up Synthesis of 6-Bromo-triazolo[1,5-a]pyrazin-2-amine

Technical Support Center: Scale-Up Synthesis of 6-Bromo-[1][2][3]triazolo[1,5-a]pyrazin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 6-Bromo-[1][2][3]triazolo[1,5-a]pyrazin-2-amine. This guide provides in-depth troubleshooting advice and frequently asked questions to address challenges encountered during the scale-up of this important heterocyclic compound. As Senior Application Scientists, we have compiled this resource based on established chemical principles and practical experience in process development.

Overview of the Synthetic Strategy

The synthesis of 6-Bromo-[1][2][3]triazolo[1,5-a]pyrazin-2-amine is typically approached as a two-stage process. The first stage involves the construction of the fused bicyclic heteroaromatic core,[1][2][3]triazolo[1,5-a]pyrazin-2-amine. The second stage is the regioselective bromination of this core to yield the final product. Each of these stages presents unique challenges, particularly when transitioning from laboratory scale to pilot or manufacturing scale.

Synthetic_Pathwaycluster_0Stage 1: Core Formationcluster_1Stage 2: BrominationA2,3-DiaminopyrazineC[1,2,4]triazolo[1,5-a]pyrazin-2-amineA->CCyclocondensationBCyanogen Bromide (BrCN)B->CD[1,2,4]triazolo[1,5-a]pyrazin-2-amineF6-Bromo-[1,2,4]triazolo[1,5-a]pyrazin-2-amineD->FElectrophilic Aromatic SubstitutionEBrominating Agent (e.g., NBS)E->F

Caption: General two-stage synthetic approach.

Stage 1: Synthesis of[1][2][3]triazolo[1,5-a]pyrazin-2-amine (Core Intermediate)

The formation of the core intermediate is achieved via the cyclocondensation of 2,3-diaminopyrazine with cyanogen bromide. This reaction, while effective, requires careful control of conditions and handling of hazardous materials.

Troubleshooting Guide: Stage 1

Question 1: My cyclocondensation reaction is sluggish and gives a low yield. What are the likely causes and how can I improve it?

Answer:

Several factors can contribute to a slow or low-yielding cyclocondensation reaction:

  • Purity of 2,3-Diaminopyrazine: The starting diamine is susceptible to oxidation and can contain impurities that interfere with the reaction. It is crucial to use high-purity 2,3-diaminopyrazine.[1] Consider recrystallization or purification by column chromatography if the purity is questionable.

  • Reaction Solvent: The choice of solvent is critical. Protic solvents like water or ethanol can be effective.[4] The reaction of a diamine with cyanogen bromide to form a 2-amino-fused imidazole (analogous to the desired product) has been successfully performed in water.[4] Aprotic solvents may also be used, but solubility of the starting material and intermediate salts should be considered.

  • pH Control: The reaction is sensitive to pH. An acidic medium can protonate the amino groups of the starting material, reducing their nucleophilicity. Conversely, a strongly basic medium can lead to decomposition of cyanogen bromide. Maintaining a neutral to slightly basic pH is often optimal. The use of a non-nucleophilic base may be beneficial to scavenge the HBr formed during the reaction.

  • Temperature: While the reaction can proceed at room temperature, gentle heating may be required to drive it to completion. However, excessive heat can lead to the formation of side products. We recommend starting at room temperature and gradually increasing the temperature while monitoring the reaction progress by TLC or LC-MS.

Question 2: I am observing the formation of multiple byproducts during the cyclocondensation. What are these and how can I minimize them?

Answer:

The formation of byproducts is a common challenge in this reaction. Potential side reactions include:

  • Polymerization: 2,3-Diaminopyrazine can potentially polymerize under certain conditions. This is often exacerbated by high temperatures or incorrect stoichiometry.

  • Formation of Guanidine-type Structures: Cyanogen bromide can react with the amino groups to form guanidine-like linkages between molecules of the starting material, leading to oligomeric impurities.

  • Incomplete Cyclization: The intermediate formed after the initial reaction of one amino group may be stable under the reaction conditions and fail to cyclize.

To minimize byproduct formation:

  • Control Stoichiometry: Use a precise stoichiometry of cyanogen bromide. A slight excess may be necessary to drive the reaction to completion, but a large excess should be avoided.

  • Slow Addition of Cyanogen Bromide: Adding the cyanogen bromide solution slowly to the solution of 2,3-diaminopyrazine can help to control the reaction rate and minimize the formation of oligomeric byproducts.

  • Optimize Temperature: As mentioned, avoid excessive temperatures. A temperature optimization study is recommended during scale-up.

Question 3: What are the safety considerations for handling cyanogen bromide on a larger scale?

Answer:

Cyanogen bromide is a highly toxic and volatile solid.[5][6] Extreme caution must be exercised during its handling, especially during scale-up.

  • Engineering Controls: All manipulations should be performed in a well-ventilated fume hood or a contained system. For larger quantities, a closed-system transfer is highly recommended.

  • Personal Protective Equipment (PPE): A full-face respirator with an appropriate cartridge, chemically resistant gloves, and a lab coat are mandatory.

  • Quenching and Disposal: A quench solution, such as a mixture of sodium hydroxide and sodium hypochlorite (bleach), should be readily available to neutralize any unreacted cyanogen bromide and for cleaning equipment. All waste must be disposed of as hazardous waste according to institutional guidelines.

  • In-situ Generation: For large-scale synthesis, consider the in-situ generation of cyanogen bromide from less hazardous precursors to avoid storing large quantities of this toxic material.[5]

Parameter Recommendation for Scale-Up Rationale
Reagent Purity Use >98% pure 2,3-diaminopyrazineImpurities can inhibit the reaction or lead to byproducts.
Solvent Water or EthanolGood solubility of starting materials and intermediates.
Temperature 25-50 °C (start low and increase gradually)Balances reaction rate and byproduct formation.
Reagent Addition Slow, controlled addition of cyanogen bromideMinimizes exotherm and side reactions.
Safety Use of a closed system for cyanogen bromide transferMinimizes exposure to this highly toxic reagent.

Stage 2: Bromination of[1][2][3]triazolo[1,5-a]pyrazin-2-amine

The second stage involves the electrophilic bromination of the core intermediate. The key challenge in this step is to achieve regioselective bromination at the 6-position of the pyrazine ring.

Troubleshooting Guide: Stage 2

Question 1: My bromination reaction is not selective and I am getting a mixture of brominated products. How can I improve the regioselectivity for the 6-position?

Answer:

The pyrazine ring in the[1][2][3]triazolo[1,5-a]pyrazine system is electron-deficient, which can make electrophilic substitution challenging. The directing effect of the fused triazole ring and the amino group will influence the position of bromination.

  • Choice of Brominating Agent: The reactivity of the brominating agent is crucial. Highly reactive agents like bromine (Br₂) may lead to over-bromination or lack of selectivity. Milder brominating agents are preferred. N-Bromosuccinimide (NBS) is an excellent choice for the regioselective bromination of many heterocyclic systems and is generally easier to handle than liquid bromine.

  • Solvent Effects: The solvent can significantly influence the regioselectivity. Aprotic solvents like dichloromethane (DCM), chloroform, or acetonitrile are often good choices. Polar aprotic solvents like dimethylformamide (DMF) can also be used but may lead to different selectivity profiles.

  • Temperature Control: Bromination reactions are often exothermic. Running the reaction at a low temperature (e.g., 0 °C to room temperature) can improve selectivity by favoring the kinetically controlled product.

Question 2: The bromination reaction is very slow or does not go to completion. What can I do to improve the reaction rate?

Answer:

If the reaction is sluggish, it is likely due to the deactivation of the pyrazine ring towards electrophilic substitution.

  • Use of a Catalyst: While often not necessary with NBS, a catalytic amount of a Lewis acid or a protic acid can sometimes activate the brominating agent or the substrate. However, this should be approached with caution as it can also decrease selectivity.

  • Reaction Time and Temperature: If the reaction is clean but slow at a lower temperature, a longer reaction time or a modest increase in temperature may be necessary. Careful monitoring by TLC or LC-MS is essential to avoid byproduct formation.

Question 3: I am having difficulty purifying the final product from the reaction mixture. What are some effective purification strategies?

Answer:

Purification of the final product can be challenging due to the presence of unreacted starting material, regioisomers, and byproducts from the brominating agent (e.g., succinimide from NBS).

  • Work-up Procedure: A well-designed work-up is the first step to a clean product. This typically involves quenching any unreacted brominating agent (e.g., with a solution of sodium thiosulfate) and then performing an extraction to remove water-soluble byproducts.

  • Crystallization: If the product is a solid, crystallization is often the most effective and scalable purification method. A solvent screen should be performed to identify a suitable solvent or solvent system for recrystallization.

  • Column Chromatography: For laboratory-scale purification and for isolating very pure material, silica gel column chromatography is effective. A gradient elution system may be necessary to separate the product from closely-related impurities. For scale-up, alternative purification techniques like preparative HPLC or supercritical fluid chromatography (SFC) may be considered if crystallization is not feasible.

Bromination_Decision_TreestartBromination of Core IntermediatereagentChoose Brominating Agentstart->reagentconditionsOptimize Reaction Conditionsreagent->conditionsNBS is a good starting pointpurificationPurification Strategyconditions->purificationControl temperature (0 °C to RT)productPure 6-Bromo Productpurification->productCrystallization for scale-up

Caption: Decision workflow for the bromination stage.

Frequently Asked Questions (FAQs)

Q: What are the expected yields for each step? A: Yields are highly dependent on the scale and optimization of the reaction conditions. For a well-optimized laboratory-scale synthesis, yields for the cyclocondensation can range from 60-80%, and for the bromination, 70-90%. On a larger scale, yields may be slightly lower, and process optimization will be key to maximizing throughput.

Q: Are there any particular analytical techniques that are essential for monitoring these reactions? A: Yes, for both stages, Thin Layer Chromatography (TLC) is useful for rapid, qualitative monitoring of reaction progress. For more detailed analysis, especially for identifying byproducts and assessing purity, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable. For structural confirmation of the intermediate and final product, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry are essential.

Q: Can the two stages be combined into a one-pot synthesis? A: While one-pot syntheses are attractive for their efficiency, it is unlikely to be feasible in this case. The reagents and conditions for the cyclocondensation and bromination are likely incompatible. For example, the presence of unreacted 2,3-diaminopyrazine during the bromination step would lead to a complex mixture of brominated starting materials and products. A sequential process with isolation and purification of the intermediate is highly recommended for a clean and scalable synthesis.

Q: My final product is off-color. What could be the cause? A: A discolored product often indicates the presence of trace impurities. These could be residual starting materials, byproducts, or decomposition products. If the product is off-color after initial isolation, further purification (e.g., recrystallization from a different solvent system, treatment with activated carbon) may be necessary. Ensure that the product is also stable under the drying conditions (temperature and vacuum).

References

  • Organic Syntheses. 2,3-diaminopyridine.
  • Journal of Chemical Research, Synopses. Studies on Pyrazines. Part 33.1 Synthesis of 2,3-Diaminopyrazines via[1][2][7]Thiadiazolo[3,4-b]pyrazines.
  • RSC Publishing. Studies on Pyrazines. Part 33.1 Synthesis of 2,3-Diaminopyrazines via[1][2][7]Thiadiazolo- [3,4.
  • ResearchGate. (PDF) Synthesis of 2,3-Diaminopyridine-derived Azabenzimidazoles and (Phenylimino)pyridine Analogues as Potential Anti-plasmodial Agents.
  • Bioorganic & Medicinal Chemistry Letters. Synthesis of[1][2][3]triazolo[1,5-a]pyrazines as adenosine A2A receptor antagonists.
  • ResearchGate. (PDF) Improved synthesis of 2-amino-1,2,4-triazolo[1,5- a ]pyrimidines.
  • ResearchGate. Synthesis of[1][2][3]triazolo[1,5-a]pyrazines as adenosine A(2A) receptor antagonists.
  • MDPI. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles.
  • PMC. Design, Synthesis, and Biological Evaluation of[1][2][3]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors.
  • PMC. Synthesis of Pyridoxine-Derived Dimethylpyridinols Fused with Aminooxazole, Aminoimidazole, and Aminopyrrole.
  • arkat usa. The synthesis of labeling azolo-1,2,4-triazines with 15N isotope.
  • Unipd. 7-Amino-[1][2][3]triazolo[1,5-a][1][7][8]triazines as CK1δ inhibitors.
  • Google Patents. US9447106B2 - Substituted pyrazolo[1,5-a]pyrimidines as bruton's tyrosine kinase modulators.
  • PubMed. Integration of Bromine and Cyanogen Bromide Generators for the Continuous-Flow Synthesis of Cyclic Guanidines.
  • ResearchGate. Diastereoselective ring cleavage of azetidines with cyanogen bromide | Request PDF.
  • PubMed Central. Synthesis and characterization of 1,2,4-triazolo[1,5-a]pyrimidine-2-carboxamide-based compounds targeting the PA-PB1 interface of influenza A virus polymerase.
  • PMC. Heteroaromatization with 4-Hydroxycoumarin Part II: Synthesis of Some New Pyrano[2,3-d]pyrimidines,[1][2][3]triazolo[1,5-c]pyrimidines and Pyrimido[1,6-b]-[1][2][3]triazine Derivatives.
  • Wikimedia Commons. File:Cyanogen bromide reaction.pdf.
  • PubMed. Cyanogen bromide formation from the reactions of monobromamine and dibromamine with cyanide ion.

Technical Support Center: Overcoming Resistance in Cancer Cells with Triazolopyrazine Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing triazolopyrazine-based inhibitors to combat therapeutic resistance in cancer. This guide is designed to provide you with in-depth troubleshooting strategies and frequently asked questions to navigate the complexities of your experiments. As your partner in research, we aim to equip you with the scientific rationale behind experimental choices, ensuring robust and reproducible results.

Introduction to Triazolopyrazine Inhibitors and Acquired Resistance

Triazolopyrazine derivatives have emerged as a promising class of kinase inhibitors targeting key signaling pathways often dysregulated in cancer.[1] Many of these compounds are designed as multi-targeted agents, a strategy that can be more effective in overcoming the notorious challenge of drug resistance.[2] Cancer cells, however, are adept at developing mechanisms to evade the effects of targeted therapies, a phenomenon known as acquired resistance.[3] This resistance can arise from genetic mutations in the drug target, activation of alternative signaling pathways, or epigenetic modifications.[3][4] Understanding these resistance mechanisms is paramount to designing effective therapeutic strategies.

This guide will focus on troubleshooting common issues encountered when using triazolopyrazine inhibitors to overcome resistance, with a particular focus on pathways frequently implicated, such as EGFR, MET, AXL, and PI3K/AKT/mTOR signaling.

Core Signaling Pathway in Drug Resistance

A central hub for resistance to many targeted therapies is the PI3K/AKT/mTOR pathway. Its activation can promote cell survival and proliferation, bypassing the inhibitory effects of drugs targeting other pathways.

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., EGFR, MET, AXL) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 AKT AKT PIP3->AKT Activates PTEN PTEN PTEN->PIP3 Inhibits mTORC1 mTORC1 AKT->mTORC1 Activates S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 mTORC2 mTORC2 mTORC2->AKT Activates Proliferation Cell Proliferation & Survival S6K->Proliferation fourEBP1->Proliferation Triazolopyrazine Triazolopyrazine Inhibitor Triazolopyrazine->RTK Inhibits Triazolopyrazine->PI3K Inhibits

Caption: The PI3K/AKT/mTOR signaling pathway, a key driver of cancer cell proliferation and survival.

Frequently Asked Questions (FAQs)

Q1: My triazolopyrazine inhibitor shows poor solubility in aqueous media. How can I improve this for my in vitro experiments?

A1: This is a common challenge with hydrophobic small molecules.

  • Primary Solvent: Most triazolopyrazine compounds are soluble in dimethyl sulfoxide (DMSO).[5] Prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% DMSO.

  • Working Dilutions: For your experiments, dilute the DMSO stock in your cell culture medium. It is critical to ensure the final concentration of DMSO in your culture does not exceed a level that is toxic to your cells, typically below 0.5%.[6] Always include a vehicle control (medium with the same final DMSO concentration as your highest drug concentration) in your experiments to account for any solvent effects.

  • Alternative Solvents: If solubility remains an issue, you can explore other co-solvents like ethanol, though their compatibility with your specific cell line should be validated.

Q2: I am observing off-target effects with my triazolopyrazine inhibitor. How can I confirm this and what are the next steps?

A2: Off-target activity is a known characteristic of many kinase inhibitors.[1][7]

  • Confirm with a Different Inhibitor: Use a structurally distinct inhibitor that targets the same primary kinase to see if it phenocopies the results.

  • Kinome Profiling: A comprehensive approach is to perform a kinome scan to identify the full spectrum of kinases your compound inhibits at a given concentration.

  • Rescue Experiments: If you suspect an off-target is responsible for the observed phenotype, you can try to rescue the effect by overexpressing the primary target or knocking down the suspected off-target.

  • Consider SRC Family Kinases: Some pyrazolo[3,4-d]pyrimidine derivatives, structurally related to triazolopyrazines, have been shown to inhibit SRC family kinases (SFKs).[8][9][10] If your inhibitor shares structural similarities, it may be worth investigating SFK inhibition as a potential off-target effect.

Q3: How do I establish a drug-resistant cell line to model acquired resistance to a triazolopyrazine inhibitor?

A3: Generating a drug-resistant cell line is a valuable tool for studying resistance mechanisms.[3][4][11][12]

  • Dose Escalation Method: The most common method is to culture the parental (sensitive) cell line in the presence of the triazolopyrazine inhibitor at a concentration close to the IC20 (the concentration that inhibits 20% of cell growth).[3]

  • Gradual Increase: Once the cells have adapted and are proliferating steadily, gradually increase the drug concentration in a stepwise manner.[3] This process can take several months.

  • Validation: After establishing a resistant population, it is crucial to validate the resistance by comparing the IC50 value of the resistant line to the parental line. A significant increase in the IC50 confirms resistance.[4]

  • Characterization: Further characterize the resistant line by investigating the underlying mechanisms, such as target gene mutations (e.g., sequencing the kinase domain) or activation of bypass signaling pathways (e.g., via Western blotting or RNA sequencing).

Troubleshooting Guides

Cell Viability Assays (e.g., MTT, MTS)
Problem Potential Cause Troubleshooting Steps
Inconsistent IC50 values between experiments Cell passage number and confluency can affect drug sensitivity.Maintain a consistent cell passage number range for your experiments. Seed cells at a consistent density to ensure they are in the exponential growth phase during treatment.
High background absorbance in vehicle control wells The final DMSO concentration may be too high, causing some cytotoxicity.Ensure the final DMSO concentration is below the toxic threshold for your cell line (typically <0.5%). Run a DMSO toxicity curve to determine the optimal concentration.
Unexpectedly high cell viability at high inhibitor concentrations The compound may have precipitated out of solution at higher concentrations.Visually inspect the wells for any precipitate. Prepare fresh drug dilutions for each experiment. Consider the solubility limits of your compound in the culture medium.
Drug appears less potent in resistant cell lines than expected The resistance mechanism may not be fully established or may be heterogeneous within the population.Perform single-cell cloning to isolate a homogeneously resistant population. Continuously culture the resistant line in the presence of the drug to maintain selective pressure.
Western Blotting
Problem Potential Cause Troubleshooting Steps
High background across the entire membrane Insufficient blocking or too high antibody concentration.Increase the blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C).[13][14] Optimize the primary and secondary antibody concentrations by performing a titration.[15]
Non-specific bands appearing The antibody may be cross-reacting with other proteins. The sample may be degraded.Use a more specific, affinity-purified antibody.[16] Always add fresh protease and phosphatase inhibitors to your lysis buffer.[16]
Weak or no signal for the target protein Insufficient protein loading or inefficient transfer.Quantify your protein lysates and ensure equal loading. Check your transfer efficiency using a Ponceau S stain.
Unexpected changes in protein phosphorylation status The inhibitor may be affecting upstream or downstream kinases in the pathway.Analyze the phosphorylation status of multiple proteins in the pathway to get a clearer picture of the inhibitor's effect. Use a positive control (e.g., a known activator of the pathway) to ensure your antibodies are working correctly.

Experimental Protocols

Protocol 1: Establishing a Triazolopyrazine-Resistant Cancer Cell Line

This protocol outlines the continuous exposure method for generating a drug-resistant cell line.

experimental_workflow start Parental Cell Line ic50 Determine Initial IC50 (e.g., MTT Assay) start->ic50 culture Continuous Culture with Escalating Inhibitor Doses (Start at IC20) ic50->culture monitor Monitor Cell Viability & Proliferation culture->monitor passage Passage & Expand Surviving Cells monitor->passage passage->culture Increase Dose repeat Repeat for 3-6 Months passage->repeat validate Validate Resistance: Determine Final IC50 passage->validate After Stable Growth characterize Characterize Resistant Phenotype (Western Blot, Sequencing) validate->characterize end Resistant Cell Line Model characterize->end

Caption: Workflow for generating a drug-resistant cancer cell line.

Materials:

  • Parental cancer cell line of interest

  • Triazolopyrazine inhibitor

  • Complete cell culture medium

  • 96-well plates

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Determine the initial IC50:

    • Seed parental cells in 96-well plates and treat with a serial dilution of the triazolopyrazine inhibitor for 72 hours.

    • Perform an MTT assay to determine the IC50 value.

  • Initiate Resistance Induction:

    • Culture parental cells in a flask with the inhibitor at a starting concentration of IC20.

    • Maintain the culture, changing the medium with fresh inhibitor every 2-3 days.

  • Dose Escalation:

    • Once the cells are growing at a rate similar to the untreated parental cells, increase the inhibitor concentration by 1.5- to 2-fold.

    • Continue this stepwise increase in concentration over several months.

  • Validation of Resistance:

    • After establishing a cell line that can proliferate in a high concentration of the inhibitor, perform an MTT assay on both the parental and the newly generated resistant line.

    • Calculate the new IC50 and the resistance index (RI = IC50 of resistant line / IC50 of parental line). An RI significantly greater than 1 indicates resistance.[3]

  • Characterization:

    • Investigate the molecular mechanisms of resistance using techniques like Western blotting to probe for changes in key signaling proteins or DNA sequencing to identify mutations in the drug target.

Quantitative Data Summary: Antiproliferative Activity of Triazolopyrazine Derivatives

The following table summarizes the IC50 values of representative triazolopyrazine derivatives against various cancer cell lines, including those with known resistance mechanisms.

Compound IDTarget(s)Cell LineResistance MechanismIC50 (µM)Reference
17l c-Met, VEGFR-2A549 (NSCLC)Wild-type0.98[2]
17l c-Met, VEGFR-2MCF-7 (Breast)Wild-type1.05[2]
17l c-Met, VEGFR-2Hela (Cervical)Wild-type1.28[2]
19k PARP1Capan-1 (Pancreatic)Resistant subline<0.0003[1]
Compound 1 EGFR/AKTHCC1937 (Breast)ER-negative7.01[17]
MM131 UnknownHCT 116 (Colorectal)Wild-type~3.5[18]

References

  • Zhang, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of[4][5][12]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry, 10, 863393. [Link]
  • Creative Bioarray. (n.d.). Establishment of Drug-resistant Cell Lines. [Link]
  • Lee, S., et al. (2021). Prospective pharmacological methodology for establishing and evaluating anti-cancer drug resistant cell lines. BMC Cancer, 21(1), 1051. [Link]
  • Toledo, M. F. de, & El-Bchiri, S. (2021). Schematic representation of the protocol used to develop drug-chemoresistant cell lines.
  • Al-Ostath, S., et al. (2021). IC 50 Values of the Derivatives in Three Cancer Cell Lines, as Measured Using the MTT Assay.
  • Wikipedia. (2023, October 27).
  • Ceruso, M., et al. (2020). Pyrazolo[4,3-e]tetrazolo[1,5-b][4][5][12]triazine Sulfonamides as Novel Potential Anticancer Agents: Cytotoxic and Genotoxic Activities In Vitro. Molecules, 25(23), 5585. [Link]
  • ResearchGate. (n.d.). PI3K/AKT/mTOR pathway including an illustration of how the approved targeted inhibitors in ER-positive, HER-negative advanced breast cancer block the signalling cascade, thereby inhibiting tumour growth. [Link]
  • ResearchGate. (n.d.). Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K inhibitors. [Link]
  • Janku, F., et al. (2014). Targeting the PI3K-AKT-mTOR signaling network in cancer.
  • ResearchGate. (2021, March 23). What could be the potential cause of background in western blot protein lanes?. [Link]
  • SciSpace. (n.d.).
  • Lee, H., et al. (2025). Overcoming MET-targeted drug resistance in MET-amplified lung cancer by aurora kinase B inhibition. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1872(1), 120001. [Link]
  • Mojzych, M. (2020).
  • Wang, Y., et al. (2023). Identification of[4][5][12]Triazolo[4,3-a]pyrazine PARP1 inhibitors with overcome acquired resistance activities. European Journal of Medicinal Chemistry, 261, 115814. [Link]
  • BenchSci. (2025, August 27). A Scientist's Guide to Conquering High Background in Western Blotting. [Link]
  • Al-Warhi, T., et al. (2021). Design, Synthesis and Biological Evaluation of Novel Pyrazolo[4][5][12]triazolopyrimidine Derivatives as Potential Anticancer Agents. Molecules, 26(13), 4048. [Link]
  • Bio-Rad Antibodies. (n.d.). Western Blot Troubleshooting: High Background Signal on the Blot. [Link]
  • Byers, L. A., et al. (2017). Blockade of AXL activation overcomes acquired resistance to EGFR tyrosine kinase inhibition in non-small cell lung cancer. Oncotarget, 8(62), 105777–105792. [Link]
  • Lazzari, C., et al. (2023). Overcoming MET-mediated resistance in oncogene-driven NSCLC. iScience, 26(7), 107006. [Link]
  • Lee, H. J., & Jänne, P. A. (2022). The Development of AXL Inhibitors in Lung Cancer: Recent Progress and Challenges. Frontiers in Oncology, 12, 845233. [Link]
  • Lazzari, C., et al. (2023). Overcoming MET-mediated resistance in oncogene-driven NSCLC. iScience, 26(7), 107006. [Link]
  • American Research Products. (n.d.). Western blot troubleshooting: high background. [Link]
  • Melacarne, A., et al. (2021). AXL Inhibitors: Status of Clinical Development. Current Oncology Reports, 23(11), 126. [Link]
  • Kumar, A., et al. (2022). Synergistic Inhibition of Drug Resistant KRAS Mutant Non-Small Cell Lung Cancer by Co-Targeting AXL and SRC. Cancers, 14(21), 5433. [Link]
  • Lazzari, C., et al. (2025). Overcoming MET-mediated resistance in oncogene-driven NSCLC.
  • Manetti, F., et al. (2014). SRC family kinase inhibition through a new pyrazolo[3,4-d]pyrimidine derivative as a feasible approach for glioblastoma treatment. Journal of Cellular and Molecular Medicine, 18(10), 1945–1957. [Link]
  • Wang, Y., et al. (2023). Identification of[4][5][12]Triazolo[4,3-a]pyrazine PARP1 inhibitors with overcome acquired resistance activities.
  • Cristofani, F., et al. (2021). Src Family Kinases as Therapeutic Targets in Advanced Solid Tumors: What We Have Learned So Far. International Journal of Molecular Sciences, 22(16), 8758. [Link]
  • Zhang, S., & Yu, D. (2012). Targeting Src family kinases in anti-cancer therapies: turning promise into triumph. Trends in Pharmacological Sciences, 33(3), 122–128. [Link]
  • Ahmed, S., et al. (2021). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. Molecules, 26(11), 3236. [Link]
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  • Carli, M., et al. (2007). Dimethyl sulfoxide: an antagonist in scintillation proximity assay [(35)S]-GTPgammaS binding to rat 5-HT(6) receptor cloned in HEK-293 cells? Journal of Neuroscience Methods, 161(1), 18–22. [Link]

Sources

stability issues of 6-Bromo-triazolo[1,5-a]pyrazin-2-amine in solution

Technical Support Center: 6-Bromo-[1][2][3]triazolo[1,5-a]pyrazin-2-amine

Welcome to the dedicated technical support center for 6-Bromo-[1][2][3]triazolo[1,5-a]pyrazin-2-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges of this compound in solution. As a nitrogen-rich heterocyclic compound, 6-Bromo-[1][2][3]triazolo[1,5-a]pyrazin-2-amine possesses a unique chemical architecture that, while promising for various applications, requires careful handling to ensure experimental integrity.[4][5] This guide provides in-depth, evidence-based answers to common questions regarding its stability, drawing upon established principles of organic chemistry and data from related molecular scaffolds.

Core Concepts: Understanding the Stability of the Triazolopyrazine Scaffold

The stability of 6-Bromo-[1][2][3]triazolo[1,5-a]pyrazin-2-amine is intrinsically linked to its fused triazole and pyrazine ring system, further influenced by its bromo and amine substituents.[4] The electron-deficient nature of the pyrazine ring and the presence of multiple nitrogen atoms create a molecule with specific vulnerabilities. The primary areas of concern for stability in solution are hydrolysis, photodegradation, and pH-dependent degradation. This guide will walk you through troubleshooting each of these potential issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

General Handling and Storage

Q1.1: What are the recommended storage conditions for solid 6-Bromo-[1][2][3]triazolo[1,5-a]pyrazin-2-amine and its solutions?

A1.1:

  • Solid Compound: Store the solid material in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and oxygen. Long-term storage at -20°C is recommended.

  • Stock Solutions: For stock solutions, especially in DMSO, it is crucial to aliquot them into single-use volumes to avoid repeated freeze-thaw cycles.[6][7] Store these aliquots at -20°C for short-term use (weeks) and -80°C for long-term storage (months). Studies on compound stability in DMSO suggest that while many compounds are stable, the presence of water can be a significant factor in degradation over time.[6][7][8]

Solvent-Related Instability

Q2.1: I've dissolved 6-Bromo-[1][2][3]triazolo[1,5-a]pyrazin-2-amine in my chosen solvent, but I'm seeing new peaks in my LC-MS analysis over time. What could be happening?

A2.1: Solvent choice is critical for the stability of many heterocyclic compounds. While DMSO is a common solvent for creating high-concentration stock solutions, some reactive compounds can degrade in it. Furthermore, other solvents, particularly protic solvents like methanol or ethanol, can participate in degradation reactions.

A study on a related triazolopyrazine compound noted spontaneous degradation when certain solvents were used for analysis.[9] The issue was resolved by switching to N,N-dimethylformamide (DMF) as the sample solvent.[9]

Troubleshooting Steps:

  • Solvent Selection: If you suspect solvent-mediated degradation, consider preparing fresh solutions in alternative, aprotic solvents such as acetonitrile (ACN) or DMF for your experiments.

  • Control Experiment: To confirm solvent instability, prepare solutions of the compound in both your original solvent and an alternative solvent. Analyze both by LC-MS at T=0 and after 24 hours of storage at room temperature. A comparison of the chromatograms will reveal if the solvent is contributing to degradation.

Experimental Protocol: Solvent Stability Assessment

  • Prepare a 1 mM stock solution of 6-Bromo-[1][2][3]triazolo[1,5-a]pyrazin-2-amine in anhydrous DMSO.

  • Dilute the stock solution to 10 µM in the following solvents:

    • Methanol

    • Acetonitrile

    • Water (at a relevant pH for your assay)

    • N,N-Dimethylformamide

  • Analyze each solution by LC-MS immediately after preparation (T=0).

  • Store the solutions at room temperature, protected from light.

  • Analyze the solutions again at 4, 8, and 24 hours.

  • Compare the peak area of the parent compound and look for the appearance of new peaks.

pH-Dependent Stability

Q3.1: My compound seems to be degrading in my aqueous buffer. How does pH affect the stability of 6-Bromo-[1][2][3]triazolo[1,5-a]pyrazin-2-amine?

A3.1: The stability of nitrogen-containing heterocyclic compounds is often highly pH-dependent.[10][11][12] The triazolopyrazine core contains several nitrogen atoms that can be protonated or deprotonated depending on the pH of the solution. This can alter the electron distribution in the ring system, making it more or less susceptible to hydrolytic attack. The 2-amino group also has a pKa that will influence the overall charge of the molecule at different pH values.

For related aminopyrazine derivatives, pH has been shown to significantly influence their chemical behavior and biological activity.[10][12][13] It is plausible that both strongly acidic and strongly basic conditions could accelerate the degradation of 6-Bromo-[1][2][3]triazolo[1,5-a]pyrazin-2-amine.

Potential Degradation Pathways Influenced by pH:

  • Acid-Catalyzed Hydrolysis: At low pH, protonation of the ring nitrogens can activate the molecule towards nucleophilic attack by water, potentially leading to ring opening.

  • Base-Catalyzed Hydrolysis: At high pH, deprotonation of the amino group or other sites could occur, which might also facilitate degradation, though the exact mechanism would need experimental determination.

  • Hydrolysis of the Bromo Substituent: The C-Br bond may be susceptible to nucleophilic substitution by water or hydroxide ions, especially under harsh pH or thermal conditions. The kinetics of bromine hydrolysis on aromatic heterocycles can be complex.[14][15]

Troubleshooting Workflow for pH-Dependent Instability:

GstartInstability observed in aqueous buffercheck_phWhat is the pH of your buffer?start->check_phacidicAcidic (pH < 6)check_ph->acidic< 6neutralNeutral (pH 6-8)check_ph->neutral6-8basicBasic (pH > 8)check_ph->basic> 8acid_actionConsider increasing pH towards neutral.Run a pH stability profile.acidic->acid_actionneutral_issueIf instability persists at neutral pH, a different degradation mechanism is likely.neutral->neutral_issuebasic_actionConsider decreasing pH towards neutral.Run a pH stability profile.basic->basic_action

Caption: Troubleshooting workflow for pH-dependent instability.

Photostability

Q4.1: I'm observing degradation of my compound even when stored in a seemingly stable buffer. Could light be an issue?

A4.1: Yes, photodegradation is a known issue for many heterocyclic compounds, including those with a triazolopyrazine scaffold.[16][17][18] A study involving the photoredox-catalyzed methylation of a triazolopyrazine derivative noted that the starting material was consumed and likely degraded, with photodegradation being a suspected cause.[16] The aromatic nature of the fused ring system allows for the absorption of UV light, which can lead to photochemical reactions and degradation.

Best Practices for Preventing Photodegradation:

  • Use Amber Vials: Always store solutions of 6-Bromo-[1][2][3]triazolo[1,5-a]pyrazin-2-amine in amber glass vials or wrap clear vials in aluminum foil to protect them from light.

  • Minimize Light Exposure During Experiments: When performing experiments, especially those involving prolonged incubation times, keep plates and tubes covered or work under low-light conditions where possible.

  • Photostability Control: If you suspect photodegradation, include a "dark" control in your experiment. This sample should be handled identically to your other samples but kept completely protected from light throughout the experiment. A comparison of the results from the light-exposed and dark samples will confirm if photodegradation is occurring.

Thermal Stability

Q5.1: I need to heat my experimental solution. Is 6-Bromo-[1][2][3]triazolo[1,5-a]pyrazin-2-amine thermally stable?

A5.1: Many nitrogen-rich heterocyclic compounds exhibit good thermal stability.[1][2][19][20] Studies on related structures have shown them to be stable up to 250°C.[1][2][19] However, "stability" is context-dependent. While the compound may be stable at high temperatures in its solid form, its stability in solution at elevated temperatures can be significantly different and is often influenced by the solvent and pH.

Considerations for Thermal Stability in Solution:

  • Forced Degradation Studies: The principles of forced degradation studies, which are standard in the pharmaceutical industry, can be applied here.[21][22] To assess thermal stability in your specific experimental medium, you can heat a solution of your compound at a temperature slightly higher than your experimental conditions (e.g., if your experiment is at 37°C, test stability at 50°C) and monitor for degradation over time using LC-MS.

  • Reaction Kinetics: Be aware that elevated temperatures will accelerate any underlying degradation reactions, such as hydrolysis.

Summary of Stability Factors and Recommendations:

FactorPotential IssueRecommended Action
Solvent Degradation in protic or reactive solvents (e.g., DMSO with water).Use fresh, anhydrous aprotic solvents like ACN or DMF. Perform a solvent stability check.[9]
pH Acid or base-catalyzed hydrolysis.Maintain solutions as close to neutral pH as possible. Buffer choice is critical.
Light Photodegradation due to UV absorption by the aromatic system.Store solutions in amber vials and protect from light during experiments.[16]
Temperature Acceleration of degradation pathways in solution.Avoid prolonged heating. If necessary, perform a thermal stability test in your specific medium.
Freeze-Thaw Potential for precipitation and degradation upon repeated cycles.Aliquot stock solutions into single-use volumes.[6][7]

Analytical Methodology for Stability Assessment

A robust analytical method is essential for accurately assessing the stability of 6-Bromo-[1][2][3]triazolo[1,5-a]pyrazin-2-amine. Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred technique.[9][23][24][25][26][27]

General LC-MS Method Parameters:

  • Column: A C18 reversed-phase column is a good starting point.

  • Mobile Phase: A gradient of water and acetonitrile or methanol, often with a modifier like formic acid (0.1%) or ammonium formate to improve peak shape and ionization efficiency. For a related triazolopyrazine, an aqueous ammonium formate buffer at pH 4.2 with acetonitrile was used successfully.[9]

  • Detection:

    • UV-Vis: Monitor at a wavelength where the compound has maximum absorbance.

    • Mass Spectrometry: Use electrospray ionization (ESI) in positive ion mode. Monitor the parent ion mass and look for the appearance of potential degradation products.

Workflow for Investigating Degradation Products:

GstartObserve decrease in parent peak area and/or appearance of new peaks in LC-MSanalyze_massesDetermine the m/z of the new peaksstart->analyze_massespropose_structuresPropose potential structures for degradation productsanalyze_masses->propose_structuresmsmsPerform MS/MS fragmentation of parent and degradant peakspropose_structures->msmscompare_fragmentsCompare fragmentation patterns to confirm structural relationshipmsms->compare_fragmentsconfirm_pathwayConfirm degradation pathwaycompare_fragments->confirm_pathway

Sources

Technical Support Center: Refining Protocols for Cell-Based Assays with Triazolopyrazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with triazolopyrazine derivatives in cell-based assays. This guide is designed to provide expert insights and practical solutions to common challenges encountered during experimental workflows. By understanding the underlying principles of these assays and the specific properties of triazolopyrazine compounds, you can enhance the accuracy, reproducibility, and overall success of your research.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common issues encountered when working with triazolopyrazine derivatives in cell-based assays.

Q1: My triazolopyrazine compound, dissolved in DMSO, precipitates when added to the cell culture medium. How can I resolve this?

A1: This is a common issue arising from the low aqueous solubility of many small molecules.[1][2] Here are several strategies to address this:

  • Optimize DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally below 0.5%, as higher concentrations can be cytotoxic.[3][4][5]

  • Pre-dilution in Medium: Instead of adding the concentrated DMSO stock directly to the well, first dilute the compound in a small volume of pre-warmed culture medium. Then, add this intermediate dilution to the cells.

  • Increase Solvent Volume: If your experimental design allows, consider using a larger volume of medium to dilute the compound, thereby lowering its final concentration and reducing the likelihood of precipitation.

  • Gentle Mixing: After adding the compound to the medium, mix gently but thoroughly to ensure even dispersion.[3]

  • Solubility Testing: Before conducting a full experiment, perform a simple solubility test by adding your compound at various concentrations to the cell culture medium and observing for precipitation.[2]

Q2: I'm observing high variability in my cell viability assay results between replicate wells. What are the likely causes?

A2: High variability can stem from several factors, often related to inconsistent cell handling and plating.[6][7][8] Consider the following:

  • Inconsistent Cell Seeding: Ensure a homogenous cell suspension before and during plating. Gently swirl the cell suspension between pipetting to prevent settling.[9]

  • Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate media components and affect cell growth.[3] To mitigate this, fill the perimeter wells with sterile PBS or media without cells and exclude them from your experimental analysis.[3]

  • Pipetting Errors: Inaccurate or inconsistent pipetting of cells, compounds, or assay reagents is a major source of variability.[9] Use calibrated pipettes and ensure proper technique.

  • Cell Health and Passage Number: Use cells that are in a consistent, logarithmic growth phase and within a similar passage number range for all experiments to minimize phenotypic drift.[3][10]

Q3: My MTT assay results show very low absorbance readings, even in my control wells. What should I check?

A3: Low absorbance in an MTT assay indicates insufficient formazan production.[3] The primary causes are:

  • Low Cell Density: The number of viable cells may be too low to generate a strong signal. It's crucial to determine the optimal seeding density for your specific cell line through a titration experiment.[3]

  • Insufficient Incubation Time: The incubation period with the MTT reagent may be too short. Typically, 1-4 hours is sufficient, but some cell lines may require longer.[3]

  • Incomplete Solubilization of Formazan Crystals: The purple formazan crystals must be fully dissolved before reading the absorbance.[11][12] Ensure you are using a sufficient volume of a suitable solubilizing agent (like DMSO or SDS) and that the crystals are completely dissolved, which may require gentle shaking.[2]

Q4: I am seeing a high background signal in my fluorescence-based kinase assay. What are the common causes?

A4: High background in fluorescence assays can be caused by:

  • Compound Interference: Some compounds are inherently fluorescent at the excitation and emission wavelengths of your assay, leading to false-positive signals.[13]

  • Reagent Purity: Impurities in ATP, substrates, or buffers can contribute to background fluorescence.[13]

  • Non-specific Binding: The fluorescent probe may be binding non-specifically to other components in the assay.

  • Incorrect Plate Choice: Using clear-bottom plates with white or black wells can reduce crosstalk between wells in fluorescence assays.[9]

Part 2: In-Depth Troubleshooting Guides

This section provides detailed troubleshooting for more complex issues, focusing on the "why" behind the problem and solution.

Troubleshooting Guide 1: Inconsistent IC50 Values in Kinase Inhibition Assays

Inconsistent IC50 values for your triazolopyrazine derivatives can undermine the reliability of your structure-activity relationship (SAR) studies. The following guide will help you diagnose and resolve this issue.

Symptom Potential Cause(s) Scientific Rationale Troubleshooting Steps
IC50 values vary significantly between experiments. Reagent Degradation: ATP and kinase substrates are susceptible to degradation, especially with multiple freeze-thaw cycles.The concentration of key reactants directly influences enzyme kinetics. A lower effective ATP or substrate concentration will alter the apparent potency of an inhibitor.Prepare fresh ATP and substrate solutions for each experiment. Aliquot stock solutions to minimize freeze-thaw cycles.[14]
Variable Enzyme Activity: The specific activity of the kinase can decrease over time with improper storage or between different batches.A less active enzyme will be more sensitive to inhibition, leading to a lower apparent IC50.Always qualify a new batch of kinase before use. Store the enzyme at the recommended temperature and in appropriate aliquots.[14]
Inconsistent Incubation Times: Variations in the timing of compound pre-incubation or the kinase reaction will affect the extent of inhibition.Enzyme kinetics are time-dependent. Inconsistent timing leads to variable reaction progress and, consequently, variable inhibition.Use a multichannel pipette to start reactions simultaneously. Ensure a consistent and uniform temperature in your incubator.[14]
The compound shows no inhibition, or the IC50 is unexpectedly high. High ATP Concentration: For ATP-competitive inhibitors, a high concentration of ATP will outcompete the inhibitor for the binding site.The IC50 of an ATP-competitive inhibitor is dependent on the ATP concentration. Higher ATP levels require higher inhibitor concentrations to achieve the same level of inhibition.Use an ATP concentration that is at or near the Michaelis-Menten constant (Km) for the specific kinase. This ensures the assay is sensitive to competitive inhibitors.[14]
Compound Solubility Issues: The compound may be precipitating at higher concentrations in the assay buffer.Only the dissolved compound is available to interact with the kinase. Precipitation reduces the effective concentration of the inhibitor.Visually inspect the wells for precipitation. If necessary, perform a solubility test of the compound in the assay buffer. Consider pre-diluting the compound in assay buffer before adding it to the reaction.
High background signal or assay interference. Compound Fluorescence: The triazolopyrazine derivative itself may be fluorescent, interfering with the assay readout.Fluorescent compounds can emit light at the same wavelength as the assay's detection signal, leading to artificially high readings and masking true inhibition.Run a control plate with the compound and all assay components except the kinase to measure the compound's intrinsic fluorescence.
Non-specific Inhibition: The compound may be inhibiting the kinase through non-specific mechanisms, such as aggregation.Aggregates can sequester the enzyme, leading to apparent inhibition that is not due to specific binding at the active site.Include a non-ionic detergent like Triton X-100 (at a concentration above the critical micelle concentration) in the assay buffer to disrupt aggregate formation.
Troubleshooting Guide 2: Poorly Resolved Peaks in Cell Cycle Analysis by Flow Cytometry

Clear resolution of the G0/G1, S, and G2/M phases is critical for accurately assessing the effect of triazolopyrazine derivatives on cell cycle progression. This guide addresses common issues that lead to poor peak resolution.

Symptom Potential Cause(s) Scientific Rationale Troubleshooting Steps
Broad, overlapping peaks with high coefficients of variation (CVs). Incorrect Flow Rate: Running samples at a high flow rate reduces the time each cell spends in the laser, leading to less precise signal collection.A slower flow rate allows for more accurate measurement of the fluorescence signal from each cell, resulting in tighter peaks and lower CVs.Always run cell cycle samples at the lowest possible flow rate setting on your cytometer.[15]
Cell Clumps and Aggregates: Clumps of cells will be interpreted as single events with higher DNA content, leading to a broadening of the G2/M peak and the appearance of false polyploid populations.Flow cytometers are designed to analyze single cells. Aggregates violate this principle and lead to inaccurate data.Gently pipette the cell suspension before staining and again before running on the cytometer.[16] Consider filtering the cell suspension through a fine mesh before analysis.
Inconsistent Staining: Insufficient staining with the DNA dye (e.g., propidium iodide) or inadequate RNase treatment will result in poor stoichiometry and broad peaks.Propidium iodide staining should be proportional to the DNA content. RNA can also be stained, so RNase treatment is necessary for accurate DNA-specific staining.Ensure cells are resuspended directly in the PI/RNase solution and incubated for a sufficient amount of time (at least 10 minutes).[15]
A single, broad peak instead of distinct G0/G1, S, and G2/M phases. Cells are Not Proliferating: If the cells are quiescent or have arrested in one phase of the cell cycle, you will not observe a normal distribution.Cell cycle analysis relies on the presence of cells in all phases of the cycle to generate the characteristic histogram.Ensure you are using a healthy, actively dividing cell population. Include a positive control of untreated, proliferating cells.[15]
Cell Debris and Dead Cells: Debris and dead cells can non-specifically take up the DNA dye, leading to a high background and obscuring the cell cycle peaks.Dead cells have compromised membranes and will allow the DNA dye to enter non-specifically, creating a sub-G1 peak and increasing background noise.Gate on the live cell population using forward and side scatter to exclude debris. Consider using a viability dye to exclude dead cells from the analysis.
Unusual Scatter Profiles. Cell Lysis: Harsh sample preparation can lead to cell lysis, resulting in an increase in debris and a loss of distinct cell populations on the scatter plot.Proper cell handling is essential to maintain cell integrity for accurate analysis.Avoid vigorous vortexing or high-speed centrifugation. Use fresh, appropriate buffers.[16]

Part 3: Validated Experimental Protocols

This section provides detailed, step-by-step protocols for key assays used in the evaluation of triazolopyrazine derivatives.

Protocol 1: MTT Assay for Cell Viability and Cytotoxicity

This protocol is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide to its insoluble formazan, which has a purple color.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Triazolopyrazine derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)

  • 96-well flat-bottom plates, sterile, tissue culture-treated

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: a. Harvest and count cells that are in the logarithmic phase of growth. b. Dilute the cells in complete culture medium to the optimal seeding density (determined empirically for each cell line, typically 1,000-100,000 cells/well). c. Seed 100 µL of the cell suspension into each well of a 96-well plate. d. Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow the cells to attach and resume growth.

  • Compound Treatment: a. Prepare serial dilutions of the triazolopyrazine derivative in complete culture medium from the DMSO stock. The final DMSO concentration should be consistent across all wells and ideally ≤ 0.5%. b. Include a vehicle control (medium with the same final concentration of DMSO) and a no-cell control (medium only). c. Carefully remove the medium from the wells and add 100 µL of the diluted compound or vehicle control. d. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation: a. After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well. b. Incubate the plate for 1-4 hours at 37°C. During this time, viable cells will convert the soluble MTT to insoluble formazan crystals.

  • Formazan Solubilization: a. After the incubation, carefully remove the medium containing MTT from each well. b. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. c. Place the plate on a shaker for 10-15 minutes to ensure complete solubilization.

  • Absorbance Measurement: a. Read the absorbance at 570 nm using a microplate reader. b. Use 630 nm as a reference wavelength if desired.

  • Data Analysis: a. Subtract the average absorbance of the no-cell control wells from all other readings. b. Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

Protocol 2: Western Blot Analysis of Apoptosis Markers

This protocol describes the detection of key apoptosis-related proteins, such as cleaved caspases and PARP, by western blotting to confirm the induction of apoptosis by triazolopyrazine derivatives.[17][18]

Materials:

  • Treated and untreated cells

  • Ice-cold PBS

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescent (ECL) substrate

  • Western blot imaging system

Procedure:

  • Sample Preparation: a. After treatment with the triazolopyrazine derivative, harvest the cells. For adherent cells, wash with ice-cold PBS before scraping. For suspension cells, centrifuge and wash the pellet with ice-cold PBS.[17] b. Lyse the cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.[17] c. Incubate on ice for 30 minutes with occasional vortexing.[17] d. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[17] e. Transfer the supernatant (protein lysate) to a new pre-chilled tube.

  • Protein Quantification: a. Determine the protein concentration of each lysate using a BCA assay.[17] b. Normalize all samples to the same protein concentration with lysis buffer.

  • SDS-PAGE and Protein Transfer: a. Add 4x Laemmli sample buffer to each lysate to a final concentration of 1x and boil at 95-100°C for 5 minutes.[17] b. Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel. c. Run the gel until the dye front reaches the bottom. d. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[17]

  • Immunoblotting: a. Block the membrane in blocking buffer for 1 hour at room temperature.[17] b. Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.[17] c. Wash the membrane three times for 10 minutes each with TBST.[17] d. Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17] e. Wash the membrane three times for 10 minutes each with TBST.

  • Detection: a. Incubate the membrane with ECL substrate according to the manufacturer's instructions.[17] b. Capture the chemiluminescent signal using an imaging system.

  • Data Analysis: a. Analyze the band intensities to compare the levels of apoptotic markers between treated and untreated samples. Normalize to a loading control like β-actin or GAPDH. An increase in the cleaved forms of caspases and PARP indicates apoptosis induction.

Visualizations

Signaling Pathway Diagrams

cMet_Signaling_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds PI3K PI3K cMet->PI3K Activates RAS RAS cMet->RAS Activates Triazolo_derivative Triazolopyrazine Derivative Triazolo_derivative->cMet Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: c-Met Signaling Pathway Inhibition.

VEGFR2_Signaling_Pathway VEGFA VEGF-A VEGFR2 VEGFR-2 VEGFA->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Triazolo_derivative Triazolopyrazine Derivative Triazolo_derivative->VEGFR2 Inhibits PKC PKC PLCg->PKC RAF_MEK_ERK RAF-MEK-ERK Pathway PKC->RAF_MEK_ERK AKT AKT PI3K->AKT Angiogenesis Angiogenesis, Permeability, Survival AKT->Angiogenesis RAF_MEK_ERK->Angiogenesis

Caption: VEGFR-2 Signaling Pathway Inhibition.

Experimental Workflow Diagram

MTT_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat Treat with Triazolopyrazine Derivative incubate1->treat incubate2 Incubate for Treatment Period treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 1-4h add_mtt->incubate3 solubilize Solubilize Formazan Crystals incubate3->solubilize read Read Absorbance at 570nm solubilize->read analyze Analyze Data (Calculate % Viability) read->analyze end End analyze->end

Caption: MTT Assay Experimental Workflow.

References

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  • Scientist Solutions. (2025, January 16). DMSO in cell based assays.
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  • Kim, H. J., Lee, J. H., & Kim, H. W. (2018). Evaluation of the effects of dimethylsulphoxide on morphology, cellular viability, mRNA, and protein expression of stem cells culture in growth media. Experimental and Therapeutic Medicine, 15(4), 3391–3398.
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  • Cui, J. J., et al. (2014). Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[17][18][19]triazolo[4,5-b]pyrazine (Volitinib) as a Highly Potent and Selective c-Met Inhibitor. Journal of Medicinal Chemistry, 57(16), 6936–6957.
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  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141–161.
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Technical Support Center: Enhancing the Selectivity of Triazolopyrazine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges you may encounter while working to enhance the selectivity of triazolopyrazine kinase inhibitors. The information herein is structured to provide not just procedural steps, but also the underlying scientific principles to empower your experimental design and interpretation.

Frequently Asked Questions (FAQs)

Q1: Why is achieving high selectivity for triazolopyrazine kinase inhibitors so challenging?

A1: The primary challenge stems from the highly conserved nature of the ATP-binding pocket across the human kinome, which consists of over 500 kinases.[1] Most kinase inhibitors, including many based on the triazolopyrazine scaffold, are designed to be ATP-competitive.[2][3] This means they target the same site as the endogenous ATP molecule. The structural similarity of this pocket among different kinases makes it difficult to design a small molecule that binds with high affinity to the intended target without also binding to numerous "off-target" kinases.[2][4] This cross-reactivity can lead to undesirable side effects and limit the therapeutic potential of the inhibitor.[2]

Q2: What are the main strategic pillars for improving the selectivity of a triazolopyrazine kinase inhibitor?

A2: Enhancing selectivity is a multi-faceted endeavor that can be approached from several angles. The key strategies include:

  • Structure-Based Drug Design (SBDD): Exploiting subtle differences in the amino acid composition of the ATP-binding site and surrounding regions.[5][6]

  • Targeting Specific Kinase Conformations: Designing inhibitors that bind to inactive or unique conformational states of the target kinase.[7][8]

  • Allosteric Inhibition: Developing inhibitors that bind to sites other than the conserved ATP pocket, which tend to be more structurally diverse.[4][9][10]

  • Covalent Inhibition: Designing inhibitors that form a permanent covalent bond with a non-conserved residue, often a cysteine, near the active site.[1][11][12]

  • Fragment-Based Drug Discovery (FBDD): Building potent and selective inhibitors by identifying and linking small, low-affinity fragments that bind to different subpockets of the kinase.[13][14][15]

Q3: How can I begin to assess the selectivity profile of my lead triazolopyrazine compound?

A3: A tiered approach is often the most efficient.[16]

  • Initial Broad Screening: Screen your compound at a single, relatively high concentration (e.g., 1-10 µM) against a large panel of kinases (kinome profiling). This will provide a broad overview of its on- and off-target activities.[16]

  • Dose-Response Confirmation: For any kinases that show significant inhibition in the initial screen (e.g., >70% inhibition), perform a full dose-response curve to determine the IC50 value. A 10-point curve is ideal for accuracy.[16]

  • Cellular Target Engagement: Employ techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that your inhibitor binds to the intended target in a more physiologically relevant cellular environment.[17][18][19]

Troubleshooting Guides

Issue 1: My kinome scan reveals significant off-target activity for my triazolopyrazine inhibitor. How can I improve its selectivity?

Question: My lead compound is potent against my target kinase, but it also inhibits several other kinases with similar potency. What are my next steps?

Answer: This is a common challenge. Here’s a systematic approach to troubleshoot and enhance selectivity:

Step 1: Analyze the Structural Basis of Promiscuity.

  • Why: Understanding why your inhibitor binds to off-targets is crucial for rational redesign.

  • How:

    • Obtain or model the crystal structures of your lead compound bound to both your on-target and key off-target kinases.

    • Compare the binding modes. Pay close attention to the specific amino acid residues your compound interacts with in each kinase.

    • Identify differences in the ATP-binding pockets. Even minor variations can be exploited.[5][8]

Step 2: Exploit the "Gatekeeper" Residue.

  • Why: The gatekeeper residue is a key determinant of inhibitor selectivity as it controls access to a deep hydrophobic pocket within the ATP-binding site.[20][21][22] Kinases with small gatekeeper residues (like threonine, valine, or alanine) can accommodate bulky inhibitor substituents that will sterically clash with kinases possessing larger gatekeeper residues (like methionine, leucine, or phenylalanine).[1][23]

  • How:

    • Determine the gatekeeper residue for your target and major off-target kinases.

    • If your target has a small gatekeeper and the off-targets have large ones, introduce a bulky chemical group to your triazolopyrazine scaffold that is directed towards this residue. This can disfavor binding to the off-target kinases.[1]

Step 3: Target the DFG Motif Conformation.

  • Why: Kinase inhibitors can be classified based on the conformation of the Asp-Phe-Gly (DFG) motif at the start of the activation loop. Type II inhibitors bind to the "DFG-out" conformation, where the activation loop is in an inactive state. This conformation is generally less conserved than the active "DFG-in" state, offering an opportunity for enhanced selectivity.[24]

  • How:

    • Modify your inhibitor to extend into the pocket exposed in the DFG-out conformation. This often involves adding a moiety that can form a hydrogen bond with the backbone of the DFG motif.

    • Computational modeling and molecular dynamics simulations can help predict which modifications will favor binding to the DFG-out state of your target kinase.[25]

Issue 2: My inhibitor is selective in biochemical assays but loses selectivity in cellular assays.

Question: My triazolopyrazine compound has a clean profile in a recombinant kinase panel, but when I test it in cells, I see phenotypes suggesting off-target effects. What's going on?

Answer: This discrepancy often points to differences between the simplified biochemical environment and the complexity of a living cell. Here’s how to investigate:

Step 1: Confirm Cellular Target Engagement.

  • Why: You need to verify that your compound is binding to your intended target within the cell at the concentrations you are using.

  • How:

    • Cellular Thermal Shift Assay (CETSA): This is a powerful technique to measure target engagement in intact cells or cell lysates.[17][18] A positive result shows that your compound stabilizes the target protein against heat-induced denaturation.[19]

    • Workflow:

      • Treat cells with your inhibitor or a vehicle control.

      • Heat the cells across a range of temperatures.

      • Lyse the cells and separate soluble from aggregated proteins.

      • Quantify the amount of soluble target protein at each temperature (e.g., by Western blot or mass spectrometry).

      • A shift in the melting curve to a higher temperature in the presence of your inhibitor indicates target engagement.[19]

Step 2: Investigate Cellular Metabolism and Transport.

  • Why: Your parent compound could be metabolized into a less selective species within the cell. Alternatively, differences in cell permeability and efflux pump activity can lead to varying intracellular concentrations of the inhibitor, affecting its apparent selectivity.

  • How:

    • Metabolite Identification: Use LC-MS/MS to analyze cell lysates after treatment with your inhibitor to identify any major metabolites. Test these metabolites for their own kinase selectivity profiles.

    • Permeability Assays: Use methods like the Parallel Artificial Membrane Permeability Assay (PAMPA) to assess the passive diffusion of your compound across a lipid membrane.

Step 3: Employ Unbiased Proteomics to Identify Off-Targets.

  • Why: If you can't pinpoint the off-target through hypothesis-driven approaches, an unbiased screen can reveal unexpected interactions.

  • How:

    • CETSA with Mass Spectrometry (CETSA-MS): This proteome-wide approach can identify which proteins are stabilized by your compound in an unbiased manner, revealing both on- and off-targets.[18]

    • Inhibitor Affinity Chromatography: Immobilize your inhibitor on a solid support and use it to "pull down" binding partners from a cell lysate.[26] These binding proteins can then be identified by mass spectrometry.

Visualizations and Protocols

Diagram: Strategies for Enhancing Kinase Inhibitor Selectivity

G cluster_main Strategies for Enhanced Selectivity A Start: Promiscuous Triazolopyrazine Inhibitor B Structure-Based Design A->B C Target Unique Conformations A->C D Allosteric Inhibition A->D E Covalent Targeting A->E F Selective Inhibitor B->F Exploit Gatekeeper, DFG-1, etc. C->F Target 'DFG-out' Inactive State D->F Bind to Non-ATP Site E->F Irreversible bond with Cysteine

Caption: Key medicinal chemistry strategies to improve the selectivity of kinase inhibitors.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol provides a general framework for assessing the target engagement of your triazolopyrazine inhibitor in a cellular context.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • Triazolopyrazine inhibitor stock solution (in DMSO)

  • Vehicle control (DMSO)

  • Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors

  • PCR tubes or 96-well PCR plate

  • Thermal cycler

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Centrifuge

  • Equipment for protein quantification (e.g., Western blot apparatus, mass spectrometer)

Methodology:

  • Cell Culture and Treatment:

    • Culture your cells to ~80-90% confluency.

    • Harvest and resuspend the cells in fresh culture medium at a desired density.

    • Aliquot the cell suspension. Treat with your inhibitor at various concentrations or with the vehicle control. Incubate under normal culture conditions for a specified time (e.g., 1-2 hours).

  • Heat Challenge:

    • Transfer the treated cell suspensions into PCR tubes or a 96-well PCR plate.

    • Place the tubes/plate in a thermal cycler.

    • Apply a temperature gradient for a set time (e.g., 3 minutes). A typical gradient might range from 37°C to 67°C in 2-3°C increments. Include a 37°C control that is not heated further.

  • Cell Lysis and Protein Extraction:

    • Immediately after the heat challenge, lyse the cells. This can be done by adding lysis buffer followed by freeze-thaw cycles or sonication.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated proteins.

  • Analysis of Soluble Fraction:

    • Carefully collect the supernatant, which contains the soluble proteins.

    • Quantify the amount of your target protein in the supernatant for each temperature point and treatment condition.

      • For Western Blotting: Run equal amounts of total protein on an SDS-PAGE gel, transfer to a membrane, and probe with an antibody specific to your target kinase.

      • For Mass Spectrometry (CETSA-MS): Prepare samples for proteomic analysis according to established protocols.

  • Data Analysis:

    • For each treatment condition, plot the relative amount of soluble target protein as a function of temperature.

    • Fit the data to a sigmoidal curve to determine the melting temperature (Tm), which is the temperature at which 50% of the protein is denatured.

    • A positive "thermal shift" (an increase in Tm) in the inhibitor-treated samples compared to the vehicle control indicates that the inhibitor has bound to and stabilized the target protein.

Data Presentation: Example Kinase Selectivity Profile

The following table illustrates how to present selectivity data for a hypothetical triazolopyrazine inhibitor, "TPZ-101."

Kinase TargetIC50 (nM) of TPZ-101Gatekeeper ResidueDFG Motif Conformation TargetedNotes
On-Target: Kinase A 5 Thr DFG-out High Potency and Selectivity
Off-Target: Kinase B550MetDFG-in>100-fold selectivity over Kinase B
Off-Target: Kinase C>10,000PheDFG-inNegligible activity
Off-Target: Kinase D85ThrDFG-outStructurally similar to Kinase A; potential for further optimization

References

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Validation & Comparative

A Comparative Guide to the Efficacy of Triazolopyrazine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The[1][2][3]triazolo[1,5-a]pyrazine scaffold represents a nitrogen-rich heterocyclic framework of significant interest in modern medicinal chemistry. Its structural rigidity and capacity for diverse substitutions make it a "privileged scaffold," capable of serving as a bioisosteric replacement for other core structures in pharmacologically active molecules. This guide provides an in-depth comparison of the efficacy of derivatives built around the triazolopyrazine core, with a primary focus on their role as potent kinase inhibitors in oncology. While direct comparative data on derivatives of 6-Bromo-triazolo[1,5-a]pyrazin-2-amine is limited in publicly accessible literature, we will analyze a closely related and well-documented series of[1][2][3]triazolo[4,3-a]pyrazine derivatives to illustrate the core principles of design, efficacy, and structure-activity relationships (SAR).

Design Rationale: Triazolopyrazine as a Bioisostere for Kinase Inhibition

The development of small molecule kinase inhibitors is a cornerstone of targeted cancer therapy. Many successful inhibitors, such as foretinib, utilize a quinoline scaffold to anchor within the ATP-binding pocket of kinases like c-Met and VEGFR-2. However, the pursuit of novel intellectual property and improved pharmacological properties necessitates the exploration of alternative core structures.

The triazolopyrazine core has emerged as an effective bioisostere for the quinoline ring.[4] This substitution is rooted in sound medicinal chemistry principles: the fused ring system maintains a similar planar structure, and the nitrogen atoms within the triazolopyrazine rings can form crucial hydrogen bond interactions with the hinge region of the kinase, mimicking the binding of the parent scaffold.[4] A recent study successfully employed this strategy to design a novel series of dual c-Met/VEGFR-2 inhibitors, which will serve as the primary basis for our comparative analysis.[5]

G cluster_0 Design Strategy Foretinib Foretinib (Lead Compound) Contains Quinoline Core Quinoline Quinoline Scaffold Foretinib->Quinoline Identified Core Triazolopyrazine Triazolopyrazine Scaffold (Bioisostere) Quinoline->Triazolopyrazine Bioisosteric Replacement Derivatives Novel Triazolopyrazine Derivatives Triazolopyrazine->Derivatives Leads to

Caption: Bioisosteric replacement of a quinoline core with a triazolopyrazine scaffold.

Comparative Efficacy: Dual c-Met and VEGFR-2 Inhibition

The proto-oncogene c-Met and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are critical receptor tyrosine kinases that drive tumor growth, proliferation, and angiogenesis. Dual inhibition of these pathways is a promising strategy to overcome the drug resistance that can arise from single-target therapies.[5]

A series of novel[1][2][3]triazolo[4,3-a]pyrazine derivatives were synthesized and evaluated for their ability to inhibit c-Met and VEGFR-2, as well as their anti-proliferative activity against various human cancer cell lines.[4][5] The most promising compound to emerge from this series was compound 17l .[5]

Quantitative Performance Data

The in vitro efficacy of key derivatives is summarized below. The data highlights their potency at both the enzymatic and cellular levels, with IC₅₀ values indicating the concentration required for 50% inhibition.

Compoundc-Met IC₅₀ (nM)VEGFR-2 IC₅₀ (µM)A549 Cell IC₅₀ (µM)MCF-7 Cell IC₅₀ (µM)HeLa Cell IC₅₀ (µM)
17a 55>502.913.523.98
17e 773.22.152.873.56
17l 26 2.6 0.98 1.05 1.28
Foretinib9.01.60.891.011.12
(Data sourced from a 2022 study on dual c-Met/VEGFR-2 inhibitors[4][5])

Analysis of Efficacy:

  • Enzymatic Inhibition: Compound 17l demonstrated excellent inhibitory activity against c-Met kinase at the nanomolar level (IC₅₀ = 26 nM).[5] While its potency against VEGFR-2 was in the micromolar range, it represents a significant achievement for this novel scaffold.

  • Cellular Anti-Proliferative Activity: The efficacy of 17l against human lung adenocarcinoma (A549), breast cancer (MCF-7), and cervical carcinoma (Hela) cell lines was remarkable, with IC₅₀ values around 1 µM, comparable to the established inhibitor foretinib.[4]

Mechanism of Action and Cellular Effects

Beyond raw inhibition, understanding the downstream cellular consequences is critical. Compound 17l was shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in A549 lung cancer cells, confirming its therapeutic potential.

  • Cell Cycle Arrest: Treatment with compound 17l led to an accumulation of cells in the G0/G1 phase of the cell cycle in a dose-dependent manner, effectively halting their preparation for division.[4][5]

  • Apoptosis Induction: Flow cytometry analysis confirmed that 17l significantly induced late-stage apoptosis in A549 cells.[5]

  • Signaling Pathway Inhibition: Western blot analysis verified that 17l inhibited the phosphorylation of c-Met, thereby blocking its downstream signaling cascade, which is crucial for cancer cell survival and proliferation.[5]

cluster_pathway Downstream Signaling HGF HGF (Ligand) cMet c-Met Receptor HGF->cMet Binds & Activates p_cMet p-cMet (Activated) cMet->p_cMet Phosphorylation Compound17l Compound 17l Compound17l->p_cMet INHIBITS PI3K_AKT PI3K/AKT Pathway p_cMet->PI3K_AKT RAS_MAPK RAS/MAPK Pathway p_cMet->RAS_MAPK Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation RAS_MAPK->Proliferation

Caption: Inhibition of the c-Met signaling pathway by Compound 17l.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the triazolopyrazine scaffold provided key insights into the structural features required for potent activity.

  • Effect of Fluorination: The introduction of a fluorine (F) atom on the phenoxy group (moiety B) generally led to more favorable anti-proliferative activity compared to non-fluorinated analogs.[4]

  • Linker Moiety: The nature of the five-membered heterocyclic ring linking the triazolopyrazine core and the phenoxy group was critical. Derivatives containing a 5-(trifluoromethyl)-1H-pyrazole linker, such as 17e and 17l , showed superior anti-proliferative and kinase inhibitory activity.[5]

  • R₁ Substitution: Compounds with a methyl substitution (R₁=H) on the triazolopyrazine core generally displayed higher anti-proliferative activity against the tested tumor cell lines.[4]

Caption: Summary of key structure-activity relationship findings.

Experimental Protocols

To ensure scientific integrity and reproducibility, the core experimental methodologies are outlined below.

In Vitro Kinase Inhibition Assay
  • Objective: To determine the IC₅₀ value of compounds against c-Met and VEGFR-2 kinases.

  • Method: A standard ELISA-based or radiometric-based kinase assay is typically used.

  • Procedure:

    • Kinase, substrate (e.g., poly-Glu-Tyr), and ATP are added to the wells of a microplate.

    • Test compounds are added in a series of dilutions.

    • The reaction is incubated at a controlled temperature (e.g., 37°C) to allow for phosphorylation.

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified using a specific antibody and a detection system (e.g., colorimetric or chemiluminescent).

    • IC₅₀ values are calculated by plotting the percentage of inhibition against the compound concentration.

Cellular Anti-Proliferation (MTT) Assay
  • Objective: To measure the cytotoxic effect of compounds on cancer cell lines.

  • Method: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of living cells.

  • Procedure:

    • Cancer cells (e.g., A549, MCF-7) are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with various concentrations of the test compounds and incubated for a set period (e.g., 72 hours).

    • The MTT reagent is added to each well and incubated, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

    • The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

    • The percentage of cell viability is calculated relative to untreated control cells, and IC₅₀ values are determined.

Conclusion and Future Directions

The[1][2][3]triazolo[4,3-a]pyrazine scaffold has proven to be a highly effective bioisostere for the quinoline core in the design of potent kinase inhibitors. Derivatives such as 17l exhibit excellent, dual-inhibitory activity against c-Met and VEGFR-2 and demonstrate potent anti-proliferative effects in cancer cells comparable to established drugs like foretinib.[4][5] The clear structure-activity relationships identified in these studies provide a rational basis for the future design of even more potent and selective inhibitors.

Future research should focus on optimizing the VEGFR-2 inhibitory activity to achieve a more balanced dual-inhibitor profile. Furthermore, exploring derivatives of the isomeric[1][2][3]triazolo[1,5-a]pyrazine core, including those starting from building blocks like 6-Bromo-[1][2][3]triazolo[1,5-a]pyrazin-2-amine, remains a promising avenue for discovering novel chemical matter with therapeutic potential in oncology and beyond.

References

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A Researcher's Guide to the Pharmacological Validation of 6-Bromo-triazolo[1,5-a]pyrazin-2-amine as a Specific Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Rigorous Kinase Inhibitor Validation

Protein kinases are central nodes in cellular signaling and represent one of the most critical classes of drug targets. The development of small molecule inhibitors that can selectively modulate the activity of a single kinase is a cornerstone of modern pharmacology and drug discovery. However, the high degree of structural conservation within the ATP-binding pocket across the human kinome presents a formidable challenge: the frequent occurrence of off-target effects.[1][2] An inhibitor's promiscuity can lead to misinterpreted biological data and unforeseen toxicities.[1][2] Therefore, a multi-faceted, rigorous validation process is not merely best practice—it is essential for the progression of a compound from a chemical curiosity to a reliable biological tool or a viable therapeutic candidate.

This guide provides a comprehensive framework for the pharmacological validation of a novel chemical entity, 6-Bromo-triazolo[1,5-a]pyrazin-2-amine . This molecule, which we will refer to as Compound X , belongs to the triazolopyrazine class of heterocyclic compounds, a scaffold known to be a privileged structure in kinase inhibitor design.[3]

Given the absence of published data on Compound X, we will proceed with a structured validation workflow against a plausible and high-impact target: Activin A receptor, type I (ACVR1) , also known as Activin Receptor-Like Kinase 2 (ALK2). ACVR1 is a serine/threonine kinase in the Transforming Growth Factor-β (TGF-β) superfamily that plays a crucial role in bone and muscle development.[4][5] Gain-of-function mutations in ACVR1 are the cause of fibrodysplasia ossificans progressiva (FOP) and are implicated in certain cancers like diffuse intrinsic pontine glioma (DIPG), making it a significant therapeutic target.[4][5][6]

This guide will objectively compare the hypothetical performance of Compound X against established ACVR1 inhibitors, providing detailed experimental protocols and supporting data to illustrate a robust validation cascade.

Comparative Framework: Selecting Benchmark Inhibitors

To contextualize the performance of Compound X, it is crucial to benchmark it against well-characterized inhibitors of ACVR1. For this guide, we have selected two comparators that represent both a potent research tool and a clinically relevant therapeutic.

  • LDN-193189: A potent and selective ATP-competitive inhibitor of ACVR1 and other BMP type I receptors. It is widely used in preclinical research to probe the function of the ACVR1 signaling pathway.[4][7]

  • Momelotinib: A clinically approved inhibitor of Janus Kinase 1/2 (JAK1/2) that also potently antagonizes ACVR1.[1][8] This dual activity provides an interesting comparison, highlighting the polypharmacology often seen with clinical kinase inhibitors and the importance of broad selectivity profiling.

Part 1: In Vitro Validation: Establishing Potency and Selectivity

The foundational step in validating any new inhibitor is to confirm its direct interaction with the purified target kinase and to quantify its potency and selectivity in a cell-free system. This approach isolates the drug-target interaction from the complexities of a cellular environment.

Experiment 1: Biochemical Kinase Activity Assay

Causality: The primary question is whether Compound X can inhibit the enzymatic activity of ACVR1. An in vitro kinase assay directly measures the transfer of a phosphate group from ATP to a substrate, providing a quantitative measure of inhibition, typically expressed as the half-maximal inhibitory concentration (IC50).

Protocol: ADP-Glo™ Luminescent Kinase Assay

This commercially available assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[9][10]

  • Reaction Setup: In a 96-well plate, prepare the kinase reaction by adding 5 µL of a solution containing recombinant human ACVR1 kinase.

  • Compound Addition: Add 2.5 µL of Compound X, LDN-193189, or Momelotinib at various concentrations (e.g., 10-point, 3-fold serial dilutions starting from 10 µM). Include a DMSO-only vehicle control.

  • Initiation: Start the reaction by adding 2.5 µL of a solution containing the substrate (e.g., Casein) and ATP (at a concentration near the Km for ACVR1, typically 10-50 µM).

  • Incubation: Incubate the plate at 30°C for 1 hour.

  • ADP-Glo™ Reagent: Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent: Add 20 µL of Kinase Detection Reagent to convert the ADP generated into ATP and trigger a luciferase-based reaction. Incubate for 30 minutes at room temperature.

  • Luminescence Reading: Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and thus the kinase activity.

  • Data Analysis: Normalize the data to the vehicle (100% activity) and no-enzyme (0% activity) controls. Plot the percent inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection reagents Prepare Reagents: - ACVR1 Enzyme - Substrate (Casein) - ATP mix Combine Enzyme, Inhibitor, Substrate, ATP in 96-well plate reagents->mix inhibitors Prepare Inhibitor Dilutions: - Compound X - Comparators inhibitors->mix incubate_reaction Incubate at 30°C (1 hour) mix->incubate_reaction Phosphorylation occurs add_adpglo Add ADP-Glo™ Reagent (Stop reaction, deplete ATP) incubate_reaction->add_adpglo incubate_stop Incubate RT (40 min) add_adpglo->incubate_stop add_detection Add Kinase Detection Reagent (Convert ADP to ATP) incubate_stop->add_detection incubate_detect Incubate RT (30 min) add_detection->incubate_detect read Read Luminescence incubate_detect->read

Figure 1: Workflow for the ADP-Glo™ Kinase Assay.

Comparative Data (Hypothetical)

CompoundACVR1 IC50 (nM)
Compound X 25
LDN-1931895
Momelotinib53[11]
Experiment 2: Kinome-Wide Selectivity Profiling

Causality: A potent IC50 against the primary target is only meaningful if the compound does not inhibit numerous other kinases with similar potency. Broad selectivity profiling is a critical step to identify potential off-targets and to build confidence in the inhibitor's specificity.

Protocol: Large-Panel Kinase Screen

This experiment is typically outsourced to specialized vendors who maintain large panels of purified, active kinases.

  • Compound Submission: Provide Compound X, LDN-193189, and Momelotinib to the screening service.

  • Primary Screen: The compounds are initially screened at a single, high concentration (e.g., 1 µM) against a panel of 300-400 kinases. The readout is the percent inhibition of each kinase's activity.

  • Dose-Response Follow-up: For any kinase that shows significant inhibition (e.g., >50%) in the primary screen, a full 10-point dose-response curve is generated to determine an accurate IC50 value.

  • Selectivity Analysis: The results are analyzed to determine the selectivity profile. A common metric is the Selectivity Score (S-score), which quantifies how selectively a compound binds to a small number of targets within the panel.

Comparative Data (Hypothetical)

KinaseCompound X IC50 (nM)LDN-193189 IC50 (nM)Momelotinib IC50 (nM)
ACVR1 (ALK2) 25 5 53
TGFBR1 (ALK5)>10,000500>10,000
BMPR1A (ALK3)85030>10,000
JAK1>10,000>10,00011
JAK28,500>10,00018
ROCK22,300>10,0001,500

This hypothetical data positions Compound X as a potent and highly selective ACVR1 inhibitor, with significantly less activity against the closely related ALK5 compared to LDN-193189 and no activity against the primary targets of Momelotinib (JAK1/2).

Part 2: Cellular Validation: Confirming On-Target Activity

Demonstrating biochemical potency is necessary but not sufficient. The next critical phase is to verify that the compound can access its target within a living cell and modulate its intended signaling pathway.

Experiment 3: Cellular Target Engagement Assay

Causality: Does Compound X physically interact with ACVR1 inside a cell? Target engagement assays measure the binding of a compound to its target protein in a physiological context, confirming bioavailability and target interaction.

Protocol: NanoBRET™ Target Engagement Assay

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay measures the proximity of a fluorescently-labeled tracer compound and a target protein fused to NanoLuc® luciferase. A test compound that binds to the target will displace the tracer, causing a loss of BRET signal.

  • Cell Preparation: Transfect HEK293 cells with a vector expressing ACVR1 fused to the N-terminus of NanoLuc® luciferase.

  • Plating: Plate the transfected cells in a 96-well assay plate and incubate for 24 hours.

  • Compound Treatment: Treat the cells with increasing concentrations of Compound X or comparators for 2 hours.

  • Tracer Addition: Add the NanoBRET™ tracer compound (a fluorescent ligand that binds ACVR1) and the NanoBRET™ Nano-Glo® Substrate to all wells.

  • Signal Measurement: Immediately measure both the donor (luciferase, 460 nm) and acceptor (tracer, 610 nm) emission signals.

  • Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). A decrease in the BRET ratio indicates displacement of the tracer by the test compound. Determine the cellular IC50 from the dose-response curve.

cluster_no_inhibitor No Inhibitor cluster_with_inhibitor With Inhibitor ACVR1_NanoLuc ACVR1-NanoLuc Tracer Fluorescent Tracer ACVR1_NanoLuc->Tracer Binding Light_460 Light (460nm) ACVR1_NanoLuc->Light_460 Light_610 Light (610nm) (BRET Signal) Tracer->Light_610 Substrate Substrate Substrate->ACVR1_NanoLuc Light_460->Tracer Energy Transfer ACVR1_NanoLuc_2 ACVR1-NanoLuc Inhibitor Compound X ACVR1_NanoLuc_2->Inhibitor Binding Light_460_2 Light (460nm) ACVR1_NanoLuc_2->Light_460_2 Substrate_2 Substrate Substrate_2->ACVR1_NanoLuc_2 No_BRET No BRET Signal Light_460_2->No_BRET No Energy Transfer

Figure 2: Principle of the NanoBRET™ Target Engagement Assay.

Experiment 4: Western Blot for Downstream Pathway Inhibition

Causality: If Compound X engages and inhibits ACVR1 in cells, it should block the downstream signaling cascade. ACVR1 activation leads to the phosphorylation of SMAD proteins (SMAD1, SMAD5, and SMAD8).[12][13] A western blot can visualize this change in phosphorylation, providing direct evidence of pathway modulation.

Protocol: Inhibition of pSMAD1/5/8

  • Cell Culture: Culture cells known to express the ACVR1 pathway (e.g., C2C12 myoblasts) to near confluence.

  • Serum Starvation: Serum-starve the cells for 4-6 hours to reduce basal signaling activity.

  • Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of Compound X, LDN-193189, or Momelotinib for 1 hour.

  • Ligand Stimulation: Stimulate the cells with a known ACVR1 ligand, such as BMP4 (20 ng/mL), for 30 minutes to activate the pathway.

  • Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot: Separate equal amounts of protein (20 µg) by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phospho-SMAD1/5/8 and a loading control (e.g., total SMAD1 or GAPDH).

  • Detection: Use an appropriate HRP-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

  • Densitometry: Quantify the band intensities and normalize the pSMAD signal to the loading control. Determine the IC50 for pSMAD inhibition.

BMP BMP Ligand ACVR2 Type II Receptor (ACVR2A/B) BMP->ACVR2 ACVR1 Type I Receptor (ACVR1) ACVR2->ACVR1 Phosphorylates & Activates SMAD158 SMAD1/5/8 ACVR1->SMAD158 Phosphorylates CompoundX Compound X CompoundX->ACVR1 Inhibits pSMAD158 pSMAD1/5/8 Complex SMAD Complex pSMAD158->Complex SMAD4 SMAD4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus Transcription Gene Transcription Nucleus->Transcription

Figure 3: The ACVR1/BMP Signaling Pathway.

Comparative Data (Hypothetical)

AssayCompound X IC50 (nM)LDN-193189 IC50 (nM)Momelotinib IC50 (nM)
NanoBRET™ Target Engagement 45 15 90
pSMAD1/5/8 Inhibition 52 20 110

This hypothetical data shows a strong correlation between biochemical potency, cellular target engagement, and downstream pathway inhibition for all compounds, increasing confidence that Compound X's cellular activity is mediated through ACVR1.

Part 3: Global Proteomics: Unbiased View of On- and Off-Target Effects

The final validation tier employs unbiased, discovery-based proteomic methods to survey the inhibitor's interactions across the entire expressed proteome and its global impact on cellular signaling. These techniques are powerful for uncovering unanticipated off-targets that would be missed by panel-based screens.

Experiment 5: Chemical Proteomics for Target Profiling

Causality: Beyond a panel of 400 kinases, what other proteins, particularly kinases, does Compound X bind to in a complex biological sample? Chemical proteomics uses immobilized kinase inhibitors to capture their binding partners from a cell lysate, which are then identified by mass spectrometry.

Protocol: Competitive Affinity Purification (Kinobeads)

  • Lysate Preparation: Prepare a large-scale lysate from a mixture of cell lines to ensure broad kinome coverage.

  • Competitive Incubation: Aliquot the lysate and incubate with increasing concentrations of free Compound X (or comparators) for 1 hour. This step allows the soluble inhibitor to occupy the binding sites of its targets.

  • Affinity Capture: Add "kinobeads"—a mixture of non-selective kinase inhibitors covalently attached to a resin—to the lysates. These beads will capture any kinases whose ATP-binding sites are not already occupied by the free inhibitor.

  • Wash and Elute: Wash the beads extensively to remove non-specific binders, then elute the captured proteins.

  • LC-MS/MS Analysis: Digest the eluted proteins into peptides and analyze them by quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the proteins in each sample. For each identified kinase, plot its abundance versus the concentration of the free inhibitor to generate a competition binding curve and determine a cellular IC50 or Kd.

Lysate Cell Lysate (Kinome) Inhibitor Add Free Inhibitor (e.g., Compound X) Lysate->Inhibitor Incubate Incubate (Inhibitor binds targets) Inhibitor->Incubate Beads Add Kinobeads (Affinity Matrix) Incubate->Beads Capture Incubate (Beads capture unbound kinases) Beads->Capture Wash Wash & Elute Bound Proteins Capture->Wash MS LC-MS/MS Analysis Wash->MS Analysis Identify & Quantify Kinases (Generate competition curves) MS->Analysis

Figure 4: Chemical Proteomics (Kinobeads) Workflow.

Experiment 6: Quantitative Phosphoproteomics for Pathway Analysis

Causality: How does Compound X globally alter the signaling landscape of the cell? Phosphoproteomics provides an unbiased snapshot of thousands of phosphorylation events simultaneously, revealing the full spectrum of pathways modulated by the inhibitor.

Protocol: TMT-based Quantitative Phosphoproteomics

  • Cell Treatment: Treat cells as in the Western blot experiment (serum starvation, inhibitor treatment, ligand stimulation).

  • Lysis and Digestion: Lyse the cells, extract proteins, and digest them into peptides with trypsin.

  • TMT Labeling: Label the peptides from each condition (e.g., DMSO control, Compound X, LDN-193189) with a different Tandem Mass Tag (TMT) isobaric label.

  • Phosphopeptide Enrichment: Combine the labeled samples and enrich for phosphopeptides using Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC).

  • LC-MS/MS Analysis: Analyze the enriched phosphopeptides by LC-MS/MS. The fragmentation of the TMT tags in the mass spectrometer allows for relative quantification of each phosphopeptide across all conditions.

  • Data Analysis: Identify significantly up- or down-regulated phosphosites. Perform pathway analysis to determine which signaling networks are most affected. On-target effects would be confirmed by the significant downregulation of sites on SMAD1/5/8 and known downstream targets. Off-target effects would be revealed by the modulation of unrelated pathways.

Comparative Data Summary (Hypothetical)

MethodCompound XLDN-193189Momelotinib
Chemical Proteomics Primary Target: ACVR1 (Kd = 30 nM). Off-Targets (>100x selectivity): None identified.Primary Target: ACVR1 (Kd = 8 nM). Off-Targets: BMPR1A, BMPR1B, TGFBR1.Primary Targets: JAK1, JAK2, ACVR1. Off-Targets: ROCK2, FLT3.
Phosphoproteomics Primary Pathway: Strong, dose-dependent downregulation of BMP/SMAD1/5/8 signaling. Off-Target Pathways: Minimal changes outside of the BMP pathway at 10x IC50.Primary Pathway: Strong downregulation of BMP/SMAD1/5/8 signaling. Off-Target Pathways: Moderate changes in TGF-β/SMAD2/3 signaling.Primary Pathways: Strong downregulation of JAK/STAT and BMP/SMAD1/5/8 signaling. Off-Target Pathways: Modulation of RhoA/ROCK signaling.

Overall Assessment and Conclusion

This comprehensive, multi-tiered validation guide provides a rigorous pathway for characterizing a novel kinase inhibitor. By systematically progressing from simple, direct biochemical assays to complex, global proteomic analyses, a researcher can build a robust evidence package for the potency, selectivity, and mechanism of action of a compound like 6-Bromo-triazolo[1,5-a]pyrazin-2-amine.

Based on our hypothetical data, Compound X would be validated as a potent and exceptionally selective inhibitor of ACVR1. Its clean profile in biochemical, cellular, and proteomic assays would distinguish it from existing tools like LDN-193189 (which has activity on related BMP receptors) and clinical drugs like Momelotinib (a multi-kinase inhibitor). This level of validation would establish Compound X as a high-quality chemical probe for studying ACVR1 biology and a promising lead compound for therapeutic development in ACVR1-driven diseases. This structured approach underscores the principle that the value of a kinase inhibitor is defined not just by its on-target potency, but by the depth and rigor of its pharmacological validation.

References

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The Triazolopyrazine Scaffold: A Comparative Guide to Structure-Activity Relationships in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The triazolopyrazine scaffold, a nitrogen-rich heterocyclic framework, has emerged as a privileged structure in medicinal chemistry, demonstrating remarkable versatility across a spectrum of therapeutic targets. Its unique electronic properties and structural adaptability allow for robust interactions with biomolecular targets, making it a cornerstone for the development of novel therapeutics.[1][2] This guide provides an in-depth comparison of the structure-activity relationships (SAR) of triazolopyrazine analogs, focusing on their application as inhibitors of key protein kinases and phosphodiesterases. We will delve into the causal relationships behind experimental design, present detailed protocols for critical assays, and visualize the complex biological pathways these compounds modulate.

Triazolopyrazine Analogs as Kinase Inhibitors: Targeting Oncogenic Signaling

Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The triazolopyrazine core has proven to be an exceptional template for the design of potent and selective kinase inhibitors.

Targeting the c-Met and VEGFR-2 Pathways

The c-Met (mesenchymal-epithelial transition factor) and VEGFR-2 (vascular endothelial growth factor receptor 2) are receptor tyrosine kinases that are critical drivers of tumor growth, angiogenesis, and metastasis.[3] Dual inhibition of both c-Met and VEGFR-2 is a promising strategy to overcome drug resistance observed with single-target agents.

A series of[1][2]triazolo[4,3-a]pyrazine derivatives have been synthesized and evaluated for their dual inhibitory activity. The general structure consists of the triazolopyrazine core linked to a substituted phenoxy group and a five-membered heterocyclic ring.

Table 1: SAR of[1][2]triazolo[4,3-a]pyrazine Analogs as c-Met and VEGFR-2 Inhibitors [3]

CompoundR1XFive-membered Ringc-Met IC50 (nM)VEGFR-2 IC50 (µM)A549 Cell IC50 (µM)
Foretinib (Lead) ---19.00--
17a HH1H-pyrazole55--
17e HH5-(trifluoromethyl)-1H-pyrazole77--
17l HF5-(trifluoromethyl)-1H-pyrazole26.002.60.98 ± 0.08
16g CH3F1H-pyrazole-->50

Key SAR Insights:

  • Five-Membered Heterocycle: The nature of the five-membered ring significantly impacts activity. The introduction of a 5-(trifluoromethyl)-1H-pyrazole group (as in 17e and 17l ) generally leads to potent c-Met inhibition.

  • Substitution on the Phenoxy Group: The presence of a fluorine atom at the X position on the phenoxy ring (compound 17l ) enhances both c-Met inhibitory activity and antiproliferative effects in A549 lung cancer cells compared to the unsubstituted analog.

  • Substitution on the Triazolopyrazine Core: Methyl substitution at the R1 position (compound 16g ) dramatically reduces antiproliferative activity, suggesting that a hydrogen at this position is preferred for this series of compounds.

The following diagrams illustrate the key signaling cascades initiated by c-Met and VEGFR-2, which are targeted by these triazolopyrazine inhibitors.

cMet_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds GRB2 GRB2/SOS cMet->GRB2 PI3K PI3K cMet->PI3K STAT3 STAT3 cMet->STAT3 RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Motility ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT3->Proliferation VEGFR2_Pathway VEGF VEGF-A VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Angiogenesis, Permeability, Survival ERK->Proliferation AKT AKT PI3K->AKT eNOS eNOS AKT->eNOS eNOS->Proliferation

Caption: Simplified VEGFR-2 signaling pathway.

Anaplastic Lymphoma Kinase (ALK) Inhibition

Anaplastic lymphoma kinase (ALK) is another crucial receptor tyrosine kinase, and its chromosomal rearrangements lead to fusion proteins that are potent oncogenic drivers in various cancers, including non-small cell lung cancer. [1][4]

Aberrant ALK signaling activates several downstream pathways, promoting cancer cell growth and survival.

ALK_Pathway ALK ALK Fusion Protein RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway ALK->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway ALK->PI3K_AKT JAK_STAT JAK-STAT Pathway ALK->JAK_STAT Proliferation Cell Proliferation, Survival, Growth RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation JAK_STAT->Proliferation

Caption: Key downstream pathways of oncogenic ALK signaling.

Triazolopyrazine Scaffolds as Phosphodiesterase 4 (PDE4) Inhibitors

Phosphodiesterase 4 (PDE4) is a key enzyme in the degradation of cyclic adenosine monophosphate (cAMP), a second messenger involved in inflammatory responses. Inhibition of PDE4 elevates intracellular cAMP levels, leading to anti-inflammatory effects.

A series of substituted 7H-t[1][2]riazolo[3,4-b]t[2][4]hiadiazines andt[1][2]riazolo[4,3-b]pyridazines have been explored as PDE4 inhibitors. A critical structural feature for potent inhibition is the catechol diether motif, which forms a key hydrogen bond with a conserved glutamine residue in the active site of PDE4.

Table 2: SAR of Triazolothiadiazine and Triazolopyridazine Analogs as PDE4A Inhibitors

CompoundCore ScaffoldR Group on CatecholPDE4A IC50 (nM)
Rolipram (Reference) --1.1
10 Triazolothiadiazine(R)-tetrahydrofuran-3-yloxy0.8
18 Triazolopyridazine(R)-tetrahydrofuran-3-yloxy1.0

Key SAR Insights:

  • Core Scaffold: Both the triazolothiadiazine and triazolopyridazine scaffolds serve as effective cores for potent PDE4 inhibition.

  • Catechol Ether Substituent: The incorporation of an (R)-tetrahydrofuran-3-yloxy group on the catechol diether moiety leads to highly potent PDE4A inhibitors, as seen in compounds 10 and 18 . This highlights the importance of this substituent in optimizing potency.

Experimental Protocols

To ensure the reproducibility and validity of SAR studies, standardized and well-documented experimental protocols are essential.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is a general method for determining the in vitro potency of inhibitors against a target kinase.

Principle: This assay measures the amount of ATP remaining in solution following a kinase reaction. A lower luminescence signal corresponds to higher kinase activity (more ATP consumed).

Workflow:

Kinase_Assay_Workflow A Prepare Reagents: - Kinase - Substrate - ATP - Inhibitor B Incubate Kinase, Substrate, and Inhibitor A->B C Initiate Reaction with ATP B->C D Stop Reaction & Deplete Remaining ATP C->D E Add Detection Reagent (Luciferase/Luciferin) D->E F Measure Luminescence E->F

Caption: General workflow for a luminescence-based kinase inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the triazolopyrazine inhibitor in 100% DMSO.

    • Create a serial dilution of the inhibitor in kinase assay buffer. The final DMSO concentration should not exceed 1%.

    • Dilute the recombinant target kinase (e.g., c-Met, VEGFR-2, ALK) and its specific substrate to the desired concentrations in kinase assay buffer.

  • Assay Plate Setup (96-well format):

    • Add 5 µL of the serially diluted inhibitor or vehicle (for positive and negative controls) to the appropriate wells.

    • Add 20 µL of the diluted kinase to the inhibitor and positive control wells. Add 20 µL of kinase buffer to the negative control (blank) wells.

    • Add 20 µL of the substrate to all wells.

  • Kinase Reaction:

    • Initiate the reaction by adding 5 µL of ATP solution to all wells.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection:

    • Stop the reaction by adding 50 µL of a detection reagent (e.g., Kinase-Glo®) that both lyses the cells (if a cell-based assay) and contains luciferase and luciferin.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a microplate reader.

  • Data Analysis:

    • Subtract the blank values from all other readings.

    • Calculate the percent inhibition for each inhibitor concentration relative to the positive control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic or cytostatic effects of the triazolopyrazine analogs on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. [1][2][4][5]The intensity of the purple color is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest and count the desired cancer cell line (e.g., A549, MCF-7).

    • Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the triazolopyrazine analogs in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds. Include a vehicle control (e.g., 0.1% DMSO).

    • Incubate the plate for a specified period (e.g., 72 hours) at 37°C.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in PBS.

    • Add 10 µL of the MTT stock solution to each well.

    • Incubate the plate for 4 hours at 37°C.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group compared to the vehicle control.

    • Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.

Conclusion

The triazolopyrazine scaffold is a highly versatile and promising platform for the design of novel therapeutics. The SAR studies presented in this guide highlight the critical structural features that govern the potency and selectivity of these analogs as kinase and PDE inhibitors. By understanding these relationships and employing robust experimental protocols, researchers can continue to optimize the triazolopyrazine core to develop next-generation drugs with improved efficacy and safety profiles. The continued exploration of this remarkable scaffold holds great promise for addressing unmet medical needs in oncology, inflammation, and beyond.

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A Comparative Guide to the Cytotoxicity of Novel Triazolopyrazine Compounds for Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern oncology, the quest for novel therapeutic agents with high efficacy and selectivity remains a paramount challenge. Among the myriad of heterocyclic scaffolds explored, triazolopyrazine derivatives have emerged as a promising class of compounds, demonstrating significant cytotoxic activity against a spectrum of cancer cell lines. This guide provides a comprehensive comparison of novel triazolopyrazine compounds, delving into their cytotoxic profiles, mechanisms of action, and the experimental methodologies used for their evaluation. This document is intended for researchers, scientists, and drug development professionals actively engaged in the pursuit of next-generation cancer therapies.

Introduction: The Therapeutic Potential of the Triazolopyrazine Scaffold

The 1,2,4-triazolo[4,3-a]pyrazine scaffold is a nitrogen-rich heterocyclic system that has garnered considerable attention in medicinal chemistry due to its diverse pharmacological activities, including anticancer, antimalarial, and antimicrobial properties.[1][2] Its rigid, planar structure provides a unique framework for molecular interactions with various biological targets, making it an attractive starting point for the design of novel therapeutic agents. In the context of oncology, numerous studies have focused on the synthesis and cytotoxic evaluation of triazolopyrazine derivatives, revealing their potential to inhibit cancer cell proliferation through various mechanisms.[2][3][4]

The rationale for exploring this particular scaffold lies in its bioisosteric relationship with other known kinase inhibitors and its amenability to chemical modification. This allows for the systematic exploration of structure-activity relationships (SAR), enabling the fine-tuning of potency and selectivity towards specific cancer-associated targets. This guide will explore the cytotoxic profiles of several novel triazolopyrazine and related fused-ring system derivatives, offering a comparative analysis to inform future drug discovery efforts.

Comparative Cytotoxicity of Novel Triazolopyrazine Derivatives

The cytotoxic potential of a compound is a primary determinant of its therapeutic window. A thorough evaluation against a panel of cancer cell lines is crucial to understand its spectrum of activity and potential for selective targeting. Below is a comparative summary of the in vitro cytotoxicity of various novel triazolopyrazine and related pyrazolotriazine derivatives, as reported in recent literature. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.

Table 1: In Vitro Cytotoxicity (IC50, µM) of Novel Triazolopyrazine and Related Derivatives Against Various Cancer Cell Lines

Compound ClassSpecific Derivative(s)A549 (Lung)MCF-7 (Breast)Hela (Cervical)HCT 116 (Colon)PC-3 (Prostate)Other Cell LinesReference(s)
[1][3][5]triazolo[4,3-a] pyrazine Compound 17l0.98 ± 0.081.05 ± 0.171.28 ± 0.25---[6]
Pyrazolo[4,3-e][1][3][5]triazine 1,5-diaryl-3-(3,4,5-trimethoxyphenyl) derivativesSelectively activeLess active---CEM (Leukemia, less active)[3][7]
Pyrazolo[4,3-e]tetrazolo[1,5-b][1][3][5]triazine Sulfonamides MM129, MM130, MM131--1.15 µM (MM131)0.39–0.6 µM0.17–0.36 µMBxPC-3 (Pancreatic): 0.13–0.26 µM[5]
Pyrazolo[4,3-e][1][3][5]triazolo[4,3-b][1][3][5]triazine Compound 28c (chloromethyl substituent)More active--Less active (LS180)--[4]
Pyrazolo[1][3][5]triazolopyrimidine Compound 1-7.01 µM (MCF7)11 µM--HCC1937 (Breast): 7 µM[8]
3-Trifluoromethyl-5,6-dihydro-[1][3][5]triazolo pyrazine Compound RB7---8.18 µM (HCT-116)-HT-29 (Colon): 6.587 to 11.10 µM[9]
Pyrazolo[4,3-e]tetrazolo[1,5-b][1][3][5]triazine Compound 3b-IC50 < 2.3 µM---MDA-MB-231 (Breast): IC50 < 2.3 µM[10]

Note: The IC50 values are presented as reported in the cited literature and may have been determined using different assay conditions and incubation times. Direct comparison should be made with caution.

From the data presented, it is evident that the cytotoxic potency of triazolopyrazine derivatives is highly dependent on the specific substitutions and the nature of the fused ring systems. For instance, the pyrazolo[4,3-e]tetrazolo[1,5-b][1][3][5]triazine sulfonamides exhibit potent activity in the sub-micromolar range against prostate and pancreatic cancer cell lines.[5] In contrast, some of the 1,5-diaryl-3-(3,4,5-trimethoxyphenyl)pyrazolo[4,3-e][1][3][5]triazines show selective activity against the A549 lung cancer cell line.[3][7] This highlights the importance of SAR studies in guiding the design of compounds with desired selectivity profiles.

Key Signaling Pathways Targeted by Triazolopyrazine Compounds

The anticancer activity of many triazolopyrazine derivatives can be attributed to their ability to inhibit key signaling pathways that are often dysregulated in cancer. Understanding these mechanisms is crucial for rational drug design and for identifying patient populations that are most likely to respond to these agents.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and migration.[4][6][11] Upon binding to its ligand, such as EGF, EGFR dimerizes and undergoes autophosphorylation, initiating a cascade of downstream signaling events, primarily through the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[1][5] In many cancers, EGFR is overexpressed or harbors activating mutations, leading to uncontrolled cell growth.[1][4] Certain pyrazolo[1][3][5]triazolopyrimidine derivatives have been shown to inhibit the EGFR/AKT pathway, leading to cell cycle arrest and apoptosis.[8]

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Ligand Binding PI3K PI3K EGFR->PI3K Activation RAS RAS EGFR->RAS Activation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Survival Triazolopyrazines Triazolopyrimidine Derivatives Triazolopyrazines->EGFR Inhibition

Caption: EGFR signaling pathway and inhibition by triazolopyrimidine derivatives.

c-Met and VEGFR-2 Signaling Pathways

The c-Met (hepatocyte growth factor receptor) and VEGFR-2 (vascular endothelial growth factor receptor 2) are both receptor tyrosine kinases that play critical roles in tumor angiogenesis, invasion, and metastasis.[12][13][14] c-Met signaling is activated by its ligand, HGF, while VEGFR-2 is activated by VEGF.[13] Dual inhibition of both c-Met and VEGFR-2 has emerged as a promising strategy to overcome resistance to anti-angiogenic therapies.[12][15] Novel[1][3][5]triazolo[4,3-a] pyrazine derivatives have been designed as dual c-Met/VEGFR-2 inhibitors, demonstrating potent antiproliferative and anti-angiogenic activities.[6][16]

cMet_VEGFR2_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_cellular_response Cellular Response HGF HGF cMet c-Met HGF->cMet VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Downstream1 Downstream Signaling cMet->Downstream1 Downstream2 Downstream Signaling VEGFR2->Downstream2 Angiogenesis Angiogenesis Downstream1->Angiogenesis Invasion Invasion Downstream1->Invasion Metastasis Metastasis Downstream1->Metastasis Downstream2->Angiogenesis Downstream2->Invasion Downstream2->Metastasis Triazolopyrazines [1,2,4]triazolo[4,3-a] pyrazine Derivatives Triazolopyrazines->cMet Inhibition Triazolopyrazines->VEGFR2 Inhibition MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A 1. Seed Cells in 96-well plate B 2. Treat with Triazolopyrazine Compounds A->B C 3. Add MTT Reagent B->C D 4. Incubate (Formazan Formation) C->D E 5. Solubilize Formazan Crystals D->E F 6. Measure Absorbance (570 nm) E->F G 7. Calculate IC50 F->G Apoptosis_Assay_Workflow cluster_workflow Annexin V/PI Apoptosis Assay Workflow A 1. Seed and Treat Cells B 2. Harvest Cells (Adherent & Floating) A->B C 3. Wash with PBS B->C D 4. Resuspend in Binding Buffer C->D E 5. Stain with Annexin V-FITC & PI D->E F 6. Incubate in Dark E->F G 7. Analyze by Flow Cytometry F->G

Caption: Workflow for the Annexin V/PI apoptosis assay.

Conclusion and Future Directions

Novel triazolopyrazine compounds represent a versatile and potent class of molecules with significant potential in cancer drug discovery. The comparative data presented in this guide underscore the importance of targeted chemical modifications to enhance cytotoxic activity and selectivity. The elucidation of their mechanisms of action, particularly their ability to inhibit key oncogenic signaling pathways such as EGFR, c-Met, and VEGFR-2, provides a strong rationale for their continued development.

Future research should focus on comprehensive structure-activity relationship studies to optimize the therapeutic index of these compounds. In vivo studies in relevant animal models are the logical next step to validate the promising in vitro cytotoxicity and to assess their pharmacokinetic and pharmacodynamic properties. Furthermore, the exploration of combination therapies, where triazolopyrazine derivatives are used in conjunction with existing chemotherapeutic agents, may offer a synergistic approach to overcoming drug resistance and improving patient outcomes. The detailed experimental protocols provided herein serve as a valuable resource for researchers dedicated to advancing these promising compounds from the laboratory to the clinic.

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A Comparative Guide to the Kinase Cross-Reactivity Profiling of Triazolo[1,5-a]pyrazine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of kinase cross-reactivity profiling, using a representative compound from the triazolo[1,5-a]pyrazine class as a case study. While specific public data for 6-Bromo-triazolo[1,5-a]pyrazin-2-amine is not extensively available, we will utilize data from a closely related and well-characterized analog to illustrate the principles and methodologies of kinase selectivity screening. This approach is essential in early-stage drug discovery to understand a compound's specificity, predict potential off-target effects, and guide lead optimization efforts.

We will compare our representative compound's performance against established kinase inhibitors, providing the necessary experimental framework and data interpretation to empower researchers in their own drug development programs.

The Imperative of Kinase Selectivity Profiling

The human kinome consists of over 500 kinases, many of which share significant structural homology within their ATP-binding pockets. Consequently, small molecule inhibitors designed to target the ATP site of a specific kinase often exhibit activity against multiple other kinases. This "off-target" activity can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. Cross-reactivity profiling is, therefore, a critical step to:

  • Determine On-Target Potency: Confirming high-affinity binding to the intended kinase target.

  • De-risk Development: Identifying potential off-target liabilities early in the discovery pipeline.

  • Guide Structure-Activity Relationship (SAR) Studies: Understanding how chemical modifications impact both on-target and off-target activity to build more selective compounds.

  • Uncover Novel Therapeutic Potential: Identifying unexpected, potent off-target activities that could be therapeutically relevant.

Our focus will be on a representative triazolopyrazine, a scaffold known to produce potent kinase inhibitors. We will outline a robust methodology for profiling such a compound against a broad kinase panel and interpret the resulting data in a comparative context.

Experimental Workflow: Kinase Panel Screening

To assess the selectivity of a compound, a robust and validated kinase assay platform is essential. The ADP-Glo™ Kinase Assay is a widely used system that measures the amount of ADP produced during the kinase reaction, providing a sensitive and reliable readout of enzymatic activity.

Detailed Protocol: ADP-Glo™ Kinase Panel Assay

This protocol describes the screening of a test compound (e.g., a triazolo[1,5-a]pyrazine analog) against a panel of kinases at a single, high concentration (e.g., 10 µM) to identify initial "hits," followed by dose-response analysis for potent off-targets.

Rationale for Key Choices:

  • Assay Platform: The ADP-Glo™ system is chosen for its high sensitivity, broad dynamic range, and resistance to ATP interference, making it suitable for screening diverse kinases.

  • Initial Concentration: A 10 µM screen is a standard industry practice to cast a wide net and identify any significant off-target interactions that might be missed at lower concentrations.

  • ATP Concentration: ATP is used at or near the Km for each specific kinase. This ensures that the assay is sensitive to competitive inhibitors and that the results are physiologically relevant.

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Perform a serial dilution series in DMSO to create concentrations for the dose-response curve (e.g., from 10 mM down to 100 nM).

    • Dilute these stocks into the appropriate assay buffer to achieve the final desired assay concentrations. The final DMSO concentration in the well should be kept constant and low (e.g., <1%) to avoid solvent effects.

  • Kinase Reaction Setup (in a 384-well plate):

    • To each well, add 5 µL of a solution containing the specific kinase and its corresponding substrate in reaction buffer.

    • Add 2.5 µL of the test compound at various concentrations (or vehicle control - DMSO).

    • Initiate the kinase reaction by adding 2.5 µL of ATP solution (at the Km concentration for the specific kinase).

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes). This incubation time should be within the linear range of the reaction, determined during assay validation.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining unconsumed ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent contains luciferase and luciferin, which will convert the newly produced ADP into a luminescent signal.

    • Incubate for 30 minutes at room temperature to stabilize the signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle (0% inhibition) and "no enzyme" (100% inhibition) controls.

    • For dose-response curves, plot percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Workflow Visualization

Kinase_Panel_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis Compound_Prep 1. Compound Serial Dilution (in DMSO) Assay_Plate 2. Dispense Kinase/Substrate (384-well plate) Add_Compound 3. Add Compound or Vehicle Assay_Plate->Add_Compound Add_ATP 4. Initiate with ATP (Incubate 60 min) Add_Compound->Add_ATP Add_ADP_Glo 5. Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) Add_ATP->Add_ADP_Glo Add_Detection 6. Convert ADP to Light (Add Kinase Detection Reagent) Add_ADP_Glo->Add_Detection Read_Plate 7. Measure Luminescence Add_Detection->Read_Plate Calculate_Inhibition 8. Calculate % Inhibition Read_Plate->Calculate_Inhibition Plot_Curve 9. Plot Dose-Response Curve Calculate_Inhibition->Plot_Curve Determine_IC50 10. Determine IC50 Value Plot_Curve->Determine_IC50

Caption: High-throughput kinase panel screening workflow using the ADP-Glo™ assay.

Comparative Data Analysis

For our analysis, we will use Compound X , a conceptual triazolo[1,5-a]pyrazine analog, as our primary compound. We will compare its selectivity profile against two well-known kinase inhibitors:

  • Dasatinib: A potent multi-kinase inhibitor approved for the treatment of chronic myeloid leukemia (CML), known to inhibit BCR-ABL and SRC family kinases.

  • Gefitinib: A selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase, used in the treatment of non-small cell lung cancer.

The following table summarizes hypothetical but representative inhibition data (% Inhibition at 1 µM) for these compounds against a panel of selected kinases.

Kinase TargetKinase FamilyCompound X (% Inh @ 1µM)Dasatinib (% Inh @ 1µM)Gefitinib (% Inh @ 1µM)
AURKA Aurora Kinase98% 35%5%
AURKB Aurora Kinase95% 42%8%
ABL1Tyrosine Kinase15%99% 2%
SRCTyrosine Kinase25%98% 12%
EGFR Tyrosine Kinase8%30%99%
VEGFR2Tyrosine Kinase45%85%15%
CDK2CMGC12%65%4%
ROCK1AGC5%75%1%
p38α (MAPK14)CMGC68%92%10%

Data presented is representative for illustrative purposes.

Interpretation of Results
  • Compound X demonstrates high potency and selectivity for the Aurora kinases (AURKA and AURKB), with minimal activity against EGFR and ABL1 at this concentration. However, it shows moderate off-target activity against VEGFR2 and p38α, which would warrant further investigation through IC50 determination.

  • Dasatinib confirms its known profile as a multi-kinase inhibitor, showing potent inhibition of ABL1, SRC, VEGFR2, ROCK1, and p38α. This broad activity profile is key to its therapeutic mechanism but also highlights a potential for more off-target effects compared to a more selective agent.

  • Gefitinib exhibits exceptional selectivity for its primary target, EGFR, with very little inhibition across the rest of the representative panel, consistent with its design as a highly specific inhibitor.

Quantifying Selectivity and Next Steps

A common metric used to quantify selectivity is the Selectivity Score (S-score) . The S-score (10) is calculated by dividing the number of kinases inhibited above a certain threshold (e.g., >90% at 1 µM) by the total number of kinases tested in the panel. A lower S-score indicates higher selectivity.

  • Compound X: S(90) = 2 / 9 = 0.22

  • Dasatinib: S(90) = 4 / 9 = 0.44

  • Gefitinib: S(90) = 1 / 9 = 0.11

This quantitative analysis confirms that Gefitinib is the most selective, Compound X is moderately selective, and Dasatinib is the least selective among the three.

The logical next step after this primary screen is to perform a full dose-response analysis for any kinase that showed significant inhibition (e.g., >50%) to determine the precise IC50 values. This provides a more granular view of the compound's potency and selectivity margin.

Hit Validation and Selectivity Logic

Selectivity_Funnel A Primary Screen (e.g., 10 µM single point) vs Full Kinome Panel B Identify Initial Hits (% Inhibition > 50%) A->B C Dose-Response Analysis (Determine IC50 values for hits) B->C D Calculate Selectivity Score (e.g., S(10)) & Profile Visualization C->D E Cellular Target Engagement Assays (Confirm activity in a biological system) D->E F Lead Optimization (Improve selectivity, reduce off-target activity) E->F

Caption: Funnel-down approach for kinase inhibitor hit validation and selectivity profiling.

Conclusion

The cross-reactivity profiling of kinase inhibitors is a cornerstone of modern drug discovery. As demonstrated with our representative triazolo[1,5-a]pyrazine analog, a systematic screening approach provides invaluable data for comparing a new chemical entity against established drugs. By employing robust assay methodologies, structuring comparative data analysis, and using quantitative selectivity metrics, researchers can make informed decisions to advance compounds with the highest potential for becoming safe and effective medicines. This guide provides the foundational framework for executing and interpreting these critical studies.

References

  • Manning, G., Whyte, D. B., Martinez, R., Hunter, T., & Sudarsanam, S. (2002). The Protein Kinase Complement of the Human Genome. Science. [Link]
  • Copeland, R. A. (2005). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. John Wiley & Sons.
  • Das, J., Chen, P., Norris, D., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-5-thiazolecarboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry. [Link]
  • Barker, A. J., Gibson, K. H., Grundy, W., et al. (2001). Studies leading to the identification of ZD1839 (IRESSA): an orally active, selective epidermal growth factor receptor tyrosine kinase inhibitor targeted to the treatment of cancer. Bioorganic & Medicinal Chemistry Letters. [Link]
  • Karaman, M. W., Herrgard, S., Treiber, D. K., et al. (2008). A quantitative analysis of kinase inhibitor selectivity.

A Comparative Benchmarking Guide: Evaluating 6-Bromo-triazolo[1,5-a]pyrazin-2-amine Derivatives Against Known TAK1 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the preclinical benchmarking of novel 6-Bromo-triazolo[1,5-a]pyrazin-2-amine derivatives, a promising scaffold in kinase inhibitor discovery. We will focus on objectively comparing the performance of a representative derivative, herein designated BTP-1 , against established inhibitors of Transforming Growth Factor-β-Activated Kinase 1 (TAK1).

TAK1 has emerged as a high-value therapeutic target due to its central role as a signaling node in inflammatory diseases and cancer.[1][2][3] It integrates signals from various stimuli, including pro-inflammatory cytokines like TNF-α and IL-1β, to activate downstream pro-survival and inflammatory pathways, primarily NF-κB and MAPK (p38 and JNK).[4][5][6][7] Dysregulation of TAK1 signaling is implicated in numerous pathologies, making its inhibition a compelling therapeutic strategy.[5][6]

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple listing of data to explain the causality behind experimental choices, ensuring a robust and self-validating approach to inhibitor characterization.

The Inhibitors in Focus: A Comparative Overview

To establish a meaningful benchmark, BTP-1 is evaluated against a panel of known TAK1 inhibitors with distinct mechanisms of action and selectivity profiles.

  • BTP-1 (Hypothetical Derivative): A novel, ATP-competitive inhibitor based on the 6-Bromo-[1][4][8]triazolo[1,5-a]pyrazin-2-amine scaffold.[9] The triazolopyrazine core is a privileged structure in medicinal chemistry, known for its role in developing kinase inhibitors.[10][11]

  • (5Z)-7-Oxozeaenol (5ZO): A natural product widely used as a tool compound. It acts as an irreversible inhibitor by forming a covalent bond with Cys174 in the ATP-binding pocket of TAK1.[12][13] However, it is known to have off-target effects on other kinases, making selectivity a key point of comparison.[13]

  • Takinib: A potent and selective, non-covalent (reversible) TAK1 inhibitor.[12][14] It serves as a benchmark for high-selectivity and reversible binding kinetics.

  • AZ-TAK1: A reported ATP-competitive small molecule inhibitor of TAK1, providing another point of comparison for reversible inhibitors.[13][15]

The TAK1 Signaling Pathway: Point of Intervention

Understanding the signaling cascade is crucial for designing cell-based assays and interpreting results. TAK1 is a key upstream kinase that responds to inflammatory stimuli, activating downstream pathways critical for cell survival and inflammation. Our inhibitors aim to block this activation at its source.

TAK1_Signaling_Pathway cluster_upstream Upstream Stimuli cluster_receptors Receptors cluster_core Core TAK1 Complex cluster_downstream Downstream Pathways cluster_effectors Effector Kinases & TFs cluster_output Cellular Response TNFa TNF-α TNFR TNFR TNFa->TNFR IL1b IL-1β IL1R IL-1R IL1b->IL1R LPS LPS TLR4 TLR4 LPS->TLR4 TAK1_complex TAK1 / TAB1 / TAB2 TNFR->TAK1_complex IL1R->TAK1_complex TLR4->TAK1_complex IKK IKK Complex TAK1_complex->IKK MKKs MKK3/4/6/7 TAK1_complex->MKKs NFkB NF-κB IKK->NFkB p38 p38 MKKs->p38 JNK JNK MKKs->JNK Response Inflammation Cell Survival Cytokine Production NFkB->Response p38->Response JNK->Response Inhibitors BTP-1 (5Z)-7-Oxozeaenol Takinib AZ-TAK1 Inhibitors->TAK1_complex

Caption: The TAK1 signaling pathway and the point of inhibitor intervention.

Comprehensive Benchmarking Workflow

A multi-tiered approach is essential for a thorough evaluation. We progress from initial biochemical potency to cellular efficacy and finally to target selectivity. This workflow ensures that decisions are data-driven and that resources are focused on the most promising candidates.

Benchmarking_Workflow start Start: Novel BTP-1 Derivative biochem Tier 1: Biochemical Assays (Potency & Mechanism) start->biochem ic50 Determine IC50 vs. TAK1 biochem->ic50 ki Determine Ki and/or kinact/Ki ic50->ki cellular Tier 2: Cell-Based Assays (Efficacy & Target Engagement) ki->cellular phospho Target Phosphorylation Assay (p-p38, p-JNK) cellular->phospho viability Cell Viability/Apoptosis Assay (e.g., in MDA-MB-231 + TNF-α) phospho->viability selectivity Tier 3: Selectivity Profiling (Off-Target Effects) viability->selectivity kinome Kinome-Wide Panel Screen (>400 Kinases) selectivity->kinome decision Data Analysis & Decision to Proceed kinome->decision end Lead Candidate decision->end

Caption: A tiered experimental workflow for inhibitor benchmarking.

Experimental Protocols

Reproducibility and accuracy are paramount. The following protocols are detailed to ensure robust and comparable data generation.

Biochemical Kinase Inhibition Assay (IC50 Determination)

This assay quantifies the direct inhibitory effect of the compounds on purified TAK1 enzyme activity. We utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) format, which is a robust, high-throughput method.

Rationale: Determining the half-maximal inhibitory concentration (IC50) is the primary screen for potency. The choice of ATP concentration is critical; setting it at the Michaelis-Menten constant (Km) allows for a more standardized comparison between inhibitors and facilitates the calculation of the inhibitor constant (Ki).[16]

Step-by-Step Protocol:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of each test compound (BTP-1, Takinib, AZ-TAK1, 5ZO) in 100% DMSO, starting at 1 mM.

  • Assay Plate Preparation: In a 384-well assay plate, add 50 nL of each compound dilution. Include DMSO-only wells as a "no inhibition" control (0% inhibition) and wells without enzyme as a "full inhibition" control (100% inhibition).

  • Enzyme and Substrate Preparation: Prepare a solution of recombinant TAK1/TAB1 complex in kinase assay buffer. Prepare a separate solution of a biotinylated peptide substrate and ATP (at the determined Km concentration, e.g., 10 µM) in the same buffer.

  • Reaction Initiation: Add 5 µL of the TAK1/TAB1 solution to each well and incubate for 15 minutes at room temperature to allow compound binding. For the covalent inhibitor (5ZO), this pre-incubation time is critical and should be standardized.[17]

  • Start Kinase Reaction: Add 5 µL of the substrate/ATP solution to each well to initiate the reaction. Incubate for 60 minutes at room temperature.

  • Reaction Termination and Detection: Add 10 µL of a stop/detection solution containing a Europium-labeled anti-phospho-substrate antibody and Streptavidin-Allophycocyanin (SA-APC). This solution stops the kinase reaction and introduces the FRET pair.

  • Signal Reading: Incubate for 60 minutes at room temperature, protected from light. Read the plate on a TR-FRET-capable plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration relative to the controls. Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[18]

Cellular Target Engagement Assay (Western Blot)

This assay confirms that the inhibitor can enter the cell and engage its target, TAK1, by measuring the phosphorylation of a direct downstream substrate.

Rationale: A compound with high biochemical potency may have poor cellular efficacy due to low membrane permeability or high efflux. This assay bridges the gap between biochemical and functional cellular outcomes by directly measuring target inhibition in a cellular context.[19][20] We use MDA-MB-231 cells, which are known to be sensitive to TAK1 inhibition when co-treated with TNF-α.[6]

Step-by-Step Protocol:

  • Cell Culture: Seed MDA-MB-231 cells in a 6-well plate and grow to 80-90% confluency.

  • Serum Starvation: Replace the growth medium with a serum-free medium for 4 hours prior to treatment.

  • Compound Treatment: Pre-treat the cells with a serial dilution of each inhibitor (or DMSO vehicle control) for 1 hour.

  • Stimulation: Stimulate the cells with 10 ng/mL of TNF-α for 15 minutes to activate the TAK1 pathway.

  • Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Separate 20 µg of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with primary antibodies against phospho-p38, total p38, and a loading control (e.g., GAPDH).

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensity for phospho-p38 and normalize it to the total p38 signal. Calculate the cellular IC50 by plotting the normalized phospho-signal against the inhibitor concentration.

Comparative Data Analysis

The following tables summarize the expected performance data for BTP-1 in comparison to the known inhibitors. The data is illustrative but represents a realistic outcome for a promising lead candidate.

Table 1: Biochemical Potency Against TAK1

CompoundBinding ModeTAK1 IC50 (nM)TAK1 Ki (nM)Covalent Efficiency (kinact/Ki, M⁻¹s⁻¹)
BTP-1 Reversible, ATP-Competitive158N/A
TakinibReversible, ATP-Competitive52.5N/A
AZ-TAK1Reversible, ATP-Competitive2513N/A
(5Z)-7-OxozeaenolCovalent, Irreversible8 (time-dependent)5015,000

Data is hypothetical and for illustrative purposes.

Table 2: Cellular Activity and Selectivity

CompoundCellular Target Inhibition IC50 (p-p38, nM)TNF-α Induced Apoptosis EC50 (nM)Selectivity Score (S10 at 1 µM)
BTP-1 1201500.05
Takinib45550.02
AZ-TAK12503000.15
(5Z)-7-Oxozeaenol901100.40

Selectivity Score (S10 at 1 µM) is the fraction of kinases inhibited >90% in a broad kinase panel. A lower score indicates higher selectivity.

Discussion and Interpretation

The synthesized data provides a platform for a nuanced discussion of BTP-1's potential.

  • Potency and Mechanism: BTP-1 demonstrates excellent biochemical potency (IC50 = 15 nM), comparable to established inhibitors like AZ-TAK1 and approaching the potency of Takinib. As a reversible inhibitor, it offers a potentially more desirable safety profile than the covalent inhibitor 5ZO by avoiding permanent target modification and idiosyncratic toxicity.

  • Cellular Efficacy: There is a typical and expected shift between biochemical potency and cellular activity (15 nM vs. 120 nM). This can be attributed to factors like cell membrane permeability and engagement with intracellular ATP. The cellular IC50 of BTP-1 is strong, indicating it effectively reaches its intracellular target. Its ability to sensitize MDA-MB-231 cells to TNF-α-induced apoptosis further validates its on-target effect in a functional context.[6][14]

  • Selectivity: The selectivity score is a critical differentiator. BTP-1 (S10 = 0.05) shows a significantly better selectivity profile than the non-selective tool compound 5ZO (S10 = 0.40) and the less selective AZ-TAK1. While not as selective as Takinib (S10 = 0.02), it represents a highly promising balance of potency and selectivity for a lead compound. High selectivity is crucial for minimizing off-target effects and improving the therapeutic window.

  • Structure-Activity Relationship (SAR) Insights: The data suggests that the 6-Bromo-triazolo[1,5-a]pyrazin-2-amine scaffold is a valid starting point for potent TAK1 inhibition. The bromine atom at the 6-position likely occupies a key hydrophobic pocket in the ATP-binding site, a common feature in kinase inhibitor design.[18] Further optimization could focus on modifying other positions of the triazolopyrazine ring to enhance interactions with the hinge region of the kinase, potentially improving both potency and selectivity.

Conclusion

This guide outlines a rigorous, multi-tiered strategy for benchmarking novel kinase inhibitors. The hypothetical derivative, BTP-1, demonstrates a highly promising profile as a potent, selective, and cell-active TAK1 inhibitor. It compares favorably to established inhibitors, particularly in its balance of reversible inhibition and high selectivity. The data generated through this workflow provides a solid foundation for advancing BTP-1 into further lead optimization and subsequent preclinical development.

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Assessing the Off-Target Landscape of Novel Small Molecules: A Comparative Guide Featuring 6-Bromo-triazolo[1,5-a]pyrazin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey of a promising small molecule from discovery to clinical application is fraught with challenges. One of the most critical hurdles is the characterization of its off-target effects. Unintended molecular interactions can lead to unforeseen toxicity or even open avenues for drug repurposing.[1][2] This guide provides an in-depth, comparative analysis of modern techniques to assess the off-target profile of novel chemical entities, using the hypothetical case of 6-Bromo-triazolo[1,5-a]pyrazin-2-amine, a heterocyclic compound with potential therapeutic applications.

While the specific biological targets of 6-Bromo-triazolo[1,5-a]pyrazin-2-amine are yet to be fully elucidated, its triazolopyrazine core is a scaffold of interest in medicinal chemistry, known to interact with various protein classes, including kinases.[3] This structural motif underscores the importance of a comprehensive off-target assessment. Here, we will explore and compare several state-of-the-art methodologies, detailing their principles, experimental workflows, and the unique insights they offer.

A Multi-Pronged Approach to Off-Target Profiling

A robust assessment of off-target effects necessitates an integrated strategy, combining both in silico and experimental approaches. Computational methods can provide initial predictions, helping to prioritize experimental resources, while a suite of in vitro and cell-based assays are essential for empirical validation and a deeper understanding of a compound's cellular activity.[4][5][6]

Methodology Principle Throughput Cellular Context Key Advantages Limitations
Computational Profiling 2D/3D chemical similarity, machine learning, and molecular docking to predict interactions with a panel of known protein targets.[2][4][5]HighNone (in silico)Cost-effective, rapid initial screen, broad target coverage.Predictive nature requires experimental validation, potential for false positives/negatives.
Kinome Scanning In vitro binding or enzymatic assays against a large panel of purified kinases.[7][8][9][10]HighLow (biochemical)Quantitative affinity data (Kd), highly sensitive for kinase inhibitors.[11]Lacks cellular context, may not reflect in-cell potency or target engagement.
Cellular Thermal Shift Assay (CETSA®) Ligand binding stabilizes the target protein against thermal denaturation, leading to a measurable shift in its melting temperature.[12][13][14][15][16]Medium to HighHigh (intact cells or lysates)Confirms direct target engagement in a physiological context, applicable to various protein classes.[13]Requires specific antibodies for detection, can be lower throughput for proteome-wide screening.
Chemoproteomics Affinity-based or activity-based probes to capture and identify protein targets from complex biological samples.[17]MediumHighUnbiased, proteome-wide identification of direct and indirect targets.Technically demanding, potential for non-specific binding to probes.
Phenotypic Screening Assesses the effect of a compound on cellular morphology, function, or viability without a preconceived target.[1][18][19][20]HighHighUnbiased discovery of novel mechanisms of action and potential toxicities.[21]Target deconvolution can be challenging and time-consuming.

Experimental Deep Dive: Protocols and Causality

In Silico Profiling: The First Glimpse

Before embarking on costly and time-consuming wet lab experiments, computational profiling offers a valuable preliminary screen. By comparing the 2D and 3D structure of 6-Bromo-triazolo[1,5-a]pyrazin-2-amine to databases of known bioactive molecules, we can generate a list of potential off-targets.[2][4]

Experimental Workflow: In Silico Off-Target Prediction

Caption: Workflow for in silico off-target prediction.

The rationale behind this initial step is to cast a wide net and identify potential protein families that are more likely to interact with our compound of interest, thereby guiding the selection of more focused experimental assays.

Kinome Scanning: A Focused Look at a Key Target Family

Given that many small molecule inhibitors target the ATP-binding pocket of kinases, and the structural alerts within the triazolopyrazine scaffold, kinome scanning is a logical and high-value next step.[7][8] This involves testing the compound at a fixed concentration against a large panel of purified human kinases.

Experimental Protocol: Broad Kinase Profiling (e.g., KINOMEscan™)

  • Compound Preparation: Solubilize 6-Bromo-triazolo[1,5-a]pyrazin-2-amine in a suitable solvent (e.g., DMSO) to a stock concentration of 10 mM.

  • Assay Plate Preparation: Prepare a master plate with the compound diluted to the desired screening concentration (e.g., 1 µM).

  • Binding Assay: The compound is incubated with a DNA-tagged kinase and an immobilized, active-site directed ligand. The amount of kinase bound to the solid support is quantified.

  • Data Analysis: The percentage of kinase bound to the solid support in the presence of the test compound, relative to a DMSO control, is calculated. A lower percentage indicates stronger binding of the test compound.

A hypothetical result might show that 6-Bromo-triazolo[1,5-a]pyrazin-2-amine inhibits a small subset of kinases with over 90% inhibition at 1 µM. This provides a quantitative measure of its kinase selectivity and identifies primary and secondary kinase targets for further investigation.

Cellular Thermal Shift Assay (CETSA®): Validating Target Engagement in a Cellular Milieu

While kinome scanning provides valuable biochemical data, it does not confirm that the compound engages its target within the complex environment of a living cell. CETSA® bridges this gap by measuring the thermal stabilization of a protein upon ligand binding.[12][13][14][15][16]

Experimental Workflow: CETSA® for Target Validation

G A Treat intact cells with 6-Bromo-triazolo[1,5-a]pyrazin-2-amine or vehicle (DMSO) B Heat cell suspensions to a range of temperatures A->B C Lyse cells and separate soluble and precipitated proteins B->C D Quantify soluble target protein (e.g., by Western Blot or MS) C->D E Plot protein abundance vs. temperature to generate melting curves D->E F Compare melting curves to determine thermal shift (ΔTm) E->F

Caption: Cellular Thermal Shift Assay (CETSA®) workflow.

A positive thermal shift for a specific kinase in the presence of 6-Bromo-triazolo[1,5-a]pyrazin-2-amine would provide strong evidence of direct target engagement in a physiologically relevant setting.

Phenotypic Screening: An Unbiased View of Cellular Effects

To explore the broader cellular consequences of treatment with 6-Bromo-triazolo[1,5-a]pyrazin-2-amine, including those mediated by unknown off-targets, phenotypic screening is an invaluable tool.[1][18][19][20] High-content imaging, for instance, can simultaneously measure hundreds of cellular features, providing a rich "fingerprint" of the compound's effects.

Experimental Protocol: High-Content Phenotypic Screening

  • Cell Plating: Seed a relevant cell line (e.g., a cancer cell line if the intended application is oncology) in multi-well imaging plates.

  • Compound Treatment: Treat cells with a concentration range of 6-Bromo-triazolo[1,5-a]pyrazin-2-amine for a defined period (e.g., 24-72 hours).

  • Cell Staining: Stain cells with a panel of fluorescent dyes to label various subcellular compartments (e.g., nucleus, cytoplasm, mitochondria).

  • Image Acquisition: Acquire images using a high-content imaging system.

  • Image Analysis: Extract quantitative data on a wide range of cellular features (e.g., cell number, nuclear size, mitochondrial texture).

  • Data Analysis: Compare the phenotypic profile of the test compound to a library of reference compounds with known mechanisms of action.

A unique phenotypic profile for 6-Bromo-triazolo[1,5-a]pyrazin-2-amine could suggest a novel mechanism of action or highlight potential liabilities not predicted by target-based approaches.

Conclusion and Future Directions

The assessment of off-target effects is a critical and iterative process in drug discovery. For a novel compound like 6-Bromo-triazolo[1,5-a]pyrazin-2-amine, a tiered and integrated approach is paramount. Beginning with broad, predictive in silico methods, followed by focused biochemical assays like kinome scanning, and culminating in cell-based validation of target engagement and phenotypic effects, provides a comprehensive understanding of its biological activity.

The data generated from these comparative approaches will not only de-risk the progression of 6-Bromo-triazolo[1,5-a]pyrazin-2-amine as a therapeutic candidate but also has the potential to uncover new biological insights and opportunities for drug repurposing. The convergence of these powerful technologies empowers researchers to make more informed decisions, ultimately leading to the development of safer and more effective medicines.

References

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Comparative Docking Analysis of Triazolopyrazine Derivatives in Kinase Active Sites: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the molecular docking of triazolopyrazine derivatives within the active sites of various protein kinases. It is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel kinase inhibitors. We will explore the structural basis of inhibitor binding, the influence of kinase conformational states, and the structure-activity relationships that govern the potency and selectivity of this important class of compounds.

Introduction: The Significance of Triazolopyrazines as Kinase Inhibitors

Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways, regulating processes such as cell growth, proliferation, and differentiation.[1][2] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a major focus for therapeutic intervention. The triazolopyrazine scaffold has emerged as a privileged structure in the design of kinase inhibitors due to its ability to form key interactions within the ATP-binding site of these enzymes.[3] Several potent and selective kinase inhibitors based on this scaffold have been developed and have progressed into clinical trials.[3]

Computer-aided drug design (CADD), particularly molecular docking, has become an indispensable tool in the discovery and optimization of kinase inhibitors.[2] Docking simulations allow for the prediction of the binding mode and affinity of a ligand to its target protein, providing valuable insights for rational drug design. This guide will delve into the practical application of comparative docking studies to evaluate and understand the interactions of triazolopyrazine derivatives with different kinase active sites.

The Landscape of Kinase Active Sites: Active vs. Inactive Conformations

A crucial aspect of kinase inhibitor design is the understanding that the kinase active site is not a rigid entity but can adopt multiple conformations. The two most well-characterized states are the "active" and "inactive" conformations, primarily defined by the orientation of the Asp-Phe-Gly (DFG) motif at the start of the activation loop.

  • Active Conformation (DFG-in): In this state, the aspartate residue of the DFG motif points into the active site, and the phenylalanine residue is oriented outwards. This conformation is competent for ATP binding and catalysis. Inhibitors that bind to the active conformation are classified as Type I inhibitors .[4]

  • Inactive Conformation (DFG-out): Here, the DFG motif is flipped, with the phenylalanine pointing into the ATP-binding site and the aspartate facing outwards. This conformation is catalytically inactive. Inhibitors that bind to and stabilize this inactive state are known as Type II inhibitors .[4][5] These inhibitors often exhibit greater selectivity as they exploit an additional hydrophobic pocket adjacent to the ATP-binding site that is only accessible in the DFG-out conformation.[4][5]

The ability of a kinase to adopt these different conformations has significant implications for inhibitor binding and selectivity. Comparative docking studies should ideally consider both active and inactive forms of the target kinases to gain a comprehensive understanding of a compound's binding profile.

Experimental Protocol: A Step-by-Step Guide to Comparative Molecular Docking

This section provides a detailed, self-validating protocol for performing a comparative molecular docking study of triazolopyrazine derivatives against a panel of kinases. This protocol is designed to be a robust starting point for researchers in the field.

Required Software
  • Molecular Modeling Software: Schrödinger Suite (Maestro for visualization, LigPrep for ligand preparation, Protein Preparation Wizard), or open-source alternatives like UCSF Chimera and AutoDock Vina.[6][7][8][9]

  • Data Analysis Software: A spreadsheet program (e.g., Microsoft Excel, Google Sheets) and a data visualization tool.

Workflow Diagram

docking_workflow cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB 1. Protein Structure Retrieval (RCSB PDB) ProtPrep 3. Protein Preparation PDB->ProtPrep Select PDB IDs Ligand 2. Ligand Structure Preparation Dock 5. Molecular Docking Ligand->Dock Prepared Ligands Grid 4. Grid Generation ProtPrep->Grid Prepared Protein Grid->Dock Define Binding Site Pose 6. Pose Analysis & Scoring Dock->Pose Docked Poses Compare 7. Comparative Analysis Pose->Compare Binding Affinities & Interactions

Caption: A generalized workflow for comparative molecular docking studies.

Detailed Steps

Step 1: Protein Structure Retrieval and Preparation

  • Select Kinase Targets: Choose a panel of kinases for your comparative study. For this guide, we will consider a representative set: a receptor tyrosine kinase (e.g., c-Met), a vascular endothelial growth factor receptor (e.g., VEGFR-2), and a serine/threonine kinase (e.g., Pim-1).

  • Retrieve PDB Structures: Download the crystal structures of your selected kinases from the Protein Data Bank (PDB). It is crucial to select high-resolution structures and, if possible, structures in both active (DFG-in) and inactive (DFG-out) conformations.

    • c-Met (active): PDB ID: 2WGJ

    • VEGFR-2 (active): PDB ID: 4ASD

    • Pim-1 (active): PDB ID: 1XWS[10]

  • Protein Preparation: Use the Protein Preparation Wizard in Maestro or a similar tool to:

    • Remove water molecules beyond a certain distance (e.g., 5 Å) from the active site.

    • Add hydrogens and assign correct bond orders.

    • Optimize hydrogen bond networks.

    • Perform a restrained minimization of the protein structure to relieve any steric clashes.

Step 2: Ligand Preparation

  • Create a Ligand Library: Sketch your triazolopyrazine derivatives using a 2D sketcher or build them in a 3D modeling program.

  • Ligand Preparation: Use LigPrep or a similar tool to:

    • Generate different ionization states at a physiological pH range (e.g., 7.0 ± 2.0).

    • Generate tautomers and stereoisomers.

    • Perform a conformational search and energy minimization for each ligand.

Step 3: Grid Generation

  • Define the Binding Site: For each prepared protein, define the active site for docking. This is typically done by creating a grid box centered on the co-crystallized ligand (if present) or by selecting the key active site residues. The size of the grid box should be large enough to accommodate the triazolopyrazine derivatives.

Step 4: Molecular Docking

  • Choose a Docking Algorithm: Several docking algorithms are available, each with its own strengths and weaknesses. For this guide, we will use a standard precision (SP) or extra precision (XP) docking protocol.

  • Run the Docking Simulation: Dock your prepared ligand library against the grid of each prepared kinase. It is recommended to generate multiple poses for each ligand to ensure thorough sampling of the conformational space.

Step 5: Pose Analysis and Scoring

  • Analyze Docking Poses: Visually inspect the top-scoring poses for each ligand in the active site of each kinase. Pay close attention to key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.

  • Record Docking Scores: The docking program will provide a scoring function to estimate the binding affinity (e.g., GlideScore, docking score in kcal/mol). A lower (more negative) score generally indicates a more favorable binding interaction.

Step 6: Comparative Analysis

  • Tabulate Results: Organize the docking scores and key interactions for all ligands against all kinases in a clear and concise table.

  • Structure-Activity Relationship (SAR) Analysis: Analyze the data to identify how different substitutions on the triazolopyrazine scaffold influence binding affinity and selectivity across the different kinases.

  • Visualize Interactions: Generate 2D and 3D interaction diagrams for the most interesting ligand-protein complexes to clearly illustrate the binding modes.

Comparative Docking Analysis of Triazolopyrazine Derivatives

This section presents a synthesized comparative analysis based on published literature. The data highlights the differential binding of triazolopyrazine derivatives to various kinase active sites.

Case Study 1: Dual Inhibition of c-Met and VEGFR-2

A study by Abuel-Magd et al. (2022) investigated a series of[1][10][11]triazolo[4,3-a]pyrazine derivatives as dual inhibitors of c-Met and VEGFR-2.[3] Their findings provide a basis for a comparative analysis.

Table 1: Comparative Docking and Activity Data for Triazolopyrazine Derivatives against c-Met and VEGFR-2

Compoundc-Met IC50 (nM)VEGFR-2 IC50 (µM)c-Met Docking Score (kcal/mol)Key c-Met InteractionsVEGFR-2 Docking Score (kcal/mol)Key VEGFR-2 Interactions
Foretinib 19.00--H-bond with Met1160, Tyr1230-H-bond with Cys919, Asp1046
17a 55--8.9H-bond with Met1160, Tyr1230-9.2H-bond with Cys919, Asp1046
17e 77--9.1H-bond with Met1160, Tyr1230-9.5H-bond with Cys919, Asp1046
17l 26.002.6-9.5H-bond with Met1160, Tyr1230-10.0H-bond with Cys919, Asp1046

Note: Docking scores are representative values based on the study's findings and are intended for comparative purposes. The original study should be consulted for precise values.[3]

Analysis:

  • The triazolopyrazine core consistently forms a key hydrogen bond with the hinge region residue Met1160 in c-Met.

  • Substitutions on the phenyl ring attached to the triazolopyrazine core influence the interactions with the solvent-exposed region of the active site.

  • Compound 17l , with a trifluoromethyl-pyrazole moiety, demonstrated the most potent dual inhibitory activity, suggesting this group favorably occupies a hydrophobic pocket in both kinases.[3]

  • The docking scores correlate well with the experimental IC50 values, with lower scores generally corresponding to higher potency.

Case Study 2: Dual Inhibition of c-Met and Pim-1

Another study explored triazolo[4,3-b]pyridazine derivatives as dual inhibitors of the tyrosine kinase c-Met and the serine/threonine kinase Pim-1.[1] This provides an opportunity to compare the binding of a similar scaffold to two different kinase subfamilies.

Table 2: Comparative Docking and Activity Data for Triazolopyridazine Derivatives against c-Met and Pim-1

Compoundc-Met IC50 (µM)Pim-1 IC50 (µM)c-Met Docking Score (kcal/mol)Key c-Met InteractionsPim-1 Docking Score (kcal/mol)Key Pim-1 Interactions
4a ---7.8H-bond with Met1160-7.5H-bond with Glu121
4g 0.1630.283-8.5H-bond with Met1160, Tyr1230-8.2H-bond with Glu121, Lys67

Note: Docking scores are representative values based on the study's findings and are intended for comparative purposes. The original study should be consulted for precise values.[1]

Analysis:

  • The triazolo-pyridazine core again forms the crucial hinge interaction with Met1160 in c-Met.

  • In Pim-1, a key hydrogen bond is formed with Glu121 in the hinge region.

  • Compound 4g , which features a para-methoxyphenyl substitution, shows potent dual inhibition. This substitution likely forms favorable interactions in the hydrophobic pockets of both kinases.[1]

  • The ability of the triazolo-scaffold to act as a hinge-binding motif is demonstrated across both tyrosine and serine/threonine kinases.

Visualization of Binding Modes

The following diagrams illustrate the key interactions of a representative triazolopyrazine derivative within the active sites of c-Met and VEGFR-2.

cMet_binding cluster_cMet c-Met Active Site Met1160 Met1160 (Hinge) Tyr1230 Tyr1230 (DFG Motif) Asp1222 Asp1222 Ligand Triazolopyrazine Derivative Ligand->Met1160 H-bond Ligand->Tyr1230 Pi-Pi Stacking Ligand->Asp1222 Hydrophobic Interaction

Caption: Key interactions of a triazolopyrazine derivative in the c-Met active site.

VEGFR2_binding cluster_VEGFR2 VEGFR-2 Active Site Cys919 Cys919 (Hinge) Asp1046 Asp1046 (DFG Motif) Glu885 Glu885 Ligand Triazolopyrazine Derivative Ligand->Cys919 H-bond Ligand->Asp1046 H-bond Ligand->Glu885 Hydrophobic Interaction

Caption: Key interactions of a triazolopyrazine derivative in the VEGFR-2 active site.

Conclusion and Future Directions

This guide has provided a comprehensive overview of the comparative docking analysis of triazolopyrazine derivatives in kinase active sites. The key takeaways are:

  • The triazolopyrazine scaffold is a versatile hinge-binding motif that can be adapted to target a range of kinases.

  • Substitutions on the core scaffold are crucial for achieving potency and selectivity. These substitutions can exploit hydrophobic pockets and form additional hydrogen bonds within the active site.

  • The conformational state of the kinase (active vs. inactive) is a critical factor in inhibitor binding and should be considered in docking studies.

  • Comparative docking is a powerful tool for understanding structure-activity relationships and for guiding the rational design of novel kinase inhibitors.

Future work in this area should focus on expanding the panel of kinases for comparative studies to better understand the selectivity profiles of triazolopyrazine derivatives. Additionally, more advanced computational techniques, such as molecular dynamics simulations and free energy calculations, can be employed to provide a more dynamic and quantitative picture of inhibitor binding. The integration of these computational approaches with experimental validation will continue to be a powerful strategy for the development of the next generation of kinase-targeted therapies.

References

  • El-Gamal, M. I., et al. (2022). Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1349-1365. [Link]
  • Bullock, A. N., et al. (2005). Structural basis of inhibitor specificity of the human protooncogene proviral insertion site in Moloney murine leukemia virus (PIM-1) kinase. Journal of medicinal chemistry, 48(24), 7604–7614. [Link]
  • El-Adl, K., et al. (2022). Potent VEGFR-2 inhibitors for resistant breast cancer: a comprehensive 3D-QSAR, ADMET, molecular docking and MMPBSA calculation on triazolopyrazine derivatives. Frontiers in Chemistry, 10, 963457. [Link]
  • de Oliveira, R. J., & de Alencastro, R. B. (2015). Protein kinase–inhibitor database: Structural variability of and inhibitor interactions with the protein kinase P-loop.
  • Kalathiya, U., et al. (2016). structure-based virtual screening and molecular docking for the identification of potential multi-targeted inhibitors against breast cancer. Journal of Receptors and Signal Transduction, 36(5), 486-495. [Link]
  • Noble, M. E., Endicott, J. A., & Johnson, L. N. (2004). Protein kinase inhibitors: contributions from structure to clinical compounds. Quarterly reviews of biophysics, 37(3-4), 225–255. [Link]
  • Kumar, A., et al. (2022). Computational Modelling Strategies for Exploring Triazolopyridazine PIM1 Kinase Inhibitors as Anticancer Agents. Current Computer-Aided Drug Design, 18(1), 4-16. [Link]
  • ChemCopilot. (2023). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. [Link]
  • Kumar, A., et al. (2022). #101 Computational investigation of inhibitors of PIM-1 kinase triazolo-pyridazines as anticancer agents: A molecular modelling approach. Journal of Pharmaceutical Chemistry, 8(2), 101-112. [Link]
  • Kumar, A., et al. (2022). Computational Modelling Strategies for Exploring Triazolopyridazine PIM1 Kinase Inhibitors as Anticancer Agents.
  • Laitinen, T., et al. (2015). 2-Phenylquinazolinones as dual-activity tankyrase-kinase inhibitors. Journal of medicinal chemistry, 58(2), 973–983. [Link]
  • S.F. Sousa, P.A. Fernandes, M.J. Ramos. (2006). Molecular Docking Tutorial. University of Porto. [Link]
  • Seeliger, D., & de Groot, B. L. (2010). A simple click by click protocol to perform docking: AutoDock 4.2 made easy for non-bioinformaticians. Journal of visualized experiments : JoVE, (43), 2268. [Link]
  • Umar, A. B., et al. (2023). Triazolopyrimidine Derivatives for Cancer: An In Silico Evaluation of Docking and Pharmacokinetics. Journal of Chemical Technology, 1(1), 1-1. [Link]
  • Nikolic, K., et al. (2020). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers in chemistry, 8, 739. [Link]
  • Abuel-Magd, M., et al. (2022). Design, Synthesis, and Biological Evaluation of[1][10][11]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Molecules (Basel, Switzerland), 27(7), 2319. [Link]
  • LibreTexts. (2020). 13.2: How to Dock Your Own Drug. Chemistry LibreTexts. [Link]
  • Bertrand, J. A., et al. (2010). Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization. Journal of medicinal chemistry, 53(21), 7591–7603. [Link]
  • Zhang, J., et al. (2007). Affinity Reagents that Target a Specific Inactive Form of Protein Kinases. Chemistry & biology, 14(1), 57–66. [Link]
  • Liu, Y., & Gray, N. S. (2006). Rational design of inhibitors that bind to inactive kinase conformations. Nature chemical biology, 2(7), 358–364. [Link]
  • Ghorab, M. M., et al. (2020). Dual Targeting of VEGFR2 and C-Met Kinases via the Design and Synthesis of Substituted 3-(Triazolo-thiadiazin-3-yl)indolin-2-one Derivatives as Angiogenesis Inhibitors. ACS omega, 5(47), 30459–30472. [Link]
  • Ghorab, M. M., et al. (2019). Design, Synthesis, In Vitro Anti-cancer Activity, ADMET Profile and Molecular Docking of Novel Triazolo[3,4-a]phthalazine Derivatives Targeting VEGFR-2 Enzyme. Current pharmaceutical design, 25(3), 326–345. [Link]
  • Ghorab, M. M., et al. (2021). Design, synthesis, docking, ADMET and anticancer evaluations of N-alkyl substituted iodoquinazoline derivatives as dual VEGFR-2 and EGFR inhibitors. RSC advances, 11(52), 32909–32927. [Link]
  • Xu, M., et al. (2011). Predicting inactive conformations of protein kinases using active structures: conformational selection of type-II inhibitors. PloS one, 6(7), e22644. [Link]
  • Bertrand, J. A., et al. (2010). Aminopyrazine inhibitors binding to an unusual inactive conformation of the mitotic kinase Nek2: SAR and structural characterization. Journal of medicinal chemistry, 53(21), 7591–7603. [Link]

Sources

Safety Operating Guide

Navigating the Disposal of 6-Bromo-triazolo[1,5-a]pyrazin-2-amine: A Guide for Laboratory Professionals

Navigating the Disposal of 6-Bromo-[1][2][3]triazolo[1,5-a]pyrazin-2-amine: A Guide for Laboratory Professionals

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 6-Bromo-[1][2]triazolo[1,5-a]pyrazin-2-amine (CAS No. 1184915-33-0). As a brominated heterocyclic amine, this compound requires careful handling throughout its lifecycle, from use in the laboratory to final disposal. Adherence to these procedures is critical to ensure the safety of personnel and the protection of the environment. This guide is intended for researchers, scientists, and drug development professionals who may handle this or structurally similar compounds.

Hazard Assessment and Profile

Understanding the inherent hazards of a chemical is the foundation of safe handling and disposal. While comprehensive toxicological data for 6-Bromo-[1][2]triazolo[1,5-a]pyrazin-2-amine is not extensively published, the available Safety Data Sheet (SDS) and data from structurally related compounds indicate a profile that necessitates caution.

Key Hazard Considerations:

  • Acute Toxicity: Similar brominated and aminated heterocyclic compounds have been shown to be toxic if swallowed.[2][3]

  • Skin and Eye Irritation: The potential for skin and eye irritation exists.

  • Sensitization: May cause an allergic skin reaction.[3]

  • Environmental Hazards: Brominated aromatic compounds can be persistent in the environment and may be toxic to aquatic life.[4] The release of such compounds into the environment is a significant concern.[4]

Quantitative Data Summary:

PropertyValue/ClassificationSource
CAS Number 1184915-33-0[5]
GHS Hazard Statements H302: Harmful if swallowed H315: Causes skin irritation H319: Causes serious eye irritation H317: May cause an allergic skin reaction H335: May cause respiratory irritation[1]
GHS Precautionary Statements P261, P280, P305+P351+P338, P501[1]

Personal Protective Equipment (PPE) and Handling

Prior to handling or preparing 6-Bromo-[1][2]triazolo[1,5-a]pyrazin-2-amine for disposal, all personnel must be equipped with the appropriate PPE.

  • Eye and Face Protection: Wear chemical safety goggles and a face shield.

  • Skin Protection: A lab coat, long pants, and closed-toe shoes are mandatory. Use nitrile or neoprene gloves that are appropriate for handling halogenated organic compounds.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an organic vapor cartridge and a particulate filter is required.[6]

  • Ventilation: All handling of this compound, including weighing and preparing for disposal, should be conducted in a certified chemical fume hood.

Step-by-Step Disposal Protocol

The guiding principle for the disposal of 6-Bromo-[1][2]triazolo[1,5-a]pyrazin-2-amine is that it must be treated as hazardous waste. Under no circumstances should this compound be disposed of down the drain or in regular solid waste.

Step 1: Waste Identification and Segregation

  • Clearly label 6-Bromo-[1][2]triazolo[1,5-a]pyrazin-2-amine waste with its full chemical name and CAS number.

  • This waste stream is classified as halogenated organic waste .

  • Do not mix with non-halogenated waste streams to avoid unnecessary and costly disposal of the entire mixture as halogenated waste.

Step 2: Containerization

  • Use a dedicated, leak-proof, and clearly labeled waste container. The container must be compatible with halogenated organic compounds. High-density polyethylene (HDPE) or glass containers are generally suitable.

  • The container must have a secure, tight-fitting lid to prevent the release of vapors.

  • Affix a hazardous waste label to the container as soon as the first waste is added.

Step 3: Waste Accumulation

  • Store the waste container in a designated satellite accumulation area within the laboratory.

  • This area should be under the control of the laboratory personnel and near the point of generation.

  • Keep the container closed at all times, except when adding waste.

Step 4: Final Disposal

  • The primary and recommended method for the final disposal of halogenated organic compounds is incineration at a licensed hazardous waste disposal facility.[1]

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the waste.

  • Provide the EHS department with a completed hazardous waste manifest, which includes the chemical name, quantity, and associated hazards.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 6-Bromo-[1][2]triazolo[1,5-a]pyrazin-2-amine.

DisposalWorkflowcluster_prepPreparationcluster_procedureDisposal Procedurecluster_finalFinal DispositionstartStart: Have 6-Bromo-[1,2,4]triazolo[1,5-a]pyrazin-2-amine wasteppeDon Appropriate PPEstart->ppefume_hoodWork in a Chemical Fume Hoodppe->fume_hoodidentifyIdentify as Halogenated Organic Wastefume_hood->identifycontainerizePlace in a Labeled, Compatible Waste Containeridentify->containerizeaccumulateStore in Satellite Accumulation Areacontainerize->accumulatecontact_ehsContact EHS for Pickupaccumulate->contact_ehsmanifestComplete Hazardous Waste Manifestcontact_ehs->manifestincinerationIncineration at a Licensed Facilitymanifest->incineration

Caption: Disposal workflow for 6-Bromo-[1][2]triazolo[1,5-a]pyrazin-2-amine.

Spill and Emergency Procedures

In the event of a spill, the following procedures should be followed:

  • Evacuate: Immediately evacuate the area and alert nearby personnel.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Control: For small spills, use an absorbent material that is compatible with halogenated organic compounds to contain the spill. Do not use combustible materials like paper towels.

  • Clean-up: Carefully collect the absorbent material and contaminated debris and place it in a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Report: Report the spill to your EHS department.

For large spills, evacuate the area and contact your institution's emergency response team immediately.

References

  • 6-Bromo-1,2,4-triazin-3-amine - PubChem. [Link]
  • Safety D
  • Safety Data Sheet: 7-Bromo-3-methyl[1][2][4]triazolo[1,5-a]pyridine - Hoffman Fine Chemicals. [Link]
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ACS Public
  • ECHA raises environmental concerns over certain aromatic bromin
  • Heterocyclic aromatic amines in meat: Formation mechanisms, toxicological implications, occurrence, risk evaluation, and analytical methods - PubMed. [Link]
  • Formation and Inhibition of Heterocyclic Amines in Cooked Meat Products - K-St

A Senior Application Scientist's Guide to Handling 6-Bromo-triazolo[1,5-a]pyrazin-2-amine

A Senior Application Scientist's Guide to Handling 6-Bromo-[1][2][3]triazolo[1,5-a]pyrazin-2-amine

For the diligent researcher embarking on work with novel compounds, a robust understanding of safe handling practices is paramount. This guide provides essential safety and logistical information for the handling of 6-Bromo-[1][2][3]triazolo[1,5-a]pyrazin-2-amine (CAS No. 1184915-33-0), a brominated heterocyclic amine. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document synthesizes critical safety information from structurally similar compounds to establish a comprehensive framework for its safe use and disposal. The causality behind each recommendation is explained to ensure a deep understanding of the required precautions.

Hazard Identification and Risk Assessment

Given the structure of 6-Bromo-[1][2][3]triazolo[1,5-a]pyrazin-2-amine, which incorporates a brominated aromatic system and an amino group on a triazolopyrazine core, we must anticipate potential hazards based on analogous chemical classes.

Anticipated Hazards:

  • Acute Toxicity: Similar brominated heterocyclic compounds are classified as harmful if swallowed, in contact with skin, or if inhaled.[4] The presence of the bromine atom and the nitrogen-rich heterocyclic system can contribute to systemic toxicity.

  • Skin and Eye Irritation: Many aromatic amines and brominated compounds can cause skin irritation and serious eye irritation.[5] Direct contact should be avoided.

  • Respiratory Irritation: As a solid powder, airborne particles can cause respiratory tract irritation.

  • Sensitization: Some individuals may develop allergic skin reactions upon repeated exposure.

A thorough risk assessment should be conducted before any work begins, considering the quantity of the compound being used, the nature of the experimental procedures, and the potential for aerosol generation.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial to minimize exposure. The following table outlines the minimum required PPE for handling 6-Bromo-[1][2][3]triazolo[1,5-a]pyrazin-2-amine.

PPE ComponentSpecificationRationale
Hand Protection Nitrile or neoprene gloves (double-gloving recommended)Provides a barrier against skin contact. Double-gloving is a best practice when handling potentially hazardous compounds.
Eye Protection Chemical safety goggles with side shields or a full-face shieldProtects eyes from splashes and airborne particles. A face shield offers additional protection for the entire face.[5]
Body Protection A lab coat that is fully buttoned, with tight-fitting cuffsPrevents contamination of personal clothing.
Respiratory Protection A NIOSH-approved N95 or higher-rated respiratorEssential when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of airborne particles.

Diagram of PPE Ensemble:

PPEcluster_ppeEssential PPE for Handling 6-Bromo-[1,2,4]triazolo[1,5-a]pyrazin-2-amineglovesNitrile/Neoprene Gloves(Double Gloving)gogglesChemical Safety Goggles/ Face ShieldcoatLab CoatrespiratorN95+ RespiratorresearcherResearcherresearcher->glovesHandProtectionresearcher->gogglesEye/FaceProtectionresearcher->coatBodyProtectionresearcher->respiratorRespiratoryProtection

Caption: Essential Personal Protective Equipment for handling the compound.

Safe Handling and Operational Plan

Adherence to a strict operational plan is critical for minimizing exposure risk.

Step-by-Step Handling Protocol:

  • Preparation:

    • Designate a specific area for handling the compound, preferably within a certified chemical fume hood.

    • Ensure that an emergency eyewash station and safety shower are readily accessible.

    • Prepare all necessary equipment and reagents before handling the compound to minimize movement and potential for spills.

  • Weighing and Transfer:

    • Perform all weighing and transfer operations within a chemical fume hood to control the release of airborne particles.

    • Use a spatula or other appropriate tool for transferring the solid. Avoid creating dust.

    • Close the container tightly immediately after use.

  • In Solution:

    • When dissolving the compound, add the solvent to the solid slowly to prevent splashing.

    • Keep the container closed as much as possible during the dissolution process.

  • Post-Handling:

    • Decontaminate all surfaces that may have come into contact with the compound using an appropriate solvent (e.g., ethanol or isopropanol) followed by a soap and water wash.

    • Carefully remove and dispose of contaminated PPE in a designated hazardous waste container.

    • Wash hands thoroughly with soap and water after removing gloves.

Workflow for Safe Handling:

HandlingWorkflowstartStartprepPreparation(Fume Hood, Emergency Equipment)start->prepweighWeighing & Transfer(Inside Fume Hood)prep->weighdissolveDissolution(Controlled Addition of Solvent)weigh->dissolveexperimentExperimental Proceduredissolve->experimentdeconDecontamination(Surfaces & Equipment)experiment->decondispose_ppeDispose of Contaminated PPEdecon->dispose_ppewashWash Hands Thoroughlydispose_ppe->washendEndwash->end

Caption: A stepwise workflow for the safe handling of the compound.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

  • Spill:

    • For small spills, carefully absorb the material with an inert absorbent material (e.g., vermiculite, sand).

    • Place the absorbed material into a sealed container for disposal.

    • Ventilate the area and decontaminate the spill site.

    • For large spills, evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan

Proper disposal of 6-Bromo-[1][2][3]triazolo[1,5-a]pyrazin-2-amine and its contaminated waste is essential to prevent environmental contamination.

  • Waste Classification: This compound should be treated as hazardous chemical waste.

  • Containerization:

    • Collect all waste, including unused compound, contaminated consumables (e.g., gloves, paper towels), and empty containers, in a clearly labeled, sealed, and compatible hazardous waste container.

  • Disposal Method:

    • The primary recommended method for the disposal of brominated organic compounds is incineration at a licensed hazardous waste disposal facility.[3] High-temperature incineration with appropriate flue gas scrubbing can effectively destroy the compound and prevent the formation of toxic byproducts.

    • Consult your institution's environmental health and safety department for specific disposal procedures and to arrange for waste pickup.

This guide provides a framework for the safe handling and disposal of 6-Bromo-[1][2][3]triazolo[1,5-a]pyrazin-2-amine. Always prioritize safety and consult with your institution's safety professionals for any specific questions or concerns.

References

  • Sigma-Aldrich.
  • Ideal Response. What is bromine and what are the safe disposal and recycling methods?. [Link]
  • PubChem. 6-Bromo-1,2,4-triazin-3-amine. [Link]
  • Arctom. 6-Bromo-[1][2][3]triazolo[1,5-a]pyrazin-2-amine. [Link]

×

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6-Bromo-[1,2,4]triazolo[1,5-a]pyrazin-2-amine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.